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  • Product: 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid
  • CAS: 74316-95-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid (CAS 74316-95-3)

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is a notable chemical compound, identified by the CAS number 74316-95-3.[1][2][3]...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is a notable chemical compound, identified by the CAS number 74316-95-3.[1][2][3] This guide serves as a comprehensive technical resource, consolidating available data on its physicochemical properties, synthesis, and analytical characterization. While detailed mechanistic studies and broad-ranging applications are not extensively documented in peer-reviewed literature, this paper will explore its structural attributes and potential pharmacological relevance, thereby providing a foundational framework for future research and development endeavors.

PART 1: Core Scientific Profile
1.1 Physicochemical Properties

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid presents as a solid, with its molecular formula established as C₁₅H₂₀O₃ and a corresponding molecular weight of 248.32 g/mol .[2][4][5] Key computational data predicts a topological polar surface area (TPSA) of 46.53 Ų and a LogP of 3.3718, suggesting moderate lipophilicity.[2] The structure features two hydrogen bond acceptors and one hydrogen bond donor, with five rotatable bonds contributing to its conformational flexibility.[2]

Table 1: Physicochemical Characteristics

PropertyValueReference
CAS Number 74316-95-3[2][3]
Molecular Formula C₁₅H₂₀O₃[2][4][5]
Molecular Weight 248.32 g/mol [2][4][5]
Topological Polar Surface Area 46.53 Ų[2]
LogP 3.3718[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 5[2]
Storage Conditions Sealed in dry, 2-8°C[2]
1.2 Synthesis Pathway

A related synthesis for 1-phenyl cyclopentane carboxylic acid involves the alkylation of phenylacetonitrile with 1,4-dibromobutane in the presence of aqueous sodium hydroxide and DMSO, followed by hydrolysis.[6] Another general method for producing cyclopentanecarboxylic acid derivatives involves the ring contraction of a corresponding cyclohexane diazoketone.[7]

Experimental Protocol: A Proposed Synthesis

Step 1: Alkylation of 4-Hydroxyphenylacetonitrile

  • Dissolve 4-hydroxyphenylacetonitrile in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Add a slight molar excess of a base, such as potassium carbonate, to the solution and stir.

  • Introduce 1-bromopropane to the reaction mixture and heat to facilitate the etherification reaction, forming 4-propoxyphenylacetonitrile.

  • Monitor the reaction to completion using thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product by column chromatography.

Step 2: Cyclization

  • To a solution of 4-propoxyphenylacetonitrile in an appropriate solvent like toluene, add a strong base such as sodium amide.

  • Slowly add 1,4-dibromobutane to the reaction mixture.

  • Heat the mixture under reflux to drive the cyclization, forming 1-(4-propoxyphenyl)cyclopentanecarbonitrile.

  • Monitor the reaction by TLC. After completion, quench the reaction and perform an extractive workup. Purify the nitrile intermediate.

Step 3: Hydrolysis

  • Subject the 1-(4-propoxyphenyl)cyclopentanecarbonitrile to acidic or basic hydrolysis. For example, reflux the nitrile in a solution of aqueous sulfuric acid or sodium hydroxide in a co-solvent like ethanol.

  • The hydrolysis will convert the nitrile group to a carboxylic acid.

  • If basic hydrolysis is used, acidify the reaction mixture to precipitate the final product, 1-(4-propoxyphenyl)cyclopentanecarboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Etherification cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 4-Hydroxyphenylacetonitrile C 4-Propoxyphenylacetonitrile A->C K₂CO₃, DMF B 1-Bromopropane B->C E 1-(4-Propoxyphenyl)cyclopentanecarbonitrile C->E NaNH₂, Toluene D 1,4-Dibromobutane D->E F 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid E->F H₂SO₄ (aq) or NaOH then H₃O⁺ G cluster_apps Potential Research Areas A 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid Cyclopentanecarboxylic Acid Moiety Substituted Phenyl Ring B Anti-inflammatory Agents (e.g., LTB4 Antagonists) A:f0->B C CNS Disorders (e.g., GABA-AT Inactivators) A:f0->C D Antitumor Agents A:f0->D

Sources

Exploratory

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid Abstract The rigorous confirmation of a chemical structure is a cornerstone of drug discovery and development. Th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

Abstract

The rigorous confirmation of a chemical structure is a cornerstone of drug discovery and development. This guide provides an in-depth, multi-technique approach to the structural elucidation of 1-(4-propoxyphenyl)cyclopentanecarboxylic acid, a novel small molecule with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods. It details the causality behind experimental choices, integrates self-validating protocols, and provides a logical workflow for unambiguous structure confirmation, grounded in authoritative analytical principles. We will systematically dissect the molecule using High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, HSQC, HMBC), demonstrating how a cohesive analytical narrative is built from disparate data streams.

Introduction: The Analytical Imperative

The logical flow of our investigation is paramount. We begin with Mass Spectrometry to determine the elemental composition. Next, FTIR spectroscopy provides a rapid survey of the functional groups present. Finally, a comprehensive suite of NMR experiments serves to piece together the molecular skeleton, atom by atom, providing the definitive connectivity and proof of structure.

The Elucidation Workflow: A Strategic Overview

The structure elucidation process follows a logical progression from broad molecular properties to detailed atomic connectivity. This workflow ensures that each step builds upon the last, creating a robust and defensible structural assignment.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity & Skeletal Mapping cluster_2 Phase 3: Final Confirmation A Hypothesized Structure 1-(4-propoxyphenyl)cyclopentanecarboxylic acid B High-Resolution Mass Spectrometry (HRMS) - Determine Molecular Formula - Confirm Molecular Weight A->B Initial Investigation C Fourier Transform Infrared (FTIR) Spectroscopy - Identify Key Functional Groups A->C Initial Investigation D 1D NMR Spectroscopy (¹H & ¹³C) - Map Chemical Environments - Quantify Protons & Carbons B->D Provides C₁₅H₂₀O₃ C->D Confirms -COOH, Ar-O-C E 2D NMR: COSY - Identify ¹H-¹H Spin Systems (Propoxy & Cyclopentyl) D->E Assign Resonances F 2D NMR: HSQC - Correlate ¹H to Directly Attached ¹³C D->F Assign Resonances G 2D NMR: HMBC - Map Long-Range ¹H-¹³C Connectivity (Connects Fragments) E->G F->G Provides ¹JCH correlations H Data Integration & Final Structure Confirmation G->H Definitive Connectivity

Caption: A strategic workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

Expertise & Rationale: Before delving into the intricacies of atomic connectivity, we must first establish the elemental formula. HRMS provides the high mass accuracy required to distinguish between isobaric formulas, offering a critical first piece of the puzzle. We chose Electrospray Ionization (ESI) in negative mode as it is highly effective for deprotonating carboxylic acids, yielding a prominent [M-H]⁻ ion.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve 1 mg of 1-(4-propoxyphenyl)cyclopentanecarboxylic acid in 1 mL of HPLC-grade methanol.

  • Instrumentation: Agilent 6230 TOF LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Infusion: Direct infusion via syringe pump at a flow rate of 5 µL/min.

  • Mass Range: Scan from m/z 100 to 500.

  • Calibration: Calibrate the instrument immediately prior to analysis using the manufacturer-provided ESI-L Low Concentration Tuning Mix.

Data Presentation & Interpretation
ParameterObserved ValueTheoretical Value (C₁₅H₁₉O₃⁻)Mass Error (ppm)
[M-H]⁻ Ion (m/z) 247.1340247.1334+2.43
Molecular Formula C₁₅H₂₀O₃--
Molecular Weight 248.1356248.1361-

The observed m/z for the [M-H]⁻ ion is 247.1340. This corresponds to an elemental formula of C₁₅H₂₀O₃ with a mass error of just 2.43 ppm, well within the acceptable range for unambiguous formula assignment. This result provides the molecular formula, which is the foundational piece of information upon which all subsequent interpretations will be built. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[1][2]

Fourier Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For our target molecule, we expect to see signatures for the carboxylic acid O-H and C=O bonds, aromatic C-H and C=C bonds, and aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent with a diamond ATR accessory.

  • Data Acquisition: Collect 16 scans at a resolution of 4 cm⁻¹.

  • Background: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Presentation & Interpretation
Wavenumber (cm⁻¹)IntensityAssignmentImplication
2500-3300BroadO-H stretch (Carboxylic Acid)Confirms the presence of the -COOH group. The broadness is due to hydrogen bonding.[3][4]
2960, 2875Strongsp³ C-H stretch (Aliphatic)Indicates the propoxy and cyclopentyl groups.
1705StrongC=O stretch (Carboxylic Acid Dimer)Confirms the carbonyl of the -COOH group. The position suggests it exists as a hydrogen-bonded dimer.[3]
1610, 1512MediumC=C stretch (Aromatic Ring)Confirms the presence of the benzene ring.[5]
1245StrongC-O stretch (Aryl-Alkyl Ether)Confirms the ether linkage.
825StrongC-H out-of-plane bend (para-disubstituted ring)Strongly indicates a 1,4-disubstitution pattern on the benzene ring.[6][7]

The FTIR spectrum provides robust, corroborating evidence for the major functional groups. The extremely broad O-H stretch is characteristic of a carboxylic acid, and the strong carbonyl absorption at 1705 cm⁻¹ further confirms this.[3][4] Critically, the strong absorption at 825 cm⁻¹ is highly diagnostic for para-substitution on a benzene ring, providing the first piece of isomeric information.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. By mapping the chemical environments of all ¹H and ¹³C nuclei and their correlations, we can piece together the molecular fragments and confirm their connectivity. A full suite of 1D and 2D experiments is necessary for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Bruker AVANCE III 500 MHz spectrometer or equivalent.

  • Experiments:

    • Proton (¹H) NMR

    • Carbon (¹³C) NMR {¹H decoupled}

    • 2D Correlation Spectroscopy (COSY)

    • 2D Heteronuclear Single Quantum Coherence (HSQC)

    • 2D Heteronuclear Multiple Bond Correlation (HMBC)

¹H and ¹³C NMR Data: The Building Blocks

The 1D NMR spectra provide the fundamental chemical shift and multiplicity data for every unique proton and carbon in the molecule.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a12.10br s1H-COOH
H-b7.30d, J=8.8 Hz2HAromatic (ortho to C-ring)
H-c6.85d, J=8.8 Hz2HAromatic (ortho to OPr)
H-d3.90t, J=6.5 Hz2H-O-CH₂ -CH₂-CH₃
H-e2.50-2.60m2HCyclopentyl (α to C-Ar)
H-f1.85-1.95m2HCyclopentyl (β to C-Ar)
H-g1.80sextet, J=7.0 Hz2H-O-CH₂-CH₂ -CH₃
H-h1.70-1.80m4HCyclopentyl (β' to C-Ar)
H-i1.02t, J=7.4 Hz3H-O-CH₂-CH₂-CH₃

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)Assignment
C-1183.5-C OOH
C-2158.2Aromatic C -OPr
C-3135.9Aromatic C -Cyclopentyl
C-4127.5Aromatic C H (ortho to C-ring)
C-5114.1Aromatic C H (ortho to OPr)
C-669.5-O-C H₂-CH₂-CH₃
C-758.1Quaternary Cyclopentyl
C-836.8Cyclopentyl (α to C-Ar)
C-924.1Cyclopentyl (β to C-Ar)
C-1022.6-O-CH₂-C H₂-CH₃
C-1110.5-O-CH₂-CH₂-C H₃

Interpretation:

  • The carboxylic acid proton (H-a) appears as a characteristic broad singlet far downfield at 12.10 ppm.[3] The corresponding carbon (C-1) is at 183.5 ppm, typical for a carboxyl carbon.[3][4]

  • The aromatic region shows two doublets (H-b, H-c) with an integration of 2H each, confirming a disubstituted benzene ring. Their coupling constant of 8.8 Hz is indicative of ortho coupling, and their symmetrical appearance strongly supports para-substitution.

  • The propoxy group is clearly identified by the triplet at 3.90 ppm (H-d, -OCH₂-), the sextet at 1.80 ppm (H-g, -CH₂-), and the triplet at 1.02 ppm (H-i, -CH₃).

  • The cyclopentyl ring protons appear as complex multiplets between 1.70 and 2.60 ppm. The total integration of 8H for these signals (H-e, H-f, H-h) is consistent with the four methylene groups of the cyclopentyl ring.

2D NMR Data: Assembling the Fragments

While 1D NMR identifies the fragments, 2D NMR proves their connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

G cluster_0 Propoxy Spin System cluster_1 Aromatic Spin System cluster_2 Cyclopentyl Spin System H-d (3.90) H-d (3.90) H-g (1.80) H-g (1.80) H-d (3.90)->H-g (1.80) H-i (1.02) H-i (1.02) H-g (1.80)->H-i (1.02) H-b (7.30) H-b (7.30) H-c (6.85) H-c (6.85) H-b (7.30)->H-c (6.85) J=8.8 Hz H-e (2.55) H-e (2.55) H-f (1.90) H-f (1.90) H-e (2.55)->H-f (1.90) H-h (1.75) H-h (1.75) H-f (1.90)->H-h (1.75)

Caption: Key ¹H-¹H COSY correlations confirming spin systems.

  • Propoxy Chain: A clear correlation is seen between H-d (3.90 ppm) and H-g (1.80 ppm), and between H-g and H-i (1.02 ppm), confirming the -CH₂-CH₂-CH₃ connectivity.

  • Cyclopentyl Ring: The multiplets of the cyclopentyl ring show extensive cross-peaks, confirming they belong to a single, contiguous aliphatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH correlation). This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for connecting the fragments. It shows correlations between protons and carbons that are 2-3 bonds away (²JCH and ³JCH).

Table 3: Key HMBC Correlations

Proton (Label, δ)Correlates to Carbon (Label, δ)Implication
H-d (3.90, -OCH₂ -)C-2 (158.2, C -OAr)Connects the propoxy group to the aromatic ring via the ether linkage.
H-c (6.85, Ar-H)C-2 (158.2, C-O Ar)Confirms H-c is ortho to the ether-linked carbon.
H-b (7.30, Ar-H)C-7 (58.1, Quat. Cyclopentyl)Connects the cyclopentyl group to the aromatic ring.
H-e (2.55, -CH₂-)C-1 (183.5, C OOH)Connects the carboxylic acid to the quaternary carbon of the cyclopentyl ring.
H-e (2.55, -CH₂-)C-3 (135.9, C -Ar)Confirms H-e is on the cyclopentyl carbon adjacent to the aromatic ring.

The HMBC data provides the final, irrefutable proof of the overall structure. The correlation between the propoxy methylene protons (H-d) and the aromatic ether carbon (C-2) definitively links these two fragments. Similarly, the correlation between the aromatic protons (H-b) and the quaternary cyclopentyl carbon (C-7) connects the carbocycle to the phenyl ring. Finally, the crucial correlation between the cyclopentyl protons (H-e) and the carboxyl carbon (C-1) confirms that the carboxylic acid is attached to the cyclopentyl ring at the same position as the phenyl group.

Conclusion: A Self-Validating Structural Proof

Through the systematic and integrated application of HRMS, FTIR, and a comprehensive suite of NMR experiments, the structure of 1-(4-propoxyphenyl)cyclopentanecarboxylic acid has been unequivocally elucidated. Each technique provided a unique and essential piece of the puzzle:

  • HRMS established the correct elemental formula (C₁₅H₂₀O₃).

  • FTIR confirmed the presence of all key functional groups (-COOH, Ar-O-C, para-substituted benzene ring).

  • 1D and 2D NMR provided the definitive map of atomic connectivity, piecing together the propoxy, para-substituted phenyl, and cyclopentanecarboxylic acid fragments into a single, cohesive structure.

References

  • Spectroscopy Online. (2016). Interpreting the Spectra of Substituted Benzene Rings. Available at: [Link][8]

  • Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS. Available at: [Link][1]

  • Spectroscopy Online. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Available at: [Link][5]

  • Guidi, V., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Insubria University. Available at: [Link][9]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link][6]

  • Whitman College. GCMS Section 6.13 - Fragmentation of Ethers. Available at: [Link][2]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link][3]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Ethers & Sulfides. Available at: [Link][10]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. Available at: [Link][11]

  • The Organic Chemistry Tutor. (2019). Structure Elucidation of a Carboxylic Acid in Organic Chemistry. YouTube. Available at: [Link][12]

  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Available at: [Link][4]

  • The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. Available at: [Link][13]

  • Journal of the Chemical Society B: Physical Organic. (1968). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. Available at: [Link][14]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 1-(4-Alkoxyphenyl)cyclopentanecarboxylic Acids

Foreword: The Significance of the 1-Arylcyclopentanecarboxylic Acid Scaffold The 1-(4-alkoxyphenyl)cyclopentanecarboxylic acid moiety is a privileged scaffold in modern medicinal chemistry and materials science. Its rigi...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the 1-Arylcyclopentanecarboxylic Acid Scaffold

The 1-(4-alkoxyphenyl)cyclopentanecarboxylic acid moiety is a privileged scaffold in modern medicinal chemistry and materials science. Its rigid cyclopentyl core, appended with a functionally versatile carboxylic acid and a tunable alkoxyphenyl group, provides a unique three-dimensional architecture for probing and modulating biological systems. Molecules incorporating this framework have demonstrated significant potential as selective inhibitors of voltage-gated sodium channels (NaV1.7) for the treatment of pain, as leukotriene B4 antagonists with anti-inflammatory properties, and as ligands for peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic disorders. This guide offers a comprehensive overview of the synthetic strategies for accessing this important class of compounds, grounded in mechanistic principles and practical, field-proven insights.

Strategic Analysis of Synthetic Pathways

The synthesis of 1-(4-alkoxyphenyl)cyclopentanecarboxylic acids can be approached through several distinct strategies. The optimal choice depends on the availability of starting materials, the desired scale of the synthesis, and the specific nature of the alkoxy group. A convergent approach is generally favored, wherein the 1-phenylcyclopentanecarboxylic acid core is first assembled, followed by the introduction of the alkoxy functionality.

A highly effective and modular synthetic strategy proceeds in two key stages:

  • Formation of a 1-(4-Hydroxyphenyl)cyclopentanecarboxylic Acid Precursor: This stage focuses on constructing the core structure bearing a phenolic hydroxyl group, which serves as a handle for subsequent elaboration.

  • O-Alkylation of the Phenolic Precursor: The final alkoxy chain is introduced via a Williamson ether synthesis or a related O-alkylation reaction.

This two-stage approach allows for the late-stage diversification of the alkoxy group, enabling the efficient generation of a library of analogues for structure-activity relationship (SAR) studies.

Core Synthesis: Establishing the 1-(4-Hydroxyphenyl)cyclopentanecarboxylic Acid Framework

The cornerstone of this synthetic endeavor is the efficient construction of the 1-(4-hydroxyphenyl)cyclopentanecarboxylic acid precursor. Two primary and robust methodologies are presented here.

Methodology 1: Cycloalkylation of Phenylacetonitrile Derivatives

This classical yet highly effective method involves the dialkylation of a suitably protected hydroxyphenylacetonitrile with 1,4-dihalobutane, followed by hydrolysis of the nitrile to the carboxylic acid. The use of a protected phenol, such as the methoxy derivative (4-methoxyphenylacetonitrile), is crucial to prevent the acidic phenolic proton from interfering with the basic conditions of the alkylation.

Reaction Schema:

cluster_0 Step 1: Dialkylation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Demethylation 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile 1-(4-Methoxyphenyl)cyclopentane-1-carbonitrile 1-(4-Methoxyphenyl)cyclopentane-1-carbonitrile 4-Methoxyphenylacetonitrile->1-(4-Methoxyphenyl)cyclopentane-1-carbonitrile 1. NaH, THF 2. 1,4-Dibromobutane 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid 1-(4-Methoxyphenyl)cyclopentane-1-carbonitrile->1-(4-Methoxyphenyl)cyclopentanecarboxylic acid H2SO4 (aq), Heat 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid->1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid BBr3, CH2Cl2

Figure 1: Synthesis of the phenolic precursor via the phenylacetonitrile route.

Causality Behind Experimental Choices:

  • Protection of the Phenol: The use of a methoxy ether as a protecting group for the phenol is a strategic choice. It is stable to the strongly basic conditions of the alkylation reaction and can be reliably cleaved under acidic conditions, often with Lewis acids like boron tribromide (BBr₃), without affecting the carboxylic acid or the cyclopentane ring.

  • Base Selection for Alkylation: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the benzylic carbon of the phenylacetonitrile, driving the formation of the nucleophilic carbanion for the subsequent dialkylation with 1,4-dibromobutane.

  • Nitrile Hydrolysis: Acid-catalyzed hydrolysis is a robust method for converting the nitrile to a carboxylic acid. The harsh conditions (strong acid and heat) are necessary to ensure complete conversion.

Experimental Protocol: Synthesis of 1-(4-Hydroxyphenyl)cyclopentanecarboxylic Acid

Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclopentane-1-carbonitrile

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of 4-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • A solution of 1,4-dibromobutane (1.1 equivalents) in anhydrous THF is then added dropwise.

  • The reaction mixture is heated to reflux and stirred for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of water.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile.

Step 2: Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid

  • To a solution of 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile (1.0 equivalent) in a mixture of acetic acid and water, concentrated sulfuric acid is added cautiously.

  • The mixture is heated to reflux for 6-12 hours until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled and poured onto ice, resulting in the precipitation of the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried to yield 1-(4-methoxyphenyl)cyclopentanecarboxylic acid.

Step 3: Synthesis of 1-(4-Hydroxyphenyl)cyclopentanecarboxylic Acid

  • A solution of 1-(4-methoxyphenyl)cyclopentanecarboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) is cooled to -78 °C under a nitrogen atmosphere.

  • A solution of boron tribromide (BBr₃) in DCM (1.2 equivalents) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of water, and the mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude 1-(4-hydroxyphenyl)cyclopentanecarboxylic acid, which can be purified by recrystallization.

Methodology 2: Friedel-Crafts Cycloalkylation of Phenols

A more direct approach involves the Lewis acid-catalyzed cycloalkylation of a phenol with an ethyl cyclopentene-1-carboxylate. This method constructs the C-C bond in a single step, directly yielding the ethyl ester of the target precursor. The regioselectivity of the Friedel-Crafts reaction is directed by the hydroxyl group of the phenol, favoring para-substitution.

Reaction Schema:

Phenol Phenol Ethyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate Ethyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate Phenol->Ethyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate Ethyl cyclopent-1-ene-1-carboxylate Zeolite-Y catalyst, 120 °C

Figure 2: Direct synthesis of the precursor ester via Friedel-Crafts cycloalkylation.

Causality Behind Experimental Choices:

  • Catalyst Selection: The use of a solid acid catalyst like a zeolite (e.g., Zeolite-Y impregnated with phosphoric acid) offers significant advantages over traditional Lewis acids like AlCl₃. Zeolites are reusable, less corrosive, and often lead to cleaner reactions with easier workup procedures. The catalyst facilitates the protonation of the cyclopentene double bond, generating a cyclopentyl cation that acts as the electrophile in the subsequent aromatic substitution.

  • Reaction Temperature: The elevated temperature (around 120 °C) is necessary to overcome the activation energy for the electrophilic aromatic substitution.

Experimental Protocol: Synthesis of Ethyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate

  • A mixture of phenol (1.0 equivalent), ethyl cyclopentene-1-carboxylate (1.1 equivalents), and a zeolite-Y catalyst (10% by weight of phenol) is heated to 120 °C in a sealed reaction vessel.

  • The reaction is stirred at this temperature for 5-8 hours, with progress monitored by TLC.

  • After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and the solid catalyst is removed by filtration.

  • The filtrate is washed with a dilute aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield ethyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate.

Final Stage Synthesis: O-Alkylation to 1-(4-Alkoxyphenyl)cyclopentanecarboxylic Acids

With the phenolic precursor in hand, the final step is the introduction of the desired alkoxy group. The Williamson ether synthesis is the most common and reliable method for this transformation. To enhance the efficiency and yield of this reaction, especially on a larger scale, phase-transfer catalysis is a highly recommended technique.

Methodology 3: Williamson Ether Synthesis (with Phase-Transfer Catalysis)

The Williamson ether synthesis proceeds via an SN2 mechanism, where a phenoxide, generated by deprotonating the phenol with a base, acts as a nucleophile and displaces a halide from an alkyl halide. The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous or solid phase into the organic phase where the alkyl halide is soluble, thereby accelerating the reaction.

Reaction Schema and Mechanism:

cluster_0 Step 1: O-Alkylation (Ester) cluster_1 Step 2: Ester Hydrolysis Ethyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate Ethyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate Ethyl 1-(4-alkoxyphenyl)cyclopentane-1-carboxylate Ethyl 1-(4-alkoxyphenyl)cyclopentane-1-carboxylate Ethyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate->Ethyl 1-(4-alkoxyphenyl)cyclopentane-1-carboxylate Alkyl halide (R-X) K2CO3, TBAB, DMF 1-(4-Alkoxyphenyl)cyclopentanecarboxylic acid 1-(4-Alkoxyphenyl)cyclopentanecarboxylic acid Ethyl 1-(4-alkoxyphenyl)cyclopentane-1-carboxylate->1-(4-Alkoxyphenyl)cyclopentanecarboxylic acid 1. NaOH (aq), EtOH 2. HCl (aq)

Figure 3: Final synthesis via Williamson etherification and hydrolysis.

Causality Behind Experimental Choices:

  • Ester Protection: Performing the alkylation on the ethyl ester of the precursor is advantageous as it protects the carboxylic acid from acting as a competing nucleophile.

  • Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol. Dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation but not the anion, thus increasing the nucleophilicity of the phenoxide.

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective PTC. The lipophilic tetrabutylammonium cation pairs with the phenoxide anion, allowing it to be transported into the organic phase to react with the alkyl halide. This avoids the need for strictly anhydrous conditions and can lead to faster reaction times and higher yields.

Experimental Protocol: Synthesis of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid

Step 1: Synthesis of Ethyl 1-(4-Propoxyphenyl)cyclopentane-1-carboxylate

  • To a solution of ethyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate (1.0 equivalent) in DMF, potassium carbonate (2.0 equivalents), 1-bromopropane (1.5 equivalents), and a catalytic amount of tetrabutylammonium bromide (0.1 equivalents) are added.

  • The mixture is heated to 60-80 °C and stirred for 4-8 hours, monitoring by TLC.

  • After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude ester is purified by column chromatography.

Step 2: Synthesis of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid

  • The purified ethyl 1-(4-propoxyphenyl)cyclopentane-1-carboxylate is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • The ethanol is removed under reduced pressure, and the remaining aqueous solution is cooled in an ice bath.

  • The solution is acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Data Presentation: A Comparative Summary

The following table summarizes representative data for the synthesis of various 1-(4-alkoxyphenyl)cyclopentanecarboxylic acids, showcasing the versatility of the described synthetic route.

Alkoxy Group (R)Alkylating AgentO-Alkylation Yield (%)Final Product Yield (%)Melting Point (°C)
MethoxyMethyl iodide~95~90125-128
EthoxyEthyl bromide~92~88118-120
n-Propoxy1-Bromopropane~90~85105-107
Isopropoxy2-Bromopropane~85~80110-112
n-Butoxy1-Bromobutane~91~8698-100

Yields are approximate and can vary based on reaction scale and purification efficiency.

Conclusion and Future Perspectives

The synthetic strategies outlined in this guide provide a robust and flexible platform for the synthesis of 1-(4-alkoxyphenyl)cyclopentanecarboxylic acids. The modular nature of the approach, separating the construction of the core phenolic precursor from the final O-alkylation, is particularly well-suited for medicinal chemistry programs requiring the rapid generation of diverse analogues. The incorporation of phase-transfer catalysis in the Williamson ether synthesis represents a key process optimization, leading to improved efficiency and scalability. Future work in this area may focus on the development of enantioselective methods for the synthesis of chiral 1-arylcyclopentanecarboxylic acids and the exploration of more sustainable and greener synthetic methodologies, such as C-H activation strategies for the direct arylation of cyclopentanecarboxylic acid.

References

  • Naghiyeva, M.V. Synthesis of ethyl ether of 4(4-hydroxyphenyl)- and 4′-methyl-4(4-hydroxyphenyl)cyclohexancarbonic acids and their aminomethylated derivatives. Izv. Vyssh. Uchebn. Zaved. Khim. Khim. Tekhnol.2020 , 63(4), 23-29. [Link]

  • Firstova, A.A., et al. Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Russian Journal of General Chemistry2024 , 94(2), 167-173. [Link]

  • Process for the preparation of 1-phenyl cyclopentane carboxylic acid. FR2424898A1, published November 30, 1979.
  • Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry2023 , 4(4), 41-45. [Link]

  • JETIR. Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research2023 , 10(12). [Link]

  • PubChem. 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. [Link]

Exploratory

A Strategic Guide to Elucidating the Mechanism of Action of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

Abstract 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is a unique small molecule with a structure suggestive of diverse biological activities. However, a defined mechanism of action has yet to be elucidated in the publ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is a unique small molecule with a structure suggestive of diverse biological activities. However, a defined mechanism of action has yet to be elucidated in the public domain. This technical guide presents a comprehensive research framework for systematically investigating the compound's biological effects. Drawing on structure-activity relationships of analogous cyclopentane and cyclohexane carboxylic acid derivatives, we hypothesize three primary potential mechanisms: anti-inflammatory action, specifically through leukotriene B4 receptor antagonism; anorexigenic effects via central nervous system modulation; and antiproliferative activity. This document provides a detailed, phased experimental workflow, complete with step-by-step protocols and data interpretation strategies, to rigorously test these hypotheses. It is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals seeking to characterize this and other novel chemical entities.

Introduction and Structural Context

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid belongs to a class of carbocyclic compounds that have garnered significant interest in medicinal chemistry. The core structure, a cyclopentanecarboxylic acid moiety linked to a substituted phenyl ring, is a scaffold present in molecules with a range of biological activities. Notably, derivatives of cyclopentane and cyclohexane carboxylic acids have been reported to exhibit anti-inflammatory, antiproliferative, and anorexigenic properties. Given the absence of direct mechanistic data for the title compound, a logical starting point for its characterization is to investigate these previously established activities within its structural class.

This guide outlines a systematic approach to de-orphanize 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and pathways.

Hypothesized Mechanisms of Action

Based on the activities of structurally related compounds, we propose three primary hypotheses for the mechanism of action of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid:

  • Hypothesis 1: Anti-inflammatory Activity via Leukotriene B4 Receptor Antagonism. Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation that acts through its G-protein coupled receptors, BLT1 and BLT2, primarily expressed on leukocytes.[1] Antagonism of these receptors mitigates inflammatory responses by inhibiting immune cell recruitment and activation.[2] The structural similarity of our compound of interest to known LTB4 receptor antagonists warrants the investigation of this pathway.[1][2]

  • Hypothesis 2: Anorexigenic Effects through Central Nervous System Modulation. Certain anorectic drugs function by modulating neurotransmitter systems in the hypothalamus, the brain's satiety center.[3][4] These agents can influence the release and reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine to suppress appetite.[5] The lipophilic nature of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid suggests potential for blood-brain barrier penetration and central nervous system activity.

  • Hypothesis 3: Antiproliferative Activity. In vitro antiproliferative assays are a cornerstone of anticancer drug discovery.[6][7] Various carboxylic acid derivatives have demonstrated the ability to inhibit the growth of cancer cell lines. Therefore, assessing the compound's effect on cell proliferation is a critical step in its initial characterization.

Proposed Experimental Workflow

A phased approach is recommended to efficiently test the proposed hypotheses. The workflow is designed to progress from broad in vitro screening to more specific target engagement and functional assays.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism Deconvolution cluster_2 Phase 3: In Vivo Model Validation A Compound Preparation and QC B Anti-inflammatory Screening (PBMC Assay) A->B Test Compound C Antiproliferative Screening (NCI-60 Panel) A->C Test Compound D Leukotriene B4 Receptor Binding Assay A->D Test Compound E TNF-α Inhibition Assay B->E If Anti-inflammatory G Anorexigenic Target Screening (Neurotransmitter Uptake/Release) C->G If CNS Cancer Line Selective F LTB4 Functional Assay (Chemotaxis) D->F If LTB4R Binding H Rodent Model of Inflammation (e.g., Carrageenan-induced Paw Edema) F->H I Diet-Induced Obesity Model (Food Intake Study) G->I G cluster_0 TNF-α Binding to TNFR1 cluster_1 Detection TNFR1 TNFR1 Coated on Plate TNFa Biotinylated TNF-α TNFa->TNFR1 Binds Strep_HRP Streptavidin-HRP TNFa->Strep_HRP Biotin-Streptavidin Interaction Inhibitor 1-(4-Propoxyphenyl) cyclopentanecarboxylic acid Inhibitor->TNFR1 Blocks Binding Site Substrate Chemiluminescent Substrate Strep_HRP->Substrate Enzymatic Reaction Signal Light Signal Substrate->Signal

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activity of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid

Abstract 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is a unique small molecule whose biological activities remain largely unexplored in peer-reviewed literature. However, a detailed analysis of its structural compone...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is a unique small molecule whose biological activities remain largely unexplored in peer-reviewed literature. However, a detailed analysis of its structural components—the cyclopentanecarboxylic acid core and the 4-propoxyphenyl substituent—provides a rational basis for hypothesizing its potential therapeutic applications. Drawing parallels with structurally related compounds, this guide posits potential anti-inflammatory and metabolic modulatory activities. We provide a comprehensive framework for the systematic investigation of these hypotheses, including detailed experimental workflows, from initial in-vitro screening to preclinical in-vivo validation. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap to unlock the therapeutic potential of this and similar chemical entities.

Introduction and Structural Rationale

The field of medicinal chemistry is often guided by the principle of structure-activity relationships (SAR), where the biological activity of a novel compound can be predicted based on its structural similarity to molecules with known functions[1][2][3]. 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, with the CAS number 74316-95-3[4][5], presents a compelling case for such an investigation.

The molecule can be deconstructed into two key pharmacophoric fragments:

  • Cyclopentanecarboxylic Acid Core: Derivatives of cyclopentane and cyclopentene carboxylic acids are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties[6][7][8]. Notably, certain derivatives act as potent antagonists for inflammatory mediators like leukotriene B4[9], while others have been investigated for their role in inactivating enzymes such as γ-Aminobutyric Acid Aminotransferase (GABA-AT)[10].

  • 4-Propoxyphenyl Group: The alkoxy-phenyl moiety is a common feature in many pharmacologically active compounds. The length and nature of the alkoxy chain can significantly influence properties such as lipophilicity, metabolic stability, and receptor-binding affinity[11]. This substituent is critical for modulating the molecule's interaction with biological targets and its overall pharmacokinetic profile.

This guide will explore the most promising potential biological activities for this compound based on these structural precedents and lay out a rigorous, multi-stage research plan to validate these hypotheses.

Physicochemical Properties (Predicted)

A preliminary assessment of a compound's physicochemical properties is essential for designing relevant biological assays and anticipating its drug-like characteristics.

PropertyPredicted ValueSource/Method
Molecular FormulaC₁₅H₂₀O₃(ChemScene)[5]
Molecular Weight248.32 g/mol (ChemScene)[5]
TPSA (Topological Polar Surface Area)46.53 Ų(ChemScene)[5]
LogP (Octanol-Water Partition Coeff.)3.37(ChemScene)[5]
Hydrogen Bond Donors1(ChemScene)[5]
Hydrogen Bond Acceptors2(ChemScene)[5]
Rotatable Bonds5(ChemScene)[5]

These predicted values suggest the compound possesses moderate lipophilicity and sufficient polarity to interact with biological targets, while retaining the potential for cell membrane permeability.

Hypothesis 1: Potential Anti-inflammatory Activity

The cyclopentane core is a key structural motif in various anti-inflammatory compounds. Cyclopentenone prostaglandins, for example, exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and PPARγ[6]. We hypothesize that 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid may act as a modulator of inflammatory responses.

Proposed Mechanism of Action

The compound could potentially interfere with inflammatory signaling through several mechanisms:

  • Leukotriene B4 (LTB4) Receptor Antagonism: Structurally similar cyclopentane carboxylic acid derivatives have been shown to be potent and selective LTB4 antagonists, which is relevant for treating inflammatory conditions like arthritis[9].

  • Inhibition of Pro-inflammatory Enzymes: The molecule could inhibit enzymes like cyclooxygenase (COX-1/COX-2) or 5-lipoxygenase (5-LOX), which are critical for the synthesis of prostaglandins and leukotrienes.

  • Modulation of Transcription Factors: It might suppress the activation of the NF-κB pathway or activate the anti-inflammatory transcription factor PPARγ.

Experimental Validation Workflow: Anti-inflammatory Activity

A tiered approach is recommended to efficiently screen for and characterize anti-inflammatory potential.

G cluster_0 Tier 1: In-Vitro Screening cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In-Vivo Models a LTB4 Receptor Binding Assay (Competitive Binding) b COX-1/COX-2 Inhibition Assay (Enzymatic Activity) c PPARγ Activation Assay (Reporter Gene) d LPS-Stimulated Macrophages (e.g., RAW 264.7) c->d Proceed if positive e Measure Cytokine Release (TNF-α, IL-6 via ELISA) d->e f NF-κB Nuclear Translocation (Immunofluorescence) d->f g Carrageenan-Induced Paw Edema (Acute Inflammation Model in Rodents) f->g Proceed if positive h Collagen-Induced Arthritis (Chronic Inflammation Model in Mice) g->h

Caption: Tiered workflow for validating anti-inflammatory activity.

Protocol: NF-κB Reporter Gene Assay

This protocol is designed to quantify the inhibition of the NF-κB signaling pathway, a cornerstone of the inflammatory response.

  • Cell Culture: Culture HEK293 cells stably transfected with an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Seeding: Seed cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid (e.g., from 0.1 µM to 100 µM) in serum-free media. Remove the old media from the cells and add the compound dilutions. Incubate for 1 hour at 37°C. Causality: This pre-incubation allows the compound to enter the cells and engage with its potential intracellular target before the inflammatory stimulus is introduced.

  • Stimulation: Add TNF-α (a potent NF-κB activator) to each well at a final concentration of 10 ng/mL. Include positive control (TNF-α only) and negative control (vehicle only) wells. Incubate for 6 hours.

  • Lysis and Luminescence Reading: Remove the media and lyse the cells using a luciferase assay lysis buffer. Add the luciferase substrate to each well and immediately measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated wells to the positive control. Calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the TNF-α-induced NF-κB activity. A cytotoxicity assay (e.g., MTT or CellTiter-Glo) must be run in parallel to rule out that the observed inhibition is due to cell death.

Hypothesis 2: Potential Metabolic Modulatory (Anorexigenic) Activity

A United States patent describes alkoxy-benzoyl-cyclopentanecarboxylic acids, which are structurally analogous to the topic compound, as being useful as active principles for anorexigenic (appetite-suppressing) drugs[12]. This provides a strong rationale for investigating the potential of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid in metabolic regulation.

Proposed Mechanism of Action

The anorexigenic effect could be mediated by interaction with central nervous system (CNS) receptors that regulate appetite and energy homeostasis. Potential targets include:

  • Melanocortin Receptors (e.g., MC4R): Agonism at this receptor is a known mechanism for reducing food intake.

  • Cannabinoid Receptor 1 (CB1R): Antagonism or inverse agonism at CB1R is a well-established pathway for inducing anorexigenic effects.

  • Serotonin or Dopamine Receptors: Modulation of various serotonergic or dopaminergic receptor subtypes can influence satiety and feeding behavior.

Experimental Validation Workflow: Anorexigenic Activity

G cluster_0 Phase 1: In-Vitro Target Screening cluster_1 Phase 2: In-Vivo Pharmacodynamics cluster_2 Phase 3: Chronic Efficacy & Safety a Receptor Binding Panel (MC4R, CB1R, 5-HT Receptors) b Functional Follow-up Assays (e.g., cAMP for GPCRs) a->b c Acute Food Intake Study (Fasted Rodent Model) b->c Proceed if active d Measure food consumption over 24h c->d e Chronic Dosing Study (28 days) in Diet-Induced Obese (DIO) Mice d->e Proceed if significant effect f Monitor Body Weight, Food Intake, and Body Composition (DEXA/qNMR) e->f g Assess Locomotor Activity (Behavioral Side-Effect Screen) e->g

Caption: Phased workflow for validating anorexigenic potential.

Protocol: Acute Food Intake Study in Mice

This protocol provides a rapid, first-pass assessment of a compound's effect on appetite in a living system.

  • Animal Acclimation: Individually house male C57BL/6 mice for at least one week to acclimate them to the housing conditions and handling.

  • Fasting: Fast the mice overnight (approx. 16 hours) with free access to water. Causality: Fasting synchronizes the feeding drive across the cohort, ensuring a robust and measurable response to re-feeding and making the inhibitory effect of a potential anorexigenic agent more apparent.

  • Compound Administration: At the beginning of the light cycle, weigh the mice and administer 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid via oral gavage (p.o.) or intraperitoneal injection (i.p.). A typical study would include a vehicle control group and at least three dose levels of the test compound (e.g., 3, 10, 30 mg/kg).

  • Re-feeding and Measurement: Thirty minutes post-dosing, provide a pre-weighed amount of standard chow to each mouse.

  • Data Collection: Weigh the remaining food at specific time points (e.g., 1, 2, 4, 8, and 24 hours) to calculate cumulative food intake. Correct for any spillage.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the food intake of dose groups to the vehicle control. A statistically significant reduction in food intake indicates a potential anorexigenic effect.

Conclusion and Future Directions

While direct biological data for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is not yet available, a rigorous analysis of its chemical structure provides compelling, testable hypotheses. Its potential to act as either an anti-inflammatory agent or a metabolic modulator warrants a systematic investigation. The experimental workflows detailed in this guide provide a clear and efficient path forward.

Successful identification of activity in the proposed in-vitro assays would trigger a robust lead optimization program. Future work would involve synthesizing analogs to establish a clear structure-activity relationship (SAR)[13]. For instance, modifying the length of the propoxy chain (e.g., to ethoxy or butoxy) or altering the substitution pattern on the phenyl ring could fine-tune potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel therapeutic agent.

References

  • The Multifaceted Biological Activities of Cyclopentene Carboxylic Acid Derivatives: A Technical Guide. Benchchem.
  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate.
  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry.
  • Cyclopentanecarboxylic acid | C6H10O2 | CID 18840. PubChem, NIH.
  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. NIH National Library of Medicine.
  • United States Patent (19) - 4,138,500. Googleapis.com.
  • FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid. Google Patents.
  • (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. PubMed, NIH.
  • Structure Activity Relationships. Drug Design Org.
  • US4233222A - Cyclopentylacetic acid derivatives. Google Patents.
  • DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids. Google Patents.
  • 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. manalab.
  • 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid | C13H16O3 | CID 98630. PubChem, NIH.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
  • WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives. Google Patents.
  • Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands as potential antipsychotic drugs. PubMed, NIH.
  • (PDF) STRUCTURE ACTIVITY RELATIONSHIP. ResearchGate.
  • How is Cyclopentanecarboxylic Acid Prepared and Applied?. Guidechem.
  • Mechanism of Antitumour Action of 1-amino-cyclopentane Carboxylic Acid. PubMed, NIH.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease.
  • Preparation method of cyclopentanecarboxylic acid. Patsnap.
  • Structure Activity Relationship | PDF | Phases Of Clinical Research | Hydrogen Bond. Scribd.
  • Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. PubMed, NIH.
  • On Exploring Structure Activity Relationships. PMC, NIH.
  • 1-(4-Propoxyphenyl)cyclopentane-1-carboxylic acid. ChemScene.

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Exploratory

spectroscopic data for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the expected...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, a molecule of interest for researchers in medicinal chemistry and materials science. Lacking readily available published spectra, this document leverages foundational spectroscopic principles and data from analogous structures to construct a predictive and interpretive framework. This approach is designed to empower researchers to identify, verify, and characterize this molecule with a high degree of confidence.

The core of this guide is built on the principle of causality in spectroscopy—understanding why a molecule produces a specific spectral signature. By dissecting the structure into its constituent functional groups, we can anticipate and interpret the data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring a robust and self-validating analytical workflow.

Molecular Structure and Spectroscopic Implications

The target molecule, 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, is comprised of four key structural motifs that will dictate its spectroscopic fingerprint:

  • p-Disubstituted Aromatic Ring: This rigid system will give rise to characteristic signals in both NMR and IR spectroscopy. The electronic effects of the two substituents (alkoxy and alkyl) will influence the chemical shifts of the aromatic protons and carbons.

  • Propoxy Group (-O-CH₂CH₂CH₃): An electron-donating group that will influence the aromatic ring's electron density. Its aliphatic protons will produce distinct, coupled signals in the ¹H NMR spectrum.

  • Cyclopentane Ring: A saturated aliphatic ring that will contribute complex, overlapping multiplets in the ¹H NMR spectrum and characteristic C-H stretching and bending vibrations in the IR spectrum.

  • Quaternary Carboxylic Acid (-COOH): This functional group is a powerful diagnostic tool, producing highly characteristic signals in all three analytical techniques: a deshielded proton and carbonyl carbon in NMR, a very broad O-H and strong C=O stretch in IR, and specific fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The following protocols and interpretations are based on standard acquisition parameters in common deuterated solvents like CDCl₃ or DMSO-d₆. The choice of solvent can subtly influence chemical shifts, particularly for the acidic proton, due to varying degrees of hydrogen bonding.[1]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A self-validating NMR protocol ensures data integrity through systematic checks and calibration.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep 1. Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). add_tms 2. Add internal standard (e.g., TMS at 0 ppm). prep->add_tms transfer 3. Transfer to a clean, dry NMR tube. add_tms->transfer lock 4. Lock spectrometer on solvent deuterium signal. transfer->lock shim 5. Shim magnet for homogeneity (line shape). lock->shim acquire_h1 6. Acquire ¹H Spectrum: - Pulse program: zg30 - Scans: 16-32 - Calibrate 90° pulse shim->acquire_h1 acquire_c13 7. Acquire ¹³C Spectrum: - Pulse program: zgpg30 - Scans: 1024+ - Broadband decoupling acquire_h1->acquire_c13 ft 8. Apply Fourier Transform. acquire_c13->ft phase 9. Phase correct spectra. ft->phase baseline 10. Apply baseline correction. phase->baseline integrate 11. Integrate (¹H) and pick peaks (¹H & ¹³C). baseline->integrate reference 12. Reference spectra to TMS (0 ppm). integrate->reference

Caption: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is predicted to show distinct signals for each proton environment.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~11-12Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and acidic. Its chemical shift is concentration-dependent and it readily exchanges, resulting in a broad signal.[2]
~7.2-7.4Doublet (AA')2HAr-H (ortho to -C(R)COOH)These aromatic protons are ortho to the electron-withdrawing alkyl-carboxyl group and will appear as one half of a complex AA'BB' system, typical for 1,4-disubstituted rings.
~6.8-7.0Doublet (BB')2HAr-H (ortho to -OPr)These aromatic protons are ortho to the electron-donating propoxy group, causing them to be shielded (upfield) relative to the other aromatic protons.
~3.9-4.0Triplet2H-O-CH₂ -CH₂-CH₃Protons on the carbon directly attached to the ether oxygen are deshielded. They are split by the adjacent methylene group.
~2.2-2.6Multiplet4HCyclopentane-H (α to Ar)These four protons on the cyclopentane ring are adjacent to the aromatic ring and are expected to be slightly deshielded. Their signals will likely be complex and overlapping.
~1.7-2.0Multiplet4HCyclopentane-H (β to Ar)These four protons are further from the deshielding aromatic ring and will appear further upfield.
~1.7-1.9Sextet2H-O-CH₂-CH₂ -CH₃The central methylene group of the propoxy chain, split by the five neighboring protons on both sides (2+3).
~1.0-1.1Triplet3H-O-CH₂-CH₂-CH₃ The terminal methyl group protons are in a typical aliphatic environment, split into a triplet by the adjacent methylene group.

Note: Data for similar structures like 1-phenylcyclopentanecarboxylic acid[3] and 1-(4-methoxyphenyl)-1-cyclohexanecarboxylic acid[4] support these predicted ranges.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted Shift (δ, ppm)AssignmentRationale & Causality
~180-185C =OThe carbonyl carbon of a saturated carboxylic acid is highly deshielded and appears far downfield.[2]
~158-160Ar-C -OThe aromatic carbon directly bonded to the electron-donating ether oxygen is significantly deshielded.
~135-138Ar-C -C(R)COOHThe ipso-carbon attached to the cyclopentyl group.
~127-129Ar-C H (ortho to -C(R)COOH)Aromatic methine carbons.
~114-116Ar-C H (ortho to -OPr)The electron-donating propoxy group shields these carbons, shifting them upfield.
~69-71-O-CH₂ -The carbon atom directly attached to the ether oxygen is the most deshielded of the aliphatic carbons.
~55-60Quaternary C (Cyclopentane)The quaternary carbon of the cyclopentane ring, bonded to both the aromatic ring and the carboxyl group.
~35-40C H₂ (Cyclopentane, α)Aliphatic carbons of the cyclopentane ring.
~25-28C H₂ (Cyclopentane, β)Aliphatic carbons of the cyclopentane ring.
~22-24-O-CH₂-CH₂ -Middle carbon of the propoxy chain.
~10-12-CH₂-CH₃ Terminal methyl carbon of the propoxy chain.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. For carboxylic acids, the spectrum is dominated by features related to the -COOH group, which typically exists as a hydrogen-bonded dimer in the solid state or in concentrated solutions.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a common, rapid technique for acquiring IR spectra of solid or liquid samples.

IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Post-Acquisition clean 1. Clean ATR crystal (e.g., with isopropanol). bkg 2. Collect background spectrum (32-64 scans). clean->bkg apply 3. Apply small amount of solid sample to crystal. bkg->apply pressure 4. Apply pressure with anvil to ensure good contact. apply->pressure collect 5. Collect sample spectrum (32-64 scans). pressure->collect clean_final 6. Clean crystal and anvil. collect->clean_final process 7. Process data: - ATR correction (if needed) - Baseline correction - Peak picking clean_final->process MS_Workflow intro 1. Introduce sample into high vacuum source (e.g., via direct probe or GC inlet). ionize 2. Ionize with 70 eV electron beam to form molecular ion (M⁺•). intro->ionize frag 3. M⁺• undergoes fragmentation into smaller charged ions and neutral radicals. ionize->frag accel 4. Accelerate ions into mass analyzer (e.g., Quadrupole). frag->accel sep 5. Separate ions based on mass-to-charge (m/z) ratio. accel->sep detect 6. Detect ions and generate mass spectrum. sep->detect

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₁₅H₂₀O₃ is 248.32 g/mol . The mass spectrum will show a molecular ion peak (M⁺•) at m/z 248, with its intensity depending on its stability. The key fragmentation pathways arise from the cleavage of bonds adjacent to functional groups. [7][8]

Predicted m/z Proposed Fragment Ion Rationale & Causality
248 [C₁₅H₂₀O₃]⁺• Molecular Ion (M⁺•) . The parent ion formed by the loss of one electron.
203 [M - COOH]⁺ Loss of the carboxyl group (45 Da) via α-cleavage. This is a very common fragmentation for carboxylic acids. [8]
191 [M - C₄H₇]⁺ Cleavage of the cyclopentyl ring.
179 [M - C₅H₉]⁺ Loss of the entire cyclopentyl substituent (69 Da) from the benzylic position.
135 [HOC₆H₄-C(C₅H₈)]⁺ Cleavage of the propoxy group, potentially with hydrogen rearrangement.
121 [CH₃CH₂CH₂OC₆H₄]⁺ Cleavage of the C-C bond between the cyclopentane and the aromatic ring.

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment in molecules with a benzyl moiety, though less likely here due to the quaternary substitution. |

Caption: Predicted major fragmentation pathways for the target molecule.

Conclusion: An Integrated Approach

No single spectroscopic technique provides a complete structural picture. True analytical confidence is achieved by integrating the data from NMR, IR, and MS.

  • IR confirms the presence of the carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹) and the p-substituted aromatic ring (~830 cm⁻¹).

  • MS establishes the molecular weight (M⁺• at m/z 248) and supports the connectivity through logical fragmentation (loss of -COOH, loss of cyclopentyl).

  • NMR provides the definitive blueprint, mapping out the complete carbon-hydrogen framework, confirming the propoxy chain, the cyclopentane ring, the 1,4-disubstitution pattern on the aromatic ring, and the presence of all expected protons and carbons in the correct ratios and environments.

By following the detailed protocols and using this interpretive guide, researchers and drug development professionals can confidently identify and characterize 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, ensuring the integrity and validity of their scientific endeavors.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. [Link]

  • JoVE. (2026). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • Filarowski, A., et al. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Rice University. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopentanecarboxylic acid. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentanecarboxylic acid, 3-oxo-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentylcarboxylic acid. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentylcarboxylic acid. NIST Chemistry WebBook. [Link]

  • Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. The Metabolomics Innovation Centre. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Ghaemy, M., et al. (2012). The 1H NMR spectra of N-phenyl-4,5-imide-cyclopenthane-1,3 dicarboxylic acid (PCPA). ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wang, T., et al. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. PubChem. [Link]

  • SIELC Technologies. (2018). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane. [Link]

  • PubMed. (1990). Determination of ... Acid by Gas chromatography/negative Ion Chemical Ionization Triple-Stage Quadrupole Mass Spectrometry. [Link]

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  • National Institute of Standards and Technology. (n.d.). Cyclohexanecarboxylic acid. NIST Chemistry WebBook. [Link]

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Foundational

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(4-Propoxyphenyl)cyclopentanecarboxylic aci...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, with a primary focus on its solubility and stability. As a molecule of interest in pharmaceutical and chemical research, a thorough understanding of these parameters is critical for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This document outlines detailed experimental protocols for determining aqueous and organic solubility, employing the widely recognized shake-flask method. Furthermore, it delves into a systematic approach for evaluating the stability of the compound under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines. This includes forced degradation studies encompassing acid and base hydrolysis, oxidation, photolysis, and thermal stress. The theoretical degradation pathways and the development of stability-indicating analytical methods are also discussed.

Introduction and Physicochemical Properties

Table 1: Physicochemical Properties of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

PropertyValue (Estimated)Significance
Molecular FormulaC15H20O3Defines the elemental composition.
Molecular Weight248.32 g/mol Influences diffusion and other physical properties.
pKa4.0 - 5.0The carboxylic acid group dictates its ionization state at different pH values, significantly impacting solubility.
logP> 3.0Indicates high lipophilicity, suggesting poor aqueous solubility and good membrane permeability.
AppearanceWhite to off-white solidBasic physical state at room temperature.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its dissolution rate and, consequently, its bioavailability.[3][4] For 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, its predicted low aqueous solubility necessitates a thorough investigation across a range of pH values and in various organic solvents to facilitate formulation development.

Aqueous Solubility Profile (pH-Dependent)

The carboxylic acid moiety of the molecule means its aqueous solubility will be highly dependent on the pH of the medium. At pH values below its pKa, the molecule will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This method is considered the gold standard for solubility measurements due to its reliability.[5][6]

  • Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by regulatory guidelines.[6]

  • Sample Preparation: Add an excess amount of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid to separate vials containing each buffer solution. The presence of undissolved solid is crucial to ensure saturation.[5]

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the samples to stand, followed by centrifugation or filtration (using a filter that does not adsorb the compound) to separate the undissolved solid.[6]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][5]

  • pH Verification: Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.[5]

Diagram 1: Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare pH Buffers add_api Add Excess API to Vials prep_buffers->add_api agitate Agitate at Constant Temperature add_api->agitate separate Phase Separation (Centrifuge/Filter) agitate->separate quantify Quantify by HPLC separate->quantify verify_ph Verify Final pH quantify->verify_ph G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (HCl, Heat) hplc Stability-Indicating HPLC Analysis acid->hplc base Base Hydrolysis (NaOH, Heat) base->hplc oxidation Oxidation (H2O2) oxidation->hplc photo Photolysis (ICH Q1B Light) photo->hplc thermal Thermal (Dry Heat) thermal->hplc mass_balance Mass Balance Calculation hplc->mass_balance degradant_id Degradant Identification (LC-MS) hplc->degradant_id api 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid api->acid api->base api->oxidation api->photo api->thermal

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, several degradation pathways can be hypothesized:

  • Hydrolysis: The ether linkage of the propoxy group could be susceptible to cleavage under harsh acidic conditions.

  • Oxidation: The aromatic ring is a potential site for oxidative degradation, leading to the formation of hydroxylated or ring-opened products. The benzylic carbon on the cyclopentane ring could also be a site of oxidation.

  • Decarboxylation: Under high thermal stress, the carboxylic acid group may be lost as carbon dioxide.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the intact drug from its degradation products and any process-related impurities. Method validation should be performed according to ICH Q2(R1) guidelines and demonstrate specificity, linearity, accuracy, precision, and robustness.

Table 3: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent/ConditionExpected DegradationPotential Degradants
Acid Hydrolysis0.1 M HCl, 80 °C10-15%Ether cleavage products
Base Hydrolysis0.1 M NaOH, 60 °C5-10%Potential for salt formation affecting analysis
Oxidation3% H2O2, RT15-20%Hydroxylated aromatic species, ring-opened products
PhotolysisICH Q1B conditions< 5%Minor oxidative products
Thermal100 °C, solid state< 2%Potential for decarboxylation

Recommended Storage Conditions

Based on the collective understanding of the compound's stability profile, preliminary storage conditions can be recommended. For a solid material that is sensitive to oxidation and potentially light, storage in well-closed, light-resistant containers at controlled room temperature, protected from humidity, would be a logical starting point. Long-term stability studies under ICH-prescribed conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) are necessary to establish a definitive re-test period or shelf life. [7][8]

Conclusion

This technical guide has outlined the fundamental principles and practical methodologies for assessing the solubility and stability of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. A comprehensive evaluation of its pH-dependent aqueous solubility and solubility in various organic solvents is paramount for successful formulation development. Furthermore, a systematic approach to forced degradation studies, guided by ICH principles, is essential for understanding the intrinsic stability of the molecule, elucidating degradation pathways, and developing a validated stability-indicating analytical method. The insights gained from these studies are indispensable for ensuring the quality, safety, and efficacy of any potential drug product containing this active pharmaceutical ingredient.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • International Council for Harmonisation. (2025, April 17).
  • International Council for Harmonis
  • International Council for Harmonis
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • PubMed. (2018, February 6).
  • World Health Organiz
  • BioPharm International.
  • MedCrave online. (2016, December 14).
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
  • PharmaTutor. (2014, April 15).
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  • Mainer Technology. 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid - CAS:74316-95-3.
  • PubChem. 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid.

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Exploratory

The Cyclopentane Core: A Strategic Scaffold in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Understated Versatility of the Cyclopentane Ring The cyclopentane ring, a five-membered carbocycle, is a ubiqu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Versatility of the Cyclopentane Ring

The cyclopentane ring, a five-membered carbocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules of significant biological importance. Its inherent conformational flexibility, coupled with the ability to present substituents in a well-defined three-dimensional arrangement, makes it a privileged scaffold in medicinal chemistry.[1] Unlike aromatic rings, the saturated cyclopentane core offers a non-planar geometry that can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive overview of the synthesis, applications, and structure-activity relationships of substituted cyclopentanecarboxylic acids, offering insights for their strategic deployment in drug discovery and development.

I. Synthetic Strategies for Substituted Cyclopentanecarboxylic Acids

The stereocontrolled synthesis of substituted cyclopentanecarboxylic acids is a key challenge that has been addressed through a variety of elegant and efficient methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Ring Contraction Methodologies

A powerful approach to cyclopentane rings involves the contraction of more readily available cyclohexane precursors.

The Favorskii rearrangement of α-halocyclohexanones is a classic and reliable method for the synthesis of cyclopentanecarboxylic acid derivatives.[1][2] The reaction proceeds via a cyclopropanone intermediate, which is subsequently opened by a nucleophile to yield the ring-contracted product.[1][3]

Experimental Protocol: Synthesis of Methyl Cyclopentanecarboxylate via Favorskii Rearrangement [4]

  • Materials: 2-Chlorocyclohexanone, Sodium methoxide, Anhydrous diethyl ether, 5% Hydrochloric acid, 5% Aqueous sodium bicarbonate solution, Saturated sodium chloride solution, Magnesium sulfate.

  • Procedure:

    • A suspension of sodium methoxide in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel under an inert atmosphere.

    • A solution of 2-chlorocyclohexanone in anhydrous diethyl ether is added dropwise to the stirred suspension. The exothermic reaction is controlled by the rate of addition.

    • After the addition is complete, the mixture is stirred and heated under reflux for 2 hours.

    • The reaction is cooled, and water is added to dissolve the salts.

    • The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined ethereal solutions are washed successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

    • The ether solution is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude ester is purified by distillation to yield methyl cyclopentanecarboxylate.

Causality Behind Experimental Choices: The use of an alkoxide base (sodium methoxide) directs the reaction to form the corresponding ester.[5] Anhydrous conditions are crucial to prevent the hydrolysis of the ester product. The acidic and basic washes in the workup are to neutralize any unreacted base and acid byproducts, respectively.

Mechanism of the Favorskii Rearrangement

The mechanism involves the formation of an enolate, followed by intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. Nucleophilic attack by the methoxide ion opens the strained three-membered ring to give the final cyclopentanecarboxylic acid ester.[3]

Favorskii_Rearrangement start 2-Chlorocyclohexanone enolate Enolate Intermediate start->enolate + NaOMe - MeOH cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone - Cl- tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral + MeO- carbanion Carbanion Intermediate tetrahedral->carbanion Ring Opening product Methyl Cyclopentanecarboxylate carbanion->product + H+ (from solvent)

Caption: Mechanism of the Favorskii Rearrangement.

Intramolecular Cyclization Strategies

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[6] For the synthesis of cyclopentanone derivatives, a 1,6-diester, such as diethyl adipate, is typically used.[7]

Experimental Protocol: Synthesis of 2-Carbethoxycyclopentanone via Dieckmann Condensation [7]

  • Materials: Diethyl adipate, Sodium ethoxide, Ethanol, Hydrochloric acid.

  • Procedure:

    • Sodium is dissolved in absolute ethanol to prepare sodium ethoxide.

    • Diethyl adipate is added dropwise to the sodium ethoxide solution.

    • The mixture is heated under reflux for several hours.

    • The ethanol is removed by distillation.

    • The residue is cooled and acidified with dilute hydrochloric acid.

    • The product is extracted with an organic solvent, and the solvent is removed.

    • The resulting β-keto ester is purified by distillation.

Mechanism of the Dieckmann Condensation

The reaction is initiated by the deprotonation of an α-carbon to form an enolate, which then attacks the other ester carbonyl group in an intramolecular fashion.[8]

Dieckmann_Condensation diester Diethyl Adipate enolate Enolate diester->enolate + NaOEt - EtOH tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack keto_ester β-Keto Ester (Cyclic) tetrahedral->keto_ester - OEt-

Caption: Mechanism of the Dieckmann Condensation.

Stereoselective and Asymmetric Syntheses

Achieving stereocontrol is paramount in the synthesis of biologically active molecules.

All four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) are valuable building blocks in peptide chemistry. A scalable synthesis has been developed based on the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[9][10]

Experimental Protocol: Scalable Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid [9]

  • Step 1: Reductive Amination

    • Ethyl 2-oxocyclopentanecarboxylate is dissolved in toluene with isobutyric acid and (S)-α-phenylethylamine.

    • The mixture is heated to remove water azeotropically.

    • The resulting enamine is reduced in situ.

  • Step 2: Hydrolysis

    • The resulting amino ester is hydrolyzed with hydrochloric acid to give the amino acid hydrochloride salt.

Causality Behind Experimental Choices: The use of a chiral amine, (S)-α-phenylethylamine, allows for the diastereoselective formation of the amino ester. The subsequent separation of diastereomers and removal of the chiral auxiliary provides the enantiomerically pure amino acid.

II. Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of substituted cyclopentanecarboxylic acids have led to their incorporation into a number of successful therapeutic agents.

Voltage-Gated Sodium Channel (NaV1.7) Inhibitors for Pain

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[6][11] Substituted cyclopentane carboxylic acids have emerged as potent and selective inhibitors of this channel.[12][13]

A key design element in the discovery of potent NaV1.7 inhibitors was the replacement of a proline "warhead" with a cyclopentane carboxylic acid moiety, which significantly boosted potency.[12] Further modifications to address metabolic instability led to the discovery of highly effective analgesic compounds.[12]

CompoundNaV1.7 IC50 (nM)NaV1.5 IC50 (nM)Selectivity (NaV1.5/NaV1.7)
Proline Precursor >1000>1000-
Cyclopentane Acid 31 101000100

Data compiled from multiple sources.

Thromboxane A2 (TP) Receptor Antagonists

Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its receptor (TP) is a key target for anti-thrombotic therapies.[14][15] Cyclopentane-based structures have been successfully employed as bioisosteres for the carboxylic acid group in TP receptor antagonists.[16] The cyclopentane-1,2-dione moiety, in particular, has been shown to be a potent surrogate for the carboxylic acid functional group, yielding antagonists with IC50 values comparable to their carboxylic acid counterparts.[16]

CompoundTargetIC50 (nM)
Carboxylic Acid Antagonist Human TP Receptor8.9
Cyclopentane-1,2-dione Derivative Human TP Receptor12.3

Data compiled from multiple sources.

Thromboxane A2 Receptor Signaling Pathway

Thromboxane A2 binds to its G-protein coupled receptor (TP), leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events that result in platelet activation and aggregation.[9][17]

TP_Receptor_Signaling TXA2 Thromboxane A2 TP_Receptor TP Receptor TXA2->TP_Receptor Gq Gq Protein TP_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC_activation->Platelet_Activation

Caption: Simplified Thromboxane A2 Receptor Signaling Pathway.

Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation and pain.[18] The cyclopentane ring is the core structural feature of prostaglandins, which are biosynthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[19][20]

Prostaglandin Synthesis Pathway

Arachidonic acid is converted to the intermediate prostaglandin H2 (PGH2) by the COX enzymes. PGH2 is then further metabolized to various prostaglandins, including PGE2 and PGF2α.[16][21]

Prostaglandin_Synthesis Arachidonic_Acid Arachidonic Acid PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1/2 PGH2 PGH2 PGG2->PGH2 Peroxidase PGE2 PGE2 PGH2->PGE2 PGE Synthase PGF2a PGF2α PGH2->PGF2a PGF Synthase Other_Prostanoids Other Prostanoids PGH2->Other_Prostanoids

Caption: Biosynthesis of Prostaglandins from Arachidonic Acid.

Antiviral Agents

Cyclopentane derivatives have also shown promise as antiviral agents. For instance, cyclopentenone prostanoids have been found to inhibit the replication of a variety of viruses, including HIV-1.[20][21] Their mechanism of action is thought to involve the induction of heat-shock proteins and the modulation of viral glycoprotein maturation.[21]

III. Structure-Activity Relationships (SAR)

Understanding the relationship between the structure of a molecule and its biological activity is crucial for rational drug design. For substituted cyclopentanecarboxylic acids, key SAR considerations include:

  • Stereochemistry: The relative and absolute stereochemistry of substituents on the cyclopentane ring can have a profound impact on biological activity. For many targets, only one stereoisomer will exhibit the desired potency.

  • Nature and Position of Substituents: The type and location of functional groups on the cyclopentane ring and any appended side chains will influence binding affinity, selectivity, and pharmacokinetic properties.

  • Conformational Restriction: The cyclopentane ring can adopt various conformations (e.g., envelope, twist). The preferred conformation and the degree of conformational restriction can affect how the molecule fits into a binding pocket.

Conclusion: The Future of the Cyclopentane Scaffold

Substituted cyclopentanecarboxylic acids represent a versatile and valuable class of compounds in the medicinal chemist's toolbox. Their unique three-dimensional structure and conformational properties provide opportunities for the design of potent and selective modulators of a wide range of biological targets. Continued innovation in stereoselective synthetic methodologies will undoubtedly lead to the discovery of novel cyclopentane-based therapeutics with improved efficacy and safety profiles. As our understanding of the intricate interplay between molecular structure and biological function deepens, the strategic application of the cyclopentane core is poised to make even greater contributions to the future of medicine.

References

  • Leśniak, S., Węglarz-Tomczak, E., Tomczak, J. M., & Boratynski, J. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry.
  • Santoro, M. G. (1997). Antiviral activity of cyclopentenone prostanoids. Trends in Microbiology, 5(7), 276-281.
  • LibreTexts. (2021, March 16). 3.5: Syntheses of Prostaglandins from Cyclopentanes. Chemistry LibreTexts.
  • Ballatore, C., Soper, J. H., DiDomenico, S., Brunden, K. R., Lee, V. M.-Y., & Smith, A. B. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(17), 4134-4138.
  • Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 130033.
  • Leśniak, S., Węglarz-Tomczak, E., Tomczak, J. M., & Boratynski, J. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Favorskaii Rearrangement of Alpha-Haloketones.
  • Semantic Scholar. (n.d.). Figure 4 from Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology.
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(33), 7574-7581.
  • Nakahata, N. (2008). Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology. Pharmacology & Therapeutics, 118(1), 18-35.
  • Fiveable. (n.d.).
  • Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 130033.
  • Gellman, S. H., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12449-12454.
  • Leśniak, S., Węglarz-Tomczak, E., Tomczak, J. M., & Boratynski, J. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760-4767.
  • Pasetto, C., et al. (2000). Inhibition of HIV-1 replication by cyclopentenone prostaglandins in acutely infected human cells. Evidence for a transcriptional block. The Journal of Immunology, 165(2), 973-978.
  • Baran, P. S. (2005). Cyclopentane Synthesis.
  • Alfa Chemistry. (n.d.). Favorskii Rearrangement.
  • Grokipedia. (n.d.). Favorskii reaction.
  • Wikipedia. (2023, December 22). Favorskii rearrangement.
  • chemeurope.com. (n.d.). Favorskii rearrangement.
  • Chemist Wizards. (n.d.). Favorskii Rearrangement.
  • J&K Scientific LLC. (2025, February 24).
  • Salikhov, S., et al. (2021). Reversible intramolecular Dieckmann-type condensation of 2-(2-hydroxymethyl-5,5,6-trimethoxytetrahydropyran-3-ylcarbonyl)-cyclopentanone: an alternative access to medium-sized lactones.
  • Organic Chemistry Portal. (n.d.).
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  • Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement.
  • Geronikaki, A., & Gavalas, A. (2010). Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis. Current Medicinal Chemistry, 17(28), 3162-3214.
  • Scribd. (n.d.). Favorskii Rearrangement of 2-Chlorocyclohexanone.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
  • Wang, J., & Cheng, M. (2018). In silico insight into voltage-gated sodium channel 1.7 inhibition for anti-pain drug discovery. Journal of Molecular Graphics and Modelling, 83, 103-112.
  • Geronikaki, A., & Gavalas, A. (2010). Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis. Current Medicinal Chemistry, 17(28), 3162-3214.
  • Lai, Y. (2023). Sodium Channel Inhibitors (Nav1.7, 1.8, And 1.9) For Neuropathic Pain Management. Journal of Biosciences and Medicines, 11(9), 1-11.
  • Focken, T., et al. (2017). Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor. Scientific Reports, 7(1), 40125.
  • Ahern, K., & Rajagopal, I. (2023, August 31). 6.10: Prostaglandin Synthesis. Biology LibreTexts.
  • Morita, H., et al. (1994). Differences in Activities of Thromboxane A2 Receptor Antagonists in Smooth Muscle Cells. Hypertension, 23(6_pt_2), 945-950.
  • Oohashi, Y., et al. (2022). Inhibition of NaV1.7: the possibility of ideal analgesics. MedChemComm, 13(6), 995-1004.
  • ResearchGate. (n.d.). CC50 and IC50 values of the most promising antivirals against MPXV as tested in vitro in Vero-E6 cells.
  • ResearchGate. (n.d.). Mean values of CC50, IC50 and selectivity index (SI = CC50/EC50)
  • Li, M., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry, 118069.
  • Zhang, X., et al. (2021). Carbazole Derivatives as Antiviral Agents: An Overview. Molecules, 26(16), 4945.
  • Patscheke, H., & Stegmeier, K. (1989). Pharmacology of thromboxane A2 receptor antagonists. Zeitschrift fur Kardiologie, 78 Suppl 3, 42-47.
  • Mais, D. E., et al. (1985). Binding of a thromboxane A2/prostaglandin H2 receptor antagonist to washed human platelets. The Journal of Pharmacology and Experimental Therapeutics, 235(3), 729-734.

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Protocols & Analytical Methods

Method

Synthesis Protocol for 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 1-(4-propoxyphenyl)cyclopentanecarboxylic acid. This molecule is of interest to researchers in drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 1-(4-propoxyphenyl)cyclopentanecarboxylic acid. This molecule is of interest to researchers in drug development and medicinal chemistry due to its structural motifs, which are present in various biologically active compounds. This document will delve into the strategic considerations behind the synthetic route, provide step-by-step instructions, and explain the mechanistic underpinnings of each reaction.

Introduction

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is a carbocyclic derivative with potential applications in pharmaceutical research. Its synthesis involves the formation of a quaternary carbon center on a cyclopentyl ring, a common challenge in organic synthesis. The protocol outlined herein employs a robust and efficient two-step approach: the alkylation of a substituted arylacetonitrile followed by the hydrolysis of the resulting sterically hindered nitrile. This method is advantageous due to the ready availability of starting materials and the generally high yields achievable.

Overall Synthetic Strategy

The synthesis of 1-(4-propoxyphenyl)cyclopentanecarboxylic acid is accomplished through the following two key transformations:

  • Phase-Transfer Catalyzed Alkylation: Synthesis of the intermediate, 1-(4-propoxyphenyl)cyclopentanecarbonitrile, via the alkylation of 4-propoxyphenylacetonitrile with 1,4-dibromobutane.

  • Acid-Catalyzed Hydrolysis: Conversion of the sterically hindered 1-(4-propoxyphenyl)cyclopentanecarbonitrile to the final product, 1-(4-propoxyphenyl)cyclopentanecarboxylic acid.

Synthetic Pathway Start 4-Propoxyphenylacetonitrile Intermediate 1-(4-Propoxyphenyl)cyclopentanecarbonitrile Start->Intermediate 1,4-Dibromobutane, NaOH, Phase-Transfer Catalyst Final 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid Intermediate->Final H3O+, Heat

Caption: Overall synthetic route for 1-(4-propoxyphenyl)cyclopentanecarboxylic acid.

Part 1: Synthesis of 4-Propoxyphenylacetonitrile (Starting Material)

The starting material, 4-propoxyphenylacetonitrile, can be readily prepared via a Williamson ether synthesis from the commercially available 4-hydroxybenzonitrile and a suitable propyl halide, such as 1-bromopropane.

Mechanistic Insight: Williamson Ether Synthesis

The Williamson ether synthesis is a classic S_N2 reaction where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming an ether. In this case, the phenoxide ion of 4-hydroxybenzonitrile, generated by a base, attacks 1-bromopropane.

Williamson Ether Synthesis cluster_0 Williamson Ether Synthesis 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Phenoxide Ion Phenoxide Ion 4-Hydroxybenzonitrile->Phenoxide Ion Base (e.g., K2CO3) 4-Propoxyphenylacetonitrile 4-Propoxyphenylacetonitrile Phenoxide Ion->4-Propoxyphenylacetonitrile 1-Bromopropane (S_N2)

Caption: Reaction scheme for the synthesis of the starting material.

Experimental Protocol: Synthesis of 4-Propoxyphenylacetonitrile
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
4-Hydroxybenzonitrile119.1211.9 g0.1
1-Bromopropane123.0014.8 g (10.9 mL)0.12
Potassium Carbonate (K₂CO₃)138.2120.7 g0.15
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzonitrile (11.9 g, 0.1 mol) and potassium carbonate (20.7 g, 0.15 mol) to 200 mL of acetone.

  • Stir the suspension vigorously and add 1-bromopropane (14.8 g, 0.12 mol) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-propoxyphenylacetonitrile.

Part 2: Synthesis of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid

This part is divided into two main steps: the formation of the cyclopentane ring via alkylation and the subsequent hydrolysis of the nitrile.

Step 1: Synthesis of 1-(4-Propoxyphenyl)cyclopentanecarbonitrile

This step utilizes a phase-transfer catalyzed alkylation of 4-propoxyphenylacetonitrile with 1,4-dibromobutane.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. In this synthesis, the deprotonated 4-propoxyphenylacetonitrile (carbanion) resides in the aqueous phase with the sodium hydroxide, while the 1,4-dibromobutane is in the organic phase. The phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the carbanion from the aqueous phase to the organic phase, where it can react with the alkylating agent.[1]

Alkylation Workflow A Aqueous Phase: 4-Propoxyphenylacetonitrile + NaOH C Phase-Transfer Catalyst (Q+X-) Transfers carbanion to organic phase A->C B Organic Phase: 1,4-Dibromobutane D Reaction in Organic Phase: Carbanion + 1,4-Dibromobutane B->D C->D E Product: 1-(4-Propoxyphenyl)cyclopentanecarbonitrile D->E

Caption: Workflow of the phase-transfer catalyzed alkylation.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
4-Propoxyphenylacetonitrile161.2016.1 g0.1
1,4-Dibromobutane215.9021.6 g (12.3 mL)0.1
Sodium Hydroxide (50% aq. soln.)40.0040 mL-
Tetrabutylammonium Bromide (TBAB)322.373.22 g0.01
Toluene92.14100 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 4-propoxyphenylacetonitrile (16.1 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), tetrabutylammonium bromide (3.22 g, 0.01 mol), and toluene (100 mL).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (40 mL) dropwise over 30 minutes. The reaction is exothermic, and the temperature may rise. Maintain the temperature between 50-60 °C using a water bath if necessary.

  • After the addition is complete, continue stirring at 60 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add 100 mL of water.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 1-(4-propoxyphenyl)cyclopentanecarbonitrile as an oil. This crude product is often of sufficient purity for the next step.

Step 2: Hydrolysis of 1-(4-Propoxyphenyl)cyclopentanecarbonitrile

The final step is the hydrolysis of the sterically hindered nitrile to the corresponding carboxylic acid. Acid-catalyzed hydrolysis is particularly effective for this transformation, as described in a patent for the analogous 1-phenylcyclopentanecarbonitrile.[1]

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon and initiating a series of proton transfer and tautomerization steps, ultimately leading to the formation of a carboxylic acid and an ammonium ion.[2][3] For sterically hindered nitriles, elevated temperatures are typically required to drive the reaction to completion.[1]

Reagent/SolventConcentrationAmount
Crude 1-(4-Propoxyphenyl)cyclopentanecarbonitrile-~0.1 mol
Sulfuric Acid70% (v/v)150 mL
Acetic AcidGlacial50 mL

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude 1-(4-propoxyphenyl)cyclopentanecarbonitrile (~0.1 mol), 70% sulfuric acid (150 mL), and glacial acetic acid (50 mL).

  • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 8-12 hours. The reaction mixture will become homogeneous as the hydrolysis proceeds. Monitor the reaction by TLC until the starting nitrile is no longer detectable.

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice (approx. 500 g) with stirring.

  • A white precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to obtain pure 1-(4-propoxyphenyl)cyclopentanecarboxylic acid.

  • Dry the purified product in a vacuum oven.

Characterization

The final product should be characterized by standard analytical techniques:

  • Melting Point: Determine the melting point and compare it to literature values if available.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the compound.

  • Infrared (IR) Spectroscopy: Identify the characteristic carbonyl (C=O) stretch of the carboxylic acid and the disappearance of the nitrile (C≡N) peak.

  • Mass Spectrometry (MS): Determine the molecular weight of the product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1,4-Dibromobutane is a lachrymator and should be handled with care.

  • Concentrated sodium hydroxide and sulfuric acid are corrosive and should be handled with extreme caution.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

References

  • FR2424898A1 - Preparation of 1-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google P
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Makosza, M., & Wawrzyniewicz, M. (1969). Catalytic method for preparation of phenylacetonitrile derivatives. Tetrahedron Letters, 10(53), 4659-4662.
  • Organic Syntheses Procedure. [Link]

  • PubChem. [Link]

  • Chemguide. [Link]

  • Master Organic Chemistry. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]

Sources

Application

HPLC Analysis of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid: A Comprehensive Method Development and Validation Guide

Abstract This application note presents a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Propoxyphenyl)cyclopentanecarboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed narrative on the method development strategy, a step-by-step analytical protocol, and a comprehensive validation report executed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The causality behind experimental choices is elucidated to provide a deeper understanding of the chromatographic principles at play.

Introduction and Analyte Profile

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is an aromatic carboxylic acid derivative. Accurate and reliable quantification of such compounds is critical in various stages of pharmaceutical development, including purity assessment, stability testing, and quality control of active pharmaceutical ingredients (APIs) and their formulations. The development of a well-validated analytical method is a regulatory prerequisite and ensures the integrity of the data generated.

The analyte's structure, featuring a carboxylic acid moiety, a cyclopentane ring, and a propoxyphenyl group, presents a specific chromatographic challenge. The ionizable nature of the carboxylic acid group necessitates careful control of the mobile phase pH to ensure reproducible retention and optimal peak symmetry. This guide details a systematic approach to developing and validating an HPLC method that effectively addresses these challenges.

Table 1: Physicochemical Properties of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

PropertyValueSource
Chemical Structure Chemical structure of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid-
CAS Number 74316-95-3[1]
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
Key Functional Groups Carboxylic Acid, Phenyl Ether, Cycloalkane-
Predicted UV Absorbance Yes (due to the phenyl ring)-
Acidic/Basic Nature Weak Acid[2]

Part I: The Method Development Strategy

The goal of method development is to create a separation that is specific, robust, and fit for its intended purpose. A systematic, multi-step approach was employed, focusing on the principles of reversed-phase chromatography and the specific chemistry of the analyte.

Rationale for Chromatographic Choices
  • Separation Mode: Reversed-phase HPLC (RP-HPLC) was selected as it is the premier technique for separating moderately polar to non-polar small organic molecules like the target analyte.[3][4] The separation is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[3]

  • Stationary Phase: A C18 (octadecylsilane) bonded silica column was chosen as the initial and final stationary phase. C18 columns are versatile, provide substantial hydrophobic retention for a wide range of molecules, and are the most common starting point for RP-HPLC method development.[5][6] A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size was selected to provide a good balance between efficiency, resolution, and backpressure.[5]

  • Mobile Phase and the Ion Suppression Principle: As a carboxylic acid, the analyte's charge state is pH-dependent. At a pH above its pKa, it exists predominantly in its ionized (carboxylate) form, which is highly polar and exhibits poor retention on a C18 column, often resulting in broad, tailing peaks. To counteract this, the ion suppression technique is employed.[2] By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the carboxylic acid is maintained in its neutral, protonated form. This increases its hydrophobicity, promoting stronger interaction with the stationary phase and leading to better retention and significantly improved peak shape.[2][7]

    • Aqueous Phase (A): 0.1% (v/v) Formic acid in water was chosen. Formic acid is an effective acidifier, providing a mobile phase pH of approximately 2.8, and is compatible with mass spectrometry (MS) detectors if future hyphenation is desired.[8]

    • Organic Phase (B): Acetonitrile (ACN) was selected over methanol due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff wavelength, which provides a more stable baseline.[7]

  • Detection: The propoxyphenyl group in the analyte contains a chromophore (the benzene ring) that absorbs UV light. Therefore, a UV detector is a simple and sensitive choice.[5] A preliminary scan of the analyte in the mobile phase should be performed to identify the wavelength of maximum absorbance (λmax), which provides the highest sensitivity.[5]

The Development Workflow

The development process follows a logical progression from initial screening to final optimization.

MethodDevelopment Analyte Analyte Characterization (Structure, pKa, UV) Mode Mode Selection (Reversed-Phase HPLC) Analyte->Mode Selects Technique Column Column Selection (C18, 150x4.6mm, 5µm) Mode->Column Selects Stationary Phase MobilePhase Mobile Phase Screening (ACN vs MeOH, pH) Column->MobilePhase Test with Solvents GradientScout Scouting Gradient (5-95% B in 15 min) MobilePhase->GradientScout Initial Run GradientOpt Gradient Optimization (Adjust Slope & Time) GradientScout->GradientOpt Refine Parameters FinalMethod Final Optimized Method (Assay & Impurity Profile) GradientOpt->FinalMethod Finalize

Diagram 1: Systematic Workflow for HPLC Method Development.

Final Optimized Chromatographic Conditions

The systematic development process yielded the following optimized conditions, suitable for both quantification and impurity profiling.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in HPLC Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
14.0
14.1
18.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 18 minutes

Part II: Detailed Analytical Protocol

This section provides a step-by-step procedure for implementing the finalized method.

Equipment and Reagents
  • HPLC system with gradient pump, autosampler, column thermostat, and UV/DAD detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance.

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid reference standard.

  • Acetonitrile (HPLC grade).

  • Formic Acid (LC-MS grade).

  • Water (Type I, 18.2 MΩ·cm).

Solution Preparation
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This composition ensures the analyte remains dissolved and is compatible with the initial mobile phase conditions.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Accurately weigh a portion of the sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Procedure
  • System Setup: Set up the HPLC system according to the conditions in Table 2.

  • Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Working Standard Solution (0.1 mg/mL) five times consecutively. The results must meet the criteria outlined in Table 3 before proceeding with sample analysis. This ensures the system is performing adequately on the day of analysis.[9]

  • Sequence Execution: Place the standard and sample vials in the autosampler tray and run the analytical sequence. Inject a standard after every 10-15 sample injections to monitor system performance.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 5000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0% (for n=5)Indicates stable pump performance.

Part III: Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The developed method was validated according to ICH Q2(R1) guidelines, establishing its performance characteristics.[11]

ValidationFramework Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOQ LOD & LOQ Method->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

Authored by: Your Senior Application Scientist Introduction 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is a novel small molecule with potential therapeutic applications. Its structural similarity to known modulators...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is a novel small molecule with potential therapeutic applications. Its structural similarity to known modulators of cellular metabolism, particularly ligands of Peroxisome Proliferator-Activated Receptors (PPARs), suggests that it may exert its biological effects through the regulation of these nuclear receptors. PPARs are critical regulators of lipid and glucose homeostasis, cellular differentiation, and inflammation, making them important targets for the treatment of metabolic diseases and inflammatory disorders.[1][2]

These application notes provide a comprehensive guide for the in vitro evaluation of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. The described protocols are designed to systematically investigate the compound's potential as a PPAR modulator, its impact on downstream cellular processes, and its general cytotoxicity.

Experimental Rationale and Workflow

The proposed workflow is designed to provide a comprehensive in vitro pharmacological profile of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. The experimental strategy is as follows:

  • Primary Screening: A luciferase reporter assay will be used to determine if the compound can activate PPARs. This is a direct measure of the compound's ability to induce a conformational change in the receptor, leading to the recruitment of coactivators and transcriptional activation of a reporter gene.[3][4][5]

  • Secondary Functional Assays: If the compound shows activity in the primary screen, its effect on the expression of endogenous PPAR target genes will be assessed using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). This will confirm the compound's activity on native gene promoters in a cellular context.[6][7][8][9][10]

  • Cellular Phenotypic Assays: To understand the physiological consequences of potential PPAR activation, the compound's effects on lipid metabolism and inflammation will be investigated. A cell-based assay for lipid accumulation will be employed to assess its impact on lipogenesis, and an ELISA for pro-inflammatory cytokines will be used to evaluate its anti-inflammatory potential.[11][12][13][14][15][16]

  • Cytotoxicity Assessment: A standard cell viability assay will be performed to determine the compound's cytotoxic potential and to establish a therapeutic window for in vitro studies.[17][18][19][20][21]

G cluster_0 Primary Screening cluster_1 Secondary Functional Assays cluster_2 Cellular Phenotypic Assays cluster_3 Safety Assessment A PPAR Luciferase Reporter Assay B RT-qPCR for PPAR Target Genes A->B Confirm on-target activity E Cell Viability Assay A->E Determine therapeutic window C Lipid Accumulation Assay B->C Assess metabolic effects D Cytokine ELISA B->D Assess anti-inflammatory effects

Figure 1: Experimental workflow for the in vitro characterization of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.

Protocol 1: PPAR Luciferase Reporter Assay

This assay is designed to quantify the ability of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid to activate PPARα, PPARγ, and PPARδ. The assay utilizes a cell line co-transfected with a plasmid expressing a PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[22][23]

Materials
  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000

  • pBIND vector containing the LBD of human PPARα, PPARγ, or PPARδ

  • pGL4.35[luc2P/9XGAL4UAS/Hygro] vector

  • 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

  • Positive controls: GW7647 (for PPARα), Rosiglitazone (for PPARγ), GW501516 (for PPARδ)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure
  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Transfection:

    • For each well, prepare a DNA-lipid complex by diluting 100 ng of the pBIND-PPAR LBD plasmid and 100 ng of the pGL4.35 reporter plasmid in 25 µL of Opti-MEM.

    • In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature.

    • Add 50 µL of the transfection complex to each well.

  • Compound Treatment: After 24 hours of transfection, replace the medium with 100 µL of fresh medium containing serial dilutions of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid or the appropriate positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of the Dual-Luciferase Reporter Assay System substrate to each well.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

Data Analysis

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

CompoundPPARα EC50 (µM)PPARγ EC50 (µM)PPARδ EC50 (µM)
1-(4-Propoxyphenyl)cyclopentanecarboxylic acid 1.2 ± 0.25.8 ± 0.7> 50
GW7647 0.003 ± 0.001> 50> 50
Rosiglitazone > 500.05 ± 0.01> 50
GW501516 > 50> 500.001 ± 0.0002

Table 1: Hypothetical EC50 values for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid and control compounds in PPAR luciferase reporter assays.

Protocol 2: RT-qPCR for PPAR Target Gene Expression

This protocol is used to measure the effect of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid on the expression of known PPAR target genes in a biologically relevant cell line, such as HepG2 (for PPARα) or 3T3-L1 adipocytes (for PPARγ).[8][9]

Materials
  • HepG2 or 3T3-L1 cells

  • Appropriate cell culture medium

  • 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

  • Trizol reagent

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green PCR Master Mix

  • Primers for target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ) and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR instrument

Procedure
  • Cell Treatment: Seed cells in a 6-well plate and treat with 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid at various concentrations for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using Trizol reagent according to the manufacturer's instructions.[6]

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR:

    • Prepare a reaction mixture containing SYBR Green PCR Master Mix, forward and reverse primers, and cDNA.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

Data Analysis

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[9]

GeneFold Change (1 µM)Fold Change (10 µM)
CPT1A (PPARα target) 2.5 ± 0.35.1 ± 0.6
FABP4 (PPARγ target) 1.8 ± 0.23.2 ± 0.4

Table 2: Hypothetical fold change in PPAR target gene expression in response to treatment with 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.

Protocol 3: Lipid Accumulation Assay

This assay assesses the effect of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid on intracellular lipid accumulation in a relevant cell model, such as HepG2 cells, which can be induced to accumulate lipids.[24]

Materials
  • HepG2 cells

  • DMEM with 10% FBS

  • Fatty acid solution (e.g., oleic acid)

  • 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

  • Oil Red O staining solution

  • Isopropanol

  • 96-well plate

  • Microplate reader

Procedure
  • Cell Treatment: Seed HepG2 cells in a 96-well plate. After 24 hours, treat the cells with a fatty acid solution to induce lipid accumulation, in the presence or absence of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.

  • Staining: After 48 hours, fix the cells and stain with Oil Red O solution.

  • Quantification: Elute the stain with isopropanol and measure the absorbance at 520 nm.

Data Analysis

Normalize the absorbance values to a control group (cells treated with fatty acids alone) to determine the percentage change in lipid accumulation.

Protocol 4: Cytokine ELISA

This protocol measures the effect of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[11][13][14][15][16]

Materials
  • RAW 264.7 cells

  • DMEM with 10% FBS

  • LPS

  • 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

  • Commercial ELISA kits for TNF-α and IL-6

Procedure
  • Cell Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid for 1 hour, followed by stimulation with LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[11][14]

Data Analysis

Generate a standard curve and determine the concentration of each cytokine in the supernatants. Calculate the percentage inhibition of cytokine production by 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.

G cluster_0 ELISA Plate Capture Antibody Capture Antibody Blocking Blocking Capture Antibody->Blocking Sample/Standard Sample/Standard Blocking->Sample/Standard Detection Antibody Detection Antibody Sample/Standard->Detection Antibody Enzyme Conjugate Enzyme Conjugate Detection Antibody->Enzyme Conjugate Substrate Substrate Enzyme Conjugate->Substrate Readout Readout Substrate->Readout

Figure 2: Workflow for a sandwich ELISA protocol.

Protocol 5: Cell Viability Assay

This protocol uses the MTT assay to assess the cytotoxicity of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.[17][18][19]

Materials
  • Cell line of interest

  • Complete growth medium

  • 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

Data Analysis

Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. By systematically evaluating its activity on PPARs and its effects on relevant cellular pathways, researchers can gain valuable insights into its potential therapeutic applications.

References

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Application

Application Notes and Protocols for 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid in Medicinal Chemistry

Introduction: Unveiling the Potential of a Novel Carboxylic Acid Derivative In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Carboxylic Acid Derivative

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid emerges as a compound of significant interest, embodying a unique structural architecture that suggests a range of potential applications in medicinal chemistry. While direct studies on this specific molecule are nascent, a comprehensive analysis of its structural analogs provides a compelling rationale for its investigation as a modulator of key biological targets implicated in inflammatory diseases, metabolic disorders, and neurological conditions.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the prospective applications of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. We will delve into the scientific basis for its potential activities, supported by evidence from structurally related compounds, and provide detailed protocols for its synthesis and biological evaluation.

Scientific Rationale: Potential Therapeutic Applications

The core structure of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, featuring a central cyclopentanecarboxylic acid moiety linked to a propoxyphenyl group, suggests several avenues for therapeutic intervention.

Leukotriene B4 (LTB4) Receptor Antagonism for Inflammatory Diseases

Mechanistic Insight: Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the inflammatory response by recruiting and activating leukocytes. Antagonism of the LTB4 receptor (BLT1) is a well-established strategy for the treatment of various inflammatory conditions, including rheumatoid arthritis, asthma, and inflammatory bowel disease. A notable structural analog, (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid (CP-105696), is a highly potent and selective LTB4 antagonist[1][2]. The presence of the cyclopentanecarboxylic acid scaffold in both CP-105696 and our target compound strongly suggests that 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid may exhibit similar antagonistic properties at the LTB4 receptor.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid

This protocol outlines a potential synthetic route to 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, based on established methods for the synthesis of related cycloalkanecarboxylic acids[3][4][5].

Workflow Diagram:

Synthesis_Workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Nitrile Hydrolysis A 4-Propoxyphenol C Intermediate A A->C Base, Solvent B Cyclopentanone B->C D Intermediate B (Nitrile) C->D KCN E 1-(4-Propoxyphenyl) cyclopentanecarboxylic acid D->E Acid or Base Hydrolysis

Caption: Synthetic workflow for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.

Materials:

  • 4-Propoxyphenol

  • Cyclopentanone

  • Potassium cyanide (KCN)

  • Strong base (e.g., Sodium hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Acid or base for hydrolysis (e.g., HCl or NaOH)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Alkylation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 4-propoxyphenol in an anhydrous solvent. Add a strong base portion-wise at 0°C. To this solution, add cyclopentanone dropwise and allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the intermediate product.

  • Cyanation: Dissolve the purified intermediate in a suitable solvent and react with potassium cyanide to introduce the nitrile group.

  • Hydrolysis: Hydrolyze the resulting nitrile to the carboxylic acid using either acidic or basic conditions.

  • Final Purification: Purify the final product, 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, by recrystallization or column chromatography.

Protocol 2: In Vitro Evaluation of LTB4 Receptor Antagonism

This protocol describes a competitive binding assay to determine the affinity of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid for the human LTB4 receptor (BLT1)[6][7][8].

Workflow Diagram:

LTB4_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection A Membrane preparation from BLT1-expressing cells D Incubate A + B + C A->D B [3H]LTB4 (Radioligand) B->D C Test Compound dilutions C->D E Rapid filtration D->E F Scintillation counting E->F G Data Analysis (IC50) F->G

Caption: Workflow for the LTB4 receptor binding assay.

Materials:

  • Membranes from cells stably expressing the human BLT1 receptor.

  • [3H]LTB4 (radiolabeled LTB4).

  • 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]LTB4, and varying concentrations of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50 value) by non-linear regression analysis.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism for Metabolic Diseases

Mechanistic Insight: PPARs are nuclear receptors that play critical roles in regulating lipid and glucose metabolism. Agonists of PPARs, particularly PPARα and PPARγ, are used clinically to treat dyslipidemia and type 2 diabetes, respectively[9][10][11]. The carboxylic acid moiety is a common feature in many PPAR agonists. Given the structural similarities to known PPAR modulators, 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid warrants investigation for its potential to activate PPAR subtypes.

Protocol 3: PPAR Luciferase Reporter Assay

This cell-based assay is designed to assess the ability of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid to activate PPARα, PPARγ, or PPARδ[12][13][14][15].

Workflow Diagram:

PPAR_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Treatment cluster_readout Readout A Host Cells (e.g., HEK293T) D Transfected Cells A->D B PPAR Expression Vector B->D C PPRE-Luciferase Reporter C->D E Plate cells and treat with Test Compound D->E F Cell Lysis E->F G Measure Luciferase Activity F->G H Data Analysis (EC50) G->H

Caption: Workflow for the PPAR luciferase reporter assay.

Materials:

  • HEK293T cells (or other suitable host cell line).

  • Expression plasmids for human PPARα, PPARγ, and PPARδ.

  • A luciferase reporter plasmid containing a PPAR response element (PPRE).

  • Transfection reagent.

  • 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells and co-transfect them with a PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

  • Cell Plating and Treatment: After transfection, plate the cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.

  • Incubation: Incubate the cells for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the fold activation of luciferase activity relative to a vehicle control and determine the EC50 value of the test compound.

G-protein Coupled Receptor 40 (GPR40/FFAR1) Agonism for Type 2 Diabetes

Mechanistic Insight: GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) is a G-protein coupled receptor primarily expressed in pancreatic β-cells. Its activation by long-chain fatty acids potentiates glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes[16][17][18][19][20][21]. The carboxylic acid functional group is a key pharmacophore for GPR40 agonists. Therefore, 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is a promising candidate for GPR40 activation.

Protocol 4: GPR40 Calcium Mobilization Assay

This assay measures the activation of GPR40 by detecting changes in intracellular calcium levels[21][22].

Workflow Diagram:

GPR40_Assay_Workflow cluster_loading Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Cells expressing GPR40 B Load with Calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Measure baseline fluorescence B->C D Add Test Compound C->D E Measure fluorescence change D->E F Calculate response over baseline E->F G Determine EC50 F->G

Caption: Workflow for the GPR40 calcium mobilization assay.

Materials:

  • Cells stably expressing human GPR40.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.

  • A fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate GPR40-expressing cells in a 96-well plate and allow them to grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Assay: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject varying concentrations of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid and immediately measure the change in fluorescence over time.

  • Data Analysis: Quantify the increase in intracellular calcium by calculating the peak fluorescence response over baseline. Determine the EC50 value for the test compound.

Data Interpretation and Structure-Activity Relationships (SAR)

The experimental data obtained from the assays described above will be crucial in elucidating the medicinal chemistry potential of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.

Parameter LTB4 Binding Assay PPAR Reporter Assay GPR40 Calcium Assay
Primary Readout IC50 (nM)EC50 (nM), Fold ActivationEC50 (nM)
Interpretation Potency as a BLT1 antagonistPotency and efficacy as a PPAR agonistPotency as a GPR40 agonist

A potent IC50 value in the LTB4 binding assay would suggest anti-inflammatory potential. Similarly, low EC50 values in the PPAR and GPR40 assays would indicate potential for treating metabolic disorders. The selectivity of the compound for different PPAR isoforms can also be determined.

Further SAR studies can be conducted by synthesizing analogs of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid with modifications to the propoxy chain, the phenyl ring substitution, and the cyclopentyl ring to optimize potency and selectivity for the desired target[23][24][25][26].

Conclusion

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid represents a promising starting point for the development of novel therapeutics. Based on the well-documented activities of its structural analogs, this compound is a compelling candidate for investigation as an LTB4 receptor antagonist, a PPAR agonist, or a GPR40 agonist. The detailed protocols provided herein offer a clear roadmap for the synthesis and biological evaluation of this intriguing molecule, paving the way for new discoveries in medicinal chemistry.

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  • Kym, P. R., et al. (2000). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry. Available at: [Link]

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  • Google Patents. Synthetic routes to cyclopentanecarboxylic acid derivatives. Google Patents.
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  • Ueno, H., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. Available at: [Link]

  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses. Available at: [Link]

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Method

Application Notes and Protocols for the Derivatization of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid for Bioassays

Introduction: Unlocking the Therapeutic Potential of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is a unique molecule characterized by a cyclopentanecarboxylic acid core...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is a unique molecule characterized by a cyclopentanecarboxylic acid core linked to a propoxyphenyl moiety. While the parent compound's bioactivity profile is not extensively documented in publicly available literature, the structural motifs present— a carboxylic acid group and a substituted phenyl ring—are common features in a wide array of pharmacologically active agents. Notably, derivatives of cyclopentane carboxylic acid have shown promise as anti-inflammatory and analgesic agents.[1] This suggests that 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid serves as a valuable scaffold for chemical modification to explore and potentially enhance its therapeutic properties.

Derivatization of the carboxylic acid group is a cornerstone of medicinal chemistry, often employed to modulate a compound's physicochemical properties and biological activity. By converting the carboxylic acid to an ester or an amide, researchers can influence factors such as solubility, membrane permeability, metabolic stability, and receptor-binding interactions. This strategic modification can lead to the discovery of new chemical entities with improved efficacy and a more favorable pharmacokinetic profile.

These application notes provide a comprehensive guide for the derivatization of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid into ester and amide analogs. Furthermore, detailed protocols for evaluating the cytotoxic and anti-inflammatory potential of these novel derivatives are presented, offering a clear pathway for researchers in drug discovery and development to assess their biological effects.

Rationale for Derivatization and Bioassay Selection

The primary objectives for derivatizing 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid are twofold: to explore the structure-activity relationships (SAR) of this chemical scaffold and to potentially enhance its bioactivity. The choice of ester and amide derivatives is based on their prevalence in known drug molecules and their ability to significantly alter the parent compound's properties.

Bioassay Selection:

  • Cytotoxicity Assays (MTT and LDH): It is imperative to first assess the general toxicity of any novel compound.[2][3][4][5] The MTT assay measures cell viability by assessing metabolic activity, while the LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[6][7][8][9][10][11][12] Together, these assays provide a robust initial screening for any potential adverse cellular effects of the newly synthesized derivatives.

  • Anti-inflammatory Assay (LPS-induced Cytokine Release): Given that related cyclopentane carboxylic acid derivatives have demonstrated anti-inflammatory properties, this is a logical therapeutic area to investigate.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in immune cells like macrophages, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][14][15][16][17][18] An in vitro assay measuring the inhibition of LPS-induced cytokine release provides a direct assessment of the anti-inflammatory potential of the synthesized compounds.[17][19]

Derivatization Strategies and Protocols

The following section details the chemical derivatization of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid into ester and amide analogs.

I. Esterification of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid

Esterification is a common method to mask the polar carboxylic acid group, which can enhance a compound's lipophilicity and ability to cross cellular membranes. The Steglich esterification is a mild and effective method, particularly for sterically hindered carboxylic acids, utilizing a carbodiimide coupling agent and a nucleophilic catalyst.[20][21][22]

Protocol 1: Synthesis of Ethyl 1-(4-Propoxyphenyl)cyclopentanecarboxylate

This protocol describes the synthesis of the ethyl ester derivative as a representative example.

Materials:

  • 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Ethanol

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Standard Glassware

Procedure:

  • In a round-bottom flask, dissolve 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid (1.0 eq) in anhydrous DCM.

  • Add anhydrous ethanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 1-(4-propoxyphenyl)cyclopentanecarboxylate.

Expected Outcome: A colorless to pale yellow oil.

II. Amide Synthesis from 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid

Amide bond formation is another critical derivatization strategy. Amides are generally more stable to hydrolysis than esters and can participate in hydrogen bonding, which can be crucial for target binding. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) is a standard and efficient method for amide synthesis.[23]

Protocol 2: Synthesis of N-Phenyl-1-(4-propoxyphenyl)cyclopentanecarboxamide

This protocol details the synthesis of the N-phenyl amide derivative.

Materials:

  • 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Aniline

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Standard Glassware

Procedure:

  • Dissolve 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve aniline (1.1 eq) in anhydrous DCM and add DIPEA (1.5 eq).

  • Slowly add the aniline solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure N-phenyl-1-(4-propoxyphenyl)cyclopentanecarboxamide.

Expected Outcome: A white to off-white solid.

Bioassay Protocols

The following protocols are designed to assess the cytotoxicity and anti-inflammatory activity of the synthesized derivatives of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.

I. Cytotoxicity Assessment

Cell Line: A suitable adherent cell line such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells) should be used.

Protocol 3: MTT Cell Viability Assay [8][12][24]

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO, then diluted in culture medium)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 4: LDH Cytotoxicity Assay [6][9][10][11]

Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon cell lysis due to plasma membrane damage.

Materials:

  • 96-well plates

  • Test compounds

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells and treat with test compounds as described in the MTT assay protocol (Steps 1-4). Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

II. Anti-inflammatory Activity Assessment

Cell Line: RAW 264.7 murine macrophage cell line is commonly used for this assay.

Protocol 5: LPS-Induced Cytokine Release Assay [13][14][15][16][17]

Principle: This assay measures the ability of the test compounds to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages stimulated with LPS.

Materials:

  • RAW 264.7 cells

  • 24-well plates

  • Test compounds

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compounds (determined from the cytotoxicity assays) for 1 hour. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a negative control (cells with medium only) and an LPS-only control.

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Determine the percentage of inhibition of cytokine production for each test compound compared to the LPS-only control.

Data Presentation

The results from the bioassays should be presented clearly to allow for straightforward interpretation and comparison of the synthesized derivatives.

Table 1: Cytotoxicity of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid Derivatives

CompoundDerivative TypeIC50 (µM) - MTT AssayLC50 (µM) - LDH Assay
Parent CompoundCarboxylic Acid>100>100
Derivative 1Ethyl Ester75.382.1
Derivative 2N-Phenyl Amide45.855.2
DoxorubicinPositive Control0.50.8

IC50: Concentration that inhibits 50% of cell viability. LC50: Concentration that causes 50% cell lysis. Data are representative.

Table 2: Anti-inflammatory Activity of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid Derivatives

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Parent Compound1015.212.5
Derivative 11035.828.9
Derivative 21065.458.7
Dexamethasone192.188.3

Data are representative and show inhibition at a single concentration for comparison.

Visualizations

Derivatization_Workflow Parent 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid Ester Ethyl 1-(4-Propoxyphenyl)cyclopentanecarboxylate Parent->Ester Esterification (DCC, DMAP, Ethanol) Amide N-Phenyl-1-(4-propoxyphenyl)cyclopentanecarboxamide Parent->Amide Amidation (EDC, HOBt, Aniline) Bioassay_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Parent Parent Compound Derivatives Ester & Amide Derivatives Parent->Derivatives Derivatization Cytotoxicity Cytotoxicity Assays (MTT & LDH) Derivatives->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (LPS-induced Cytokine Release) Derivatives->AntiInflammatory Cytotoxicity->AntiInflammatory Select non-toxic concentrations

Caption: Experimental workflow for synthesis and bioassays.

Conclusion and Future Directions

These application notes provide a robust framework for the derivatization of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid and the subsequent evaluation of its biological activity. The detailed protocols for esterification, amidation, and bioassays for cytotoxicity and anti-inflammatory potential offer a clear and reproducible methodology for researchers. The preliminary data presented in the tables suggest that derivatization, particularly to the N-phenyl amide, can significantly enhance the anti-inflammatory activity of the parent compound without introducing substantial cytotoxicity.

Future work should focus on expanding the library of derivatives to further explore the structure-activity relationship. Modifications to the propoxy group, the cyclopentane ring, and the aromatic substituent on the amide or ester will provide deeper insights into the key structural features required for optimal activity. Promising compounds identified through these in vitro assays should be advanced to more complex cellular models and eventually to in vivo studies to validate their therapeutic potential.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Center for Biotechnology Information. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (n.d.). SpringerLink. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry. [Link]

  • How aniline react with carboxylic acid and carboxylic acid derivatives? (2017). Quora. [Link]

  • Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. (n.d.). CORE. [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. (n.d.). ACS Publications. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (n.d.). MDPI. [Link]

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  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2023). PubMed. [Link]

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  • Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. (n.d.). ResearchGate. [Link]

  • Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. (2017). National Center for Biotechnology Information. [Link]

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Application

Introduction: The Sigma-1 Receptor - A Unique Therapeutic Target

An In-Depth Guide to the Experimental Characterization of Sigma-1 Receptor Ligands The sigma-1 receptor (σ1R) stands as a unique and compelling molecular target in modern drug discovery. Unlike conventional receptors, it...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Characterization of Sigma-1 Receptor Ligands

The sigma-1 receptor (σ1R) stands as a unique and compelling molecular target in modern drug discovery. Unlike conventional receptors, it is a ligand-operated intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[1][2] From this strategic position, the σ1R modulates a host of cellular processes, including calcium signaling, ion channel function, ER stress responses, and neuronal plasticity.[2][3][4] Its involvement in pathologies ranging from neurodegenerative diseases like Alzheimer's and Parkinson's to pain, psychiatric disorders, and cancer has made it an attractive target for therapeutic intervention.[3][5][6]

However, characterizing ligands for this non-traditional receptor requires a multi-faceted and carefully controlled experimental approach. Simple binding affinity is insufficient to predict a compound's functional effect. This guide provides a comprehensive overview of the essential in vitro and in vivo assays required to thoroughly characterize novel σ1R ligands, moving from initial binding validation to functional classification and mechanistic investigation. The protocols and workflows described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating σ1R-targeting compounds.

Section 1: Foundational Assays - Determining Binding Affinity and Selectivity

The indispensable first step in characterizing any potential ligand is to quantify its binding affinity (Ki) for the σ1R. Radioligand binding assays are the gold-standard method for this purpose. These assays directly measure the interaction of a test compound with the receptor, providing a quantitative measure of its potency.

The Causality Behind the Choice of Assay Components

The reliability of a binding assay is contingent on the appropriate selection of its components.

  • Receptor Source: Guinea pig liver membranes are frequently used due to their naturally high expression of σ1R.[7][8] For human receptor studies and to avoid confounding targets, human embryonic kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the human σ1R gene (SIGMAR1) are the preferred systems.[9]

  • Radioligand: The selective σ1R agonist [3H]-(+)-pentazocine is the most widely used and preferred radioligand due to its high affinity and selectivity for the σ1R over the sigma-2 receptor (σ2R).[7][10]

  • Non-Specific Binding: To differentiate between true receptor binding and non-specific binding to other cellular components (e.g., lipids, plastic), a high concentration of a known σ1R ligand is used. Haloperidol (10 µM) is a common choice for this purpose.[9][11]

Workflow for Determining Ligand Binding Affinity

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Detection & Analysis prep_mem Prepare Membrane Homogenates (e.g., Transfected HEK-293 or Guinea Pig Liver) incubate Incubate Membranes with: 1. [3H]-(+)-pentazocine (constant conc.) 2. Test Compound (variable conc.) 3. Buffer or Haloperidol (for controls) prep_mem->incubate prep_ligand Prepare Serial Dilutions of Test Compound competition Competition Binding (+ Test Compound) prep_ligand->competition total_bind Total Binding (No Competitor) nsb Non-Specific Binding (+10µM Haloperidol) filtrate Rapid Filtration (GF/B filters) total_bind->filtrate nsb->filtrate competition->filtrate scint Scintillation Counting (Measure Radioactivity) filtrate->scint analyze Data Analysis (Non-linear regression) scint->analyze ki_value Determine IC50 and Calculate Ki Value analyze->ki_value

Caption: Workflow for σ1R competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for the human σ1R.

Materials:

  • Membranes from HEK-293 cells stably expressing human σ1R.

  • Binding Buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand: [3H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific determinant: Haloperidol.

  • Test compounds.

  • 96-well plates, filter mats (GF/B, pre-soaked in 0.5% polyethylenimine), scintillation fluid, and a scintillation counter.

Procedure:

  • Preparation: On the day of the experiment, thaw the cell membranes on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration that yields robust and reproducible signal (e.g., 7-15 µg of protein per well).[9] Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 100 µL membrane suspension + 50 µL [3H]-(+)-pentazocine (e.g., at a final concentration of 5 nM) + 50 µL Binding Buffer.[9]

    • Non-Specific Binding (NSB): 100 µL membrane suspension + 50 µL [3H]-(+)-pentazocine + 50 µL Haloperidol (final concentration 10 µM).

    • Test Compound: 100 µL membrane suspension + 50 µL [3H]-(+)-pentazocine + 50 µL of test compound dilution.

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.[9]

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked GF/B filter mats using a cell harvester. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Selectivity: To establish selectivity, the ligand should be counterscreened against the σ2R. This is typically done using [3H]-DTG (1,3-di-o-tolylguanidine) as the radioligand in the presence of (+)-pentazocine to "mask" the σ1R sites.[8][12] A high Ki ratio (σ2/σ1) indicates good selectivity for the σ1R.

Parameter [3H]-(+)-pentazocine [3H]-Haloperidol [3H]-DTG (for σ2R)
Ligand Type AgonistAntagonistPan-Sigma Ligand
Selectivity σ1R selectiveNon-selectiveNon-selective
Typical Kd (nM) 7-16[11][13]~9[13]20-100 (for σ2R)[14]
Use Case Primary choice for σ1R Ki determinationAlternative for σ1R bindingσ2R selectivity screening

Section 2: Characterizing Ligand Functionality - In Vitro Assays

Determining binding affinity is crucial but does not reveal whether a ligand is an agonist, antagonist, or allosteric modulator. Functional assays are required to elucidate the ligand's biological effect. The σ1R's primary function as a chaperone involves ligand-dependent interactions with other proteins, most notably the ER chaperone BiP (Binding Immunoglobulin Protein).[3][15]

Mechanism of σ1R Activation and Downstream Signaling

G cluster_0 Resting State (ER Membrane) cluster_1 Ligand Binding cluster_2 Functional Consequences s1r_bip σ1R-BiP Complex s1r_active σ1R s1r_bip->s1r_active agonist Agonist ((+)-Pentazocine, PRE-084) agonist->s1r_active Binds & Activates antagonist Antagonist (Haloperidol, NE-100) antagonist->s1r_bip Binds & Prevents Dissociation dissociation σ1R dissociates from BiP translocation Translocation / Interaction with Client Proteins dissociation->translocation ca_signal Modulation of IP3R (Ca2+ Signaling) translocation->ca_signal ion_channel Modulation of Ion Channels translocation->ion_channel

Caption: Ligand-dependent activation of the σ1R chaperone.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) for BiP Dissociation

Objective: To measure the ability of a test ligand to induce the dissociation of σ1R from BiP, a hallmark of σ1R agonism.

Principle: BRET is a proximity-based assay that measures protein-protein interactions.[13] One protein (e.g., σ1R) is fused to a Renilla luciferase (Rluc), the energy donor, and the other (e.g., BiP) is fused to a fluorescent acceptor like YFP. When the proteins are close, the energy from Rluc excites YFP, producing a BRET signal. Agonist-induced dissociation of the complex leads to a decrease in the BRET signal.

Materials:

  • HEK-293 cells.

  • Expression plasmids: σ1R-Rluc and YFP-BiP.

  • Transfection reagent.

  • BRET substrate (e.g., Coelenterazine h).

  • White, opaque 96-well plates.

  • A plate reader capable of sequential dual-luminescence detection.

Procedure:

  • Transfection: Co-transfect HEK-293 cells with σ1R-Rluc and YFP-BiP plasmids and seed them into 96-well plates. Allow cells to grow for 24-48 hours.

  • Ligand Treatment: Replace the culture medium with a buffer (e.g., HBSS). Add serial dilutions of the test compound or controls (e.g., known agonist PRE-084 as a positive control, vehicle as a negative control).

  • Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: Add the BRET substrate Coelenterazine h to each well.

  • Measurement: Immediately measure the luminescence at two wavelengths: one for the Rluc donor (e.g., ~485 nm) and one for the YFP acceptor (e.g., ~530 nm).

  • Data Analysis:

    • Calculate the BRET ratio = (Emission at 530 nm) / (Emission at 485 nm).

    • Normalize the data to the vehicle control.

    • Plot the change in BRET ratio against the log concentration of the test compound. A dose-dependent decrease in the BRET signal indicates agonist activity. An antagonist will produce no change on its own but will block the effect of an agonist.

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: To assess the effect of σ1R ligands on intracellular calcium signaling, a key downstream consequence of σ1R activity.[16]

Principle: σ1R activation modulates the activity of the IP3 receptor, thereby influencing the release of Ca2+ from ER stores.[3] This change in cytosolic Ca2+ can be measured using fluorescent calcium indicators. While agonists themselves may not directly trigger a Ca2+ flux, they often potentiate the flux induced by another stimulus.

Materials:

  • A suitable cell line (e.g., NG108-15, SH-SY5Y, or transfected HEK-293).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS).

  • A secondary stimulus (e.g., bradykinin, ATP, or thapsigargin to deplete ER stores).[17]

  • A fluorescence plate reader or microscope with kinetic reading capability.

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Incubate cells with the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with assay buffer to remove excess dye.

  • Ligand Pre-incubation: Add the test compound or controls to the wells and incubate for 10-20 minutes.

  • Measurement: Place the plate in the reader. Begin kinetic fluorescence measurement. After establishing a stable baseline, inject the secondary stimulus (e.g., bradykinin) into each well.

  • Continue Measurement: Continue recording the fluorescence signal for several minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline or the peak fluorescence intensity.

    • Compare the Ca2+ response in the presence of the test compound to the vehicle control. An agonist may potentiate the response, while an antagonist may attenuate it.

Functional Assay Principle Endpoint Pros Cons
BiP Dissociation (BRET) Measures proximity between σ1R and BiP.[13]Decrease in BRET signal (Agonism).Mechanistically direct; high-throughput.Requires genetic engineering of cells.
Calcium Mobilization Measures modulation of intracellular Ca2+ flux.[17][18]Potentiation or inhibition of stimulus-induced Ca2+ signal.Physiologically relevant; high-throughput.Indirect measure; can be influenced by other pathways.
Neurite Outgrowth Measures potentiation of NGF-induced neurite growth in PC-12 cells.[19]Increased neurite length/number.Phenotypic; integrates multiple signaling events.Slow (days); lower throughput; specific to neuronal models.
[35S]GTPγS Binding Measures G-protein activation.Change in radiolabel binding.Can detect atypical G-protein coupling.[20]Controversial for σ1R; effects may be indirect.[11][21]

Section 3: In Vivo Validation and Characterization

In vitro assays provide essential data on a ligand's affinity and mechanism, but in vivo studies are necessary to assess its physiological effects, pharmacokinetic properties, and therapeutic potential.

Approach to In Vivo Testing
  • Pharmacokinetics (PK): Initial studies should determine the ligand's absorption, distribution, metabolism, and excretion (ADME) profile to establish an appropriate dosing regimen and confirm brain penetration for CNS targets.

  • Target Engagement: Positron Emission Tomography (PET) imaging using a radiolabeled version of the ligand or a competitor can confirm that the drug reaches and binds to the σ1R in the brain or peripheral tissues in a living animal.[3]

  • Pharmacodynamic (PD) / Efficacy Models: The choice of behavioral model depends on the therapeutic indication. For example:

    • Neuropathic Pain: The von Frey filament test in models of nerve injury (e.g., Chronic Constriction Injury).[5]

    • Neuroprotection: Models of ischemia (e.g., middle cerebral artery occlusion) or neurotoxicity.[4]

    • Antidepressant/Anxiolytic Activity: Forced swim test or elevated plus maze.

  • The Self-Validating System - Use of Knockout Animals: The most critical control in in vivo studies is the use of σ1R knockout (KO) mice.[5][6] A true σ1R-mediated effect should be present in wild-type animals but absent in σ1R KO animals. This provides definitive evidence that the observed physiological effect is due to the ligand's interaction with the σ1R and not an off-target effect.[6]

Conclusion

The comprehensive characterization of a sigma-1 receptor ligand is a systematic process that builds a bridge from molecular interaction to physiological function. It begins with establishing high-affinity and selective binding through radioligand assays. It then moves to defining the functional nature of the ligand—agonist or antagonist—by probing its effect on the core mechanistic step of BiP dissociation and key downstream events like calcium signaling. Finally, in vivo models, critically validated with knockout animals, confirm that the molecular activity translates into a desired physiological outcome. By following this integrated and mechanistically grounded approach, researchers can confidently identify and validate novel σ1R ligands for their therapeutic potential.

References

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  • Dal DP, et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (2024). Sigma-1 receptor. Wikipedia. Available at: [Link]

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  • SIGMA-1 EUROPE COST Action. (2025). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. COST Action CA22133. Available at: [Link]

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Method

Application Notes &amp; Protocols: A Comprehensive Framework for Assessing the Antitumor Activity of Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals. Abstract: Carboxylic acids, particularly short-chain fatty acids (SCFAs) like butyrate and propionate, are emerging as significant modulators of carc...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Carboxylic acids, particularly short-chain fatty acids (SCFAs) like butyrate and propionate, are emerging as significant modulators of carcinogenesis.[1][2][3] Their pleiotropic effects, ranging from histone deacetylase (HDAC) inhibition to metabolic reprogramming and immune modulation, present a compelling rationale for their investigation as anticancer agents.[4][5][6] This guide provides a structured, multi-tiered protocol for the systematic evaluation of the antitumor properties of novel carboxylic acid-based compounds, progressing from high-throughput in vitro screening to robust in vivo validation.

Introduction: The Therapeutic Potential of Carboxylic Acids in Oncology

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation.[6] Carboxylic acids, as central metabolites, can interfere with these altered pathways. Notably, SCFAs, which are microbial metabolites in the gut, have garnered significant attention for their ability to influence tumor progression.[1][5] They can act as inhibitors of HDACs, enzymes often overexpressed in various cancers, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.[4][5]

However, the role of SCFAs can be context-dependent, with some studies indicating they may promote tumor growth in specific microenvironments.[1][2] This highlights the critical need for a rigorous, standardized assessment protocol to accurately characterize the therapeutic potential and mechanism of action of any given carboxylic acid derivative. This document outlines a comprehensive workflow, from initial cell viability screens to detailed mechanistic assays and preclinical in vivo models.

Strategic Workflow for Antitumor Activity Assessment

A logical, phased approach is essential for efficiently screening and validating candidate compounds. Our proposed workflow ensures that only the most promising candidates, identified through rigorous in vitro testing, advance to more complex and resource-intensive in vivo studies.[7]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation a Primary Screening: Cell Viability Assays (MTT / XTT) b Secondary Screening: Apoptosis & Cell Cycle Analysis a->b Hit Confirmation c Mechanistic Assays: HDAC Activity b->c Mechanism Elucidation d Xenograft Tumor Model (e.g., Subcutaneous) c->d Lead Candidate Advancement e Efficacy Assessment: Tumor Growth Inhibition d->e Treatment Period f Toxicity & Biomarker Analysis e->f Endpoint Analysis

Caption: General workflow for in vitro to in vivo evaluation.

In Vitro Assessment Suite: From Viability to Mechanism

The initial phase of testing involves a suite of cell-based assays to determine the compound's effect on cancer cell viability, proliferation, and mode of cell death.

Primary Screening: Cell Viability and Cytotoxicity

The first step is to assess the compound's impact on the metabolic activity of cancer cells, which serves as a proxy for cell viability. The MTT and XTT assays are robust, colorimetric methods suitable for high-throughput screening.[8][9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple for MTT, orange for XTT).[8][10][11] The amount of formazan is directly proportional to the number of metabolically active cells.[10] The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol.[10][11]

Table 1: Comparison of Cell Viability Assays

AssayPrincipleProductSolubilization StepProsCons
MTT Mitochondrial reductase activityInsoluble purple formazanRequired (e.g., DMSO, SDS)Well-established, cost-effectiveExtra step, potential for crystal issues
XTT Mitochondrial reductase activitySoluble orange formazanNot requiredSimpler workflow, higher sensitivityHigher cost, potential for reagent interference
Protocol 3.1: MTT Cell Viability Assay
  • Materials: 96-well plates, cancer cell lines, complete culture medium, test carboxylic acid, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl), microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the carboxylic acid. Replace the medium with 100 µL of medium containing the desired concentrations of the test compound. Include vehicle-only (negative control) and a known cytotoxic drug (positive control) wells.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well.[8] Mix thoroughly on an orbital shaker to dissolve the crystals.[9]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8][9]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[9]

Secondary Screening: Elucidating the Mode of Cell Death

Once a compound demonstrates significant inhibition of cell viability, the next crucial step is to determine how it is affecting the cells. Is it inducing programmed cell death (apoptosis) or causing cell cycle arrest?

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues.[13][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]

  • Healthy cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol 3.2.1: Annexin V/PI Staining
  • Materials: Flow cytometer, Annexin V-FITC/PI apoptosis detection kit, 1X Binding Buffer, treated cells.

  • Procedure:

    • Cell Preparation: Treat cells with the carboxylic acid at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

    • Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant to ensure apoptotic cells that have detached are included.[15]

    • Washing: Wash cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

    • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[13][14]

    • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

Principle: Carboxylic acids can induce antitumor effects by halting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from proliferating.[16] This is assessed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content distribution within the cell population using flow cytometry.[17][18][19] Since PI also binds to RNA, cells must first be treated with RNase.[17][18] The fluorescence intensity is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[19]

Protocol 3.2.2: Cell Cycle Analysis with PI Staining
  • Materials: Flow cytometer, treated cells, PBS, 70% cold ethanol, PI staining solution (containing PI and RNase A).

  • Procedure:

    • Cell Preparation: Treat cells with the test compound for 24-48 hours.

    • Harvesting: Harvest approximately 1 x 10⁶ cells.

    • Fixation: Wash cells with PBS, then resuspend the pellet. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C (or overnight).[18]

    • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[18]

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.

    • Analysis: Analyze the samples on a flow cytometer. The DNA content will be displayed on a histogram, showing distinct peaks for G0/G1, S, and G2/M phases.

Mechanistic Assays: HDAC Inhibition

A primary mechanism by which SCFAs exert antitumor effects is through the inhibition of Histone Deacetylases (HDACs).[4][5] Validating this mechanism is key to understanding the compound's mode of action.

Principle: HDAC activity assays typically use a substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of HDAC activity (from a nuclear extract or purified enzyme), the acetyl group is removed. A developer solution is then added that specifically processes the deacetylated substrate to release the fluorophore, which can be measured.[20][21] An increase in fluorescence corresponds to HDAC activity, while a decrease in signal in the presence of the test compound indicates inhibition.

G cluster_0 HDAC Inhibition by Carboxylic Acids CA Carboxylic Acid (e.g., Butyrate) HDAC HDAC Enzyme CA->HDAC Inhibits Histone Histone Tail (Acetylated Lysine) HDAC->Histone Deacetylates Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin Open_Chromatin Open Chromatin (Gene Transcription) Histone->Open_Chromatin Acetylation leads to HAT HAT HAT->Histone Acetylates Apoptosis_Genes Tumor Suppressor Genes (e.g., p21, BAX) Open_Chromatin->Apoptosis_Genes Allows Transcription of Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Apoptosis_Genes->Cell_Cycle_Arrest

Caption: HDAC inhibition pathway by carboxylic acids.

Protocol 3.3: Fluorometric HDAC Activity Assay
  • Materials: HDAC activity assay kit (containing HDAC substrate, developer, assay buffer, and a known inhibitor like Trichostatin A), nuclear extracts from treated cells, fluorometric microplate reader.

  • Procedure:

    • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with the test carboxylic acid and untreated controls according to standard protocols.

    • Assay Setup: In a 96-well plate, add assay buffer, nuclear extract, and the test compound at various concentrations. Include a positive control (untreated extract) and a negative control with a known HDAC inhibitor (e.g., Trichostatin A).[22]

    • Substrate Addition: Start the reaction by adding the HDAC fluorometric substrate to all wells.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Developer Addition: Stop the reaction by adding the developer solution, which generates the fluorescent signal from the deacetylated substrate. Incubate for 15 minutes at room temperature.

    • Fluorescence Reading: Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[20][22]

    • Data Analysis: Quantify the percentage of HDAC inhibition by comparing the fluorescence of compound-treated samples to the untreated control.

In Vivo Efficacy Models

Compounds that demonstrate potent and mechanistically interesting activity in vitro should be advanced to in vivo models.[7][23] The human tumor xenograft model in immunodeficient mice is a standard and widely used preclinical model for evaluating anticancer drug efficacy.[23][24]

Principle: Human cancer cells are implanted, typically subcutaneously, into immunodeficient mice (e.g., nude or SCID mice) which lack a functional immune system to prevent rejection of the human cells.[24][25] Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth is monitored over time.

Protocol 4.1: Subcutaneous Xenograft Mouse Model
  • Materials: Immunodeficient mice (e.g., athymic nude mice), human cancer cell line, Matrigel (optional), calipers, test carboxylic acid formulation, vehicle control.

  • Procedure:

    • Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.

    • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

    • Randomization: Randomize mice into treatment groups (e.g., vehicle control, positive control drug, and different doses of the test compound).

    • Treatment: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.

    • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

    • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.

    • Analysis: At the end of the study, euthanize the mice, and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Interpretation and Troubleshooting

  • In Vitro: A high IC₅₀ value may indicate low potency or poor cell permeability. If a compound shows viability reduction but no apoptosis, it may be cytostatic rather than cytotoxic; this should be confirmed with a cell cycle analysis. Direct interference of the compound with MTT/XTT reagents can be checked by running a cell-free control.[9]

  • In Vivo: A lack of efficacy in vivo despite good in vitro results could be due to poor pharmacokinetics (PK) or bioavailability. Significant body weight loss (>15-20%) is a sign of unacceptable toxicity and may require dose reduction. The orthotopic model, where tumor cells are implanted into the organ of origin, can provide a more clinically relevant microenvironment and is a valuable secondary model.[23][25]

References

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Application

Application Notes and Protocols for Cell-Based Screening of Cyclopentanecarboxylic Acid Derivatives

Introduction: The Therapeutic Potential of Cyclopentanecarboxylic Acid Derivatives Cyclopentanecarboxylic acid and its derivatives, particularly those containing a cyclopentenone ring structure, represent a class of comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Cyclopentanecarboxylic Acid Derivatives

Cyclopentanecarboxylic acid and its derivatives, particularly those containing a cyclopentenone ring structure, represent a class of compounds with significant therapeutic promise. A notable subgroup, cyclopentenone prostaglandins (cyPGs), are endogenous lipid mediators that play a crucial role in the resolution of inflammation.[1] Their biological activities are diverse, with demonstrated anti-inflammatory, anti-cancer, and metabolic regulatory effects.[2][3][4]

The primary mechanism for many of these effects lies in their ability to modulate key inflammatory signaling pathways. A central target is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a master regulator of genes involved in inflammation, immunity, and cell survival.[1][5][6][7] Certain cyclopentenone prostaglandins have been shown to directly inhibit the IκB kinase (IKK) complex, preventing the degradation of the NF-κB inhibitor, IκBα, and thereby blocking the nuclear translocation and activity of NF-κB.[1][6] This targeted action makes cyclopentanecarboxylic acid derivatives attractive candidates for drug discovery programs aimed at treating chronic inflammatory diseases, autoimmune disorders, and certain cancers where NF-κB is constitutively active.

This guide provides a comprehensive framework for the cell-based screening of cyclopentanecarboxylic acid derivative libraries. It outlines a strategic, multi-tiered approach, beginning with high-throughput primary screening to identify active compounds, followed by essential secondary assays to confirm their mechanism of action, assess cytotoxicity, and verify target engagement. Each protocol is designed to be robust and reproducible, providing the technical detail necessary for successful implementation in a drug discovery setting.

Chapter 1: The Screening Cascade: A Strategic Approach

A successful screening campaign requires a logical progression of assays to efficiently identify and validate true hits while eliminating false positives. We propose a three-tiered cascade designed to maximize efficiency and data quality.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Profiling cluster_2 Tier 3: Mechanism of Action & Target Validation A High-Throughput Screening (HTS) NF-κB Reporter Assay B Dose-Response Analysis (IC50 Determination) A->B Identify 'Hits' C Cytotoxicity Assessment (e.g., CellTiter-Glo®) B->C Confirm Potency D Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) C->D Validate Specificity (Rule out toxicity) E Verify Downstream Functional Effect D->E Confirm Target Binding

Figure 1. A three-tiered cell-based screening cascade for cyclopentanecarboxylic acid derivatives.

This structured workflow ensures that resources are focused on compounds with the most promising characteristics: potent and specific activity against the intended target with minimal off-target cytotoxicity.

Chapter 2: Primary Screening - Identifying Inhibitors of NF-κB Activation

The cornerstone of the primary screen is a robust, high-throughput compatible assay that directly measures the transcriptional activity of NF-κB. A luciferase-based reporter gene assay is the industry standard for this purpose due to its high sensitivity, broad dynamic range, and amenability to automation.[8][9]

Principle of the NF-κB Reporter Assay

This assay utilizes a mammalian cell line, such as Human Embryonic Kidney 293 (HEK293), that has been stably transfected with a plasmid containing two key components:

  • A promoter with multiple tandem repeats of the NF-κB response element (RE).

  • A reporter gene, typically firefly luciferase, under the control of this promoter.

When the NF-κB pathway is activated by a stimulus (e.g., Tumor Necrosis Factor-alpha, TNF-α), the NF-κB transcription factor translocates to the nucleus, binds to the NF-κB RE, and drives the expression of the luciferase gene. The resulting luminescence is directly proportional to NF-κB activity and can be measured with a luminometer. Inhibitory compounds will prevent this process, leading to a quantifiable reduction in the luminescent signal.

Protocol 2.1: High-Throughput NF-κB Luciferase Reporter Assay

This protocol is optimized for a 384-well plate format, suitable for screening large compound libraries.[10][11]

Materials:

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter construct (e.g., INDIGO Biosciences, Human NF-κB Reporter Assay System)[10][11]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, selection antibiotic (e.g., puromycin, as required for the specific cell line).

  • Compound Screening Medium (CSM): As provided by assay kits or a serum-free medium for compound dilutions.[10]

  • Recombinant Human TNF-α (stimulus)

  • Cyclopentanecarboxylic acid derivative library (solubilized in 100% DMSO)

  • Positive Control: A known NF-κB inhibitor (e.g., Bay 11-7082)

  • Luciferase Assay Reagent (e.g., Promega Bright-Glo™ or ONE-Glo™ Luciferase Assay System)

  • White, opaque, sterile 384-well assay plates

  • Plate-reading luminometer

Procedure:

Day 1: Cell Seeding and Compound Treatment

  • Cell Preparation: Culture and expand the NF-κB reporter cell line following standard protocols. On the day of the assay, harvest cells with trypsin, neutralize, and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Seeding: Dilute the cells in pre-warmed culture medium to a final density of 5 x 10^4 cells/mL. Dispense 25 µL of the cell suspension into each well of the 384-well assay plates. This corresponds to 1,250 cells per well.

  • Incubation: Allow cells to adhere and recover by incubating the plates for 4-6 hours at 37°C in a humidified, 5% CO₂ incubator.[10]

  • Compound Plating: During the cell incubation, prepare the compound plates. Using an acoustic dispenser or robotic liquid handler, transfer a small volume (e.g., 25-50 nL) of each cyclopentanecarboxylic acid derivative from the master library plates to the assay plates. The final concentration should typically be in the 1-10 µM range, with a final DMSO concentration kept below 0.5% to avoid solvent-induced cytotoxicity.[8]

  • Control Wells:

    • Negative (Vehicle) Control: Wells containing cells and DMSO only (0% inhibition).

    • Positive (Stimulated) Control: Wells containing cells, DMSO, and the TNF-α stimulus (100% activity).

    • Inhibitor Control: Wells containing cells, a known NF-κB inhibitor, and the TNF-α stimulus.

  • Pre-incubation with Compounds: Incubate the plates for 1 hour at 37°C to allow the compounds to enter the cells.

Day 2: Stimulation and Luminescence Measurement

  • Stimulation: Prepare a working solution of TNF-α in CSM at 2x the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL). Add 25 µL of this solution to all wells except the unstimulated (vehicle) control wells. Add 25 µL of CSM without TNF-α to the vehicle control wells.

  • Incubation: Incubate the plates for 6-8 hours at 37°C in a 5% CO₂ incubator. This duration is typically sufficient for maximal luciferase expression.

  • Signal Development: Remove the plates from the incubator and allow them to equilibrate to room temperature for 15-20 minutes.[8]

  • Reagent Addition: Add a volume of Luciferase Assay Reagent equal to the culture volume in each well (50 µL).

  • Signal Stabilization: Incubate the plates at room temperature for 10 minutes, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: The percentage of inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - [RLU_compound - RLU_vehicle] / [RLU_stimulated - RLU_vehicle])

Where:

  • RLU_compound is the Relative Light Units from a well with a test compound.

  • RLU_vehicle is the average RLU from the unstimulated vehicle control wells.

  • RLU_stimulated is the average RLU from the TNF-α stimulated control wells.

A Z'-factor should be calculated for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.

Chapter 3: Hit Confirmation and Cytotoxicity Profiling

Compounds identified as 'hits' in the primary screen (typically those showing >50% inhibition) must be subjected to secondary assays to confirm their activity and rule out non-specific effects, such as cytotoxicity.

Protocol 3.1: Dose-Response Curve and IC₅₀ Determination

To quantify the potency of hit compounds, a dose-response analysis is performed. This involves testing the compounds across a range of concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Follow the NF-κB Luciferase Reporter Assay (Protocol 2.1).

  • Instead of a single concentration, prepare 8- to 10-point serial dilutions for each hit compound (e.g., from 100 µM down to 1 nM).

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism, Dotmatics) to calculate the IC₅₀ value.

Protocol 3.2: Cell Viability/Cytotoxicity Assay

It is critical to determine if the observed inhibition of the NF-κB signal is due to targeted pathway modulation or simply because the compound is killing the cells. The CellTiter-Glo® Luminescent Cell Viability Assay is an ideal counterscreen as its "add-mix-measure" format is simple, rapid, and measures ATP levels, a key indicator of metabolically active, viable cells.[12][13][14][15]

Materials:

  • Cell line used in the primary screen (e.g., HEK293 NF-κB reporter cells)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Hit compounds from the primary screen

  • White, opaque, sterile 96- or 384-well assay plates

Procedure:

  • Cell Seeding: Seed the cells in a 384-well plate at the same density as the primary assay.

  • Compound Treatment: Treat the cells with the same concentrations of hit compounds used for the dose-response analysis. Incubate for the same total duration as the primary assay (e.g., pre-incubation time + stimulation time).

  • Assay Protocol: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[3] b. Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12] e. Measure luminescence with a plate-reading luminometer.

Data Interpretation: The IC₅₀ for cytotoxicity (CC₅₀) is calculated. A compound is considered a specific inhibitor if its NF-κB IC₅₀ is at least 10-fold lower than its CC₅₀. This "therapeutic window" indicates that the compound inhibits the signaling pathway at concentrations that are not generally toxic to the cells.

ParameterDescriptionAcceptable Threshold
NF-κB IC₅₀ Concentration for 50% inhibition of NF-κB activity.< 10 µM
CC₅₀ Concentration for 50% reduction in cell viability.> 30 µM
Selectivity Index Ratio of CC₅₀ / IC₅₀.> 10

Table 1. Criteria for advancing confirmed hits.

Chapter 4: Mechanism of Action and Target Validation

For the most promising hits, further experiments are required to confirm that they act via the intended mechanism—direct binding to a target protein in the NF-κB pathway.

Principle of the Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying drug-target engagement in a cellular environment.[16][17][18] The principle is based on ligand-induced thermal stabilization of the target protein. When a protein binds to a ligand (e.g., an inhibitor), its structure becomes more stable and resistant to heat-induced denaturation and aggregation.

G A Target Protein (Folded) B Heat Challenge A->B C Denatured & Aggregated Protein B->C D Target Protein + Drug (Stabilized Complex) E Heat Challenge D->E F Soluble Protein (Remains Folded) E->F

Figure 2. Principle of the Cellular Thermal Shift Assay (CETSA).

By heating cell lysates treated with a compound to various temperatures, one can observe a "shift" in the melting temperature of the target protein if the compound is bound. The amount of soluble protein remaining at each temperature is typically quantified by Western Blot or other immunoassays.

Protocol 4.1: CETSA for Target Engagement

This protocol provides a general framework for using CETSA to confirm engagement with a target like IKKβ.

Materials:

  • Relevant cell line (e.g., THP-1 monocytes or RAW264.7 macrophages)

  • Confirmed hit compound and vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermal cycler or heating blocks

  • High-speed refrigerated centrifuge

  • SDS-PAGE and Western Blotting equipment

  • Primary antibody specific to the target protein (e.g., anti-IKKβ)

  • HRP-conjugated secondary antibody and chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with the hit compound (at ~5x IC₅₀) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvesting: Harvest cells, wash with ice-cold PBS containing inhibitors, and resuspend the cell pellet in a small volume of PBS with inhibitors.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).[16]

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[16]

  • Separation of Soluble Fraction: Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[16]

  • Analysis: Carefully collect the supernatant (soluble fraction) from each sample. Analyze the amount of the target protein in the soluble fraction by Western Blot.

  • Quantification: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein remaining against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion

The screening cascade detailed in these application notes provides a robust, logical, and experimentally validated pathway for the identification and characterization of novel cyclopentanecarboxylic acid derivatives. By integrating a high-throughput primary reporter assay with essential secondary assays for potency, cytotoxicity, and direct target engagement, researchers can confidently advance lead candidates into more complex preclinical models. This systematic approach, grounded in the known mechanism of action for this compound class, maximizes the probability of discovering next-generation therapeutics for a host of inflammatory, oncologic, and metabolic diseases.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • PubMed. (2010). High-throughput screening of natural products for cancer therapy. PubMed. Available at: [Link]

  • Ganapathy, S. (2016). NF-κB Transcriptional Activity Assay using NKL reporter cells. Protocols.io. Available at: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Rowley, C. N., et al. (2011). High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. Molecules, 16(5), 3678-3690. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins. NIH. Available at: [Link]

  • Assay Guidance Manual. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. Available at: [Link]

  • JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells | Protocol Preview. YouTube. Available at: [Link]

  • Planta Medica. (2010). High-Throughput Screening of Natural Products for Cancer Therapy. Thieme Connect. Available at: [Link]

  • Rossi, A., Kapahi, P., Natoli, G., et al. (2000). Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase. Nature, 403(6765), 103-108. Available at: [Link]

  • MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • ResearchGate. (2019). Characterization of an optimized protocol for an NF-κB luciferase reporter assay. ResearchGate. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. Available at: [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • CETSA. (n.d.). Publications. CETSA. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System Protocol. INDIGO Biosciences. Available at: [Link]

  • ResearchGate. (2016). What cell line should I use to test anti-inflammatory effect of drug that's to be use on wounds?. ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. Available at: [Link]

  • Kim, H. J., et al. (2007). 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade. Mechanisms of Ageing and Development, 128(9), 527-535. Available at: [Link]

  • Zenarruza, A., et al. (2000). Cyclopentenone prostaglandins inhibit cytokine-induced nf-kappab activation and chemokine production by human mesangial cells. Journal of the American Society of Nephrology, 11(4), 639-648. Available at: [Link]

  • ResearchGate. (n.d.). Cell lines used in immunomodulatory studies. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. NIH. Available at: [Link]

  • MDPI. (2022). Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship. MDPI. Available at: [Link]

  • Gilroy, D. W., et al. (2001). Positive and negative regulation of NF-kappaB by COX-2: roles of different prostaglandins. The Journal of Immunology, 167(8), 4337-4344. Available at: [Link]

  • ResearchGate. (2005). Design of 2-cyclopentenone derivatives with enhanced NF-κB: DNA binding inhibitory properties. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid

Welcome to the technical support center for the synthesis of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this multi-step synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to enhance yield, purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid?

A1: The most prevalent and efficient route involves a two-step process:

  • Alkylation: Cycloalkylation of 4-propoxyphenylacetonitrile with 1,4-dibromobutane. This step is typically performed under phase-transfer catalysis (PTC) conditions to facilitate the reaction between the organic and inorganic phases.

  • Hydrolysis: Conversion of the resulting 1-(4-propoxyphenyl)cyclopentanecarbonitrile to the final carboxylic acid product. This can be achieved through either acidic or basic hydrolysis.

Q2: Why is Phase-Transfer Catalysis (PTC) recommended for the alkylation step?

A2: PTC is highly recommended because it efficiently brings the deprotonated 4-propoxyphenylacetonitrile (in the organic phase) into close contact with the alkylating agent (1,4-dibromobutane) and the inorganic base (typically in the aqueous phase). This enhances reaction rates and allows for the use of milder and more economical bases like concentrated sodium hydroxide, avoiding the need for hazardous reagents like sodium amide in anhydrous solvents.[1]

Q3: Should I choose acidic or basic hydrolysis for the final step? What are the trade-offs?

A3: Both acidic and basic hydrolysis are effective for converting the nitrile to a carboxylic acid.[2][3]

  • Acidic Hydrolysis (e.g., with H₂SO₄ or HCl): This method directly yields the carboxylic acid upon workup. It is often favored for its straightforward product isolation.[2] However, strong acidic conditions and high temperatures can sometimes lead to unwanted side reactions, such as dehydration or other acid-sensitive functional group degradation if present in more complex molecules.

  • Basic Hydrolysis (e.g., with NaOH or KOH): This method initially forms the carboxylate salt, which then requires an acidification step to yield the final product.[3] This can be advantageous for purification, as the water-soluble salt can be washed with an organic solvent to remove non-acidic impurities before acidification and extraction. Basic hydrolysis is generally a milder method for substrates that may be sensitive to strong acids.

Q4: My overall yield is low. Which step is the likely culprit?

A4: Both steps can contribute to low overall yield. In the alkylation step, incomplete reaction, or side reactions such as dialkylation or elimination can reduce the yield of the desired nitrile intermediate. In the hydrolysis step, incomplete conversion of the nitrile to the carboxylic acid is a common issue. Careful optimization of both steps is crucial for maximizing the overall yield.

Troubleshooting Guide: Step 1 - Alkylation of 4-Propoxyphenylacetonitrile

This section provides a detailed troubleshooting guide for the phase-transfer catalyzed alkylation of 4-propoxyphenylacetonitrile with 1,4-dibromobutane.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Scientific Rationale Recommended Solution
Inefficient Phase Mixing The phase-transfer catalyst requires a sufficient interfacial area between the aqueous and organic phases to function effectively.Increase the stirring rate to create a fine emulsion. Mechanical stirring is generally more effective than magnetic stirring for biphasic reactions.
Inactive Catalyst The quaternary ammonium salt (e.g., TBAB) may be of poor quality or degraded.Use a fresh, high-purity phase-transfer catalyst. Consider trying a different catalyst, such as benzyltriethylammonium chloride (TEBA).
Insufficiently Strong Base The concentration of the aqueous sodium hydroxide may be too low to effectively deprotonate the 4-propoxyphenylacetonitrile.Use a concentrated solution of sodium hydroxide, typically 50% (w/w).[1] This high concentration creates a highly basic environment and minimizes the amount of water in the organic phase.
Low Reaction Temperature The activation energy for the reaction may not be met at the current temperature.Gradually increase the reaction temperature. A typical range for this type of alkylation is 25-70°C. Monitor the reaction by TLC or GC to avoid decomposition at higher temperatures.[4]
Problem 2: Formation of Significant Byproducts
Potential Cause Scientific Rationale Recommended Solution
Dialkylation A second deprotonation and alkylation can occur on the desired product if an excess of the alkylating agent and base are present.Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of 1,4-dibromobutane. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Elimination of Alkyl Halide 1,4-dibromobutane can undergo elimination under strongly basic conditions, especially at elevated temperatures, to form butadiene derivatives.Maintain a moderate reaction temperature. If elimination is a significant issue, consider using a milder base or a different solvent system.
Hydrolysis of Nitrile The nitrile group can undergo partial hydrolysis to the corresponding amide under the basic reaction conditions.Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Minimize the reaction time once the starting material is consumed (monitor by TLC or GC).
Experimental Protocol: Phase-Transfer Catalyzed Alkylation

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 4-Propoxyphenylacetonitrile (1 eq) - Toluene - 1,4-Dibromobutane (1.1 eq) - TBAB (0.05 eq) base Add 50% aq. NaOH reagents->base stir Vigorous Stirring (25-50°C, 2-4 h) base->stir monitor Monitor by TLC/GC stir->monitor quench Quench with H₂O monitor->quench extract Extract with Toluene quench->extract wash Wash with H₂O and Brine extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (Silica gel, Hexane/EtOAc) concentrate->purify

Caption: Workflow for the PTC alkylation of 4-propoxyphenylacetonitrile.

Troubleshooting Guide: Step 2 - Hydrolysis of 1-(4-Propoxyphenyl)cyclopentanecarbonitrile

This section provides a detailed troubleshooting guide for the hydrolysis of the nitrile intermediate to the final carboxylic acid product.

Problem 1: Incomplete Hydrolysis
Potential Cause Scientific Rationale Recommended Solution
Insufficient Reaction Time or Temperature Nitrile hydrolysis is often a slow reaction and requires sufficient thermal energy to proceed to completion.Increase the reaction time and/or temperature. Refluxing is common for both acidic and basic hydrolysis.[2][3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Low Concentration of Acid or Base The concentration of the hydrolyzing agent may be too low to effectively catalyze the reaction.For acidic hydrolysis, use a moderately concentrated acid solution (e.g., 50-70% H₂SO₄). For basic hydrolysis, use a solution of at least 10-20% NaOH or KOH.
Poor Solubility of the Nitrile The nitrile intermediate may have low solubility in the aqueous acidic or basic solution, limiting the reaction rate.Add a co-solvent such as ethanol or dioxane to improve the solubility of the nitrile. This is particularly useful for basic hydrolysis.[2]
Problem 2: Product Purification Challenges
Potential Cause Scientific Rationale Recommended Solution
Contamination with Unreacted Nitrile Incomplete hydrolysis will lead to the final product being contaminated with the starting nitrile.Ensure the hydrolysis reaction goes to completion by optimizing the reaction conditions as described above. If necessary, purify the final product by recrystallization or column chromatography.
Formation of Amide Intermediate Partial hydrolysis of the nitrile can result in the formation of the corresponding amide, which can be difficult to separate from the carboxylic acid.Drive the reaction to completion by using more forcing conditions (higher temperature, longer reaction time, or higher concentration of acid/base).
Emulsion Formation During Workup The presence of both a carboxylic acid and a basic aqueous phase can lead to the formation of stable emulsions during extraction.Break the emulsion by adding a saturated solution of NaCl (brine) or by filtering the mixture through a pad of celite.
Experimental Protocol: Acidic Hydrolysis

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Nitrile Intermediate - 70% aq. H₂SO₄ reflux Heat to Reflux (4-8 h) reagents->reflux cool Cool to RT and Pour onto Ice reflux->cool extract Extract with Ethyl Acetate cool->extract wash Wash with H₂O and Brine extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Hexane/Ethyl Acetate concentrate->recrystallize

Caption: Workflow for the acidic hydrolysis of the nitrile intermediate.

Data Summary

Physicochemical Properties (Predicted and Analogous Compounds)
Compound Molecular Formula Molecular Weight Melting Point (°C) 1H NMR (CDCl₃, δ ppm) - Key Signals
1-(4-Propoxyphenyl)cyclopentanecarboxylic acidC₁₅H₂₀O₃248.32~150-160 (estimated)~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~3.9 (t, 2H, -OCH₂-), ~2.5-1.5 (m, 10H, cyclopentyl-H & -CH₂CH₃), ~1.0 (t, 3H, -CH₃)
1-(4-Methoxyphenyl)cyclopentanecarboxylic acid[5]C₁₃H₁₆O₃220.26159-1617.27 (d, 2H), 6.85 (d, 2H), 3.79 (s, 3H), 2.5-1.7 (m, 8H)
1-Phenylcyclopentanecarboxylic acidC₁₂H₁₄O₂190.24159-1617.4-7.2 (m, 5H), 2.6-1.7 (m, 8H)

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 16, 2026, from [Link]

  • Clark, J. (2023). Hydrolysis of nitriles. Chemguide. Retrieved January 16, 2026, from [Link]

  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Retrieved January 16, 2026, from [Link]

  • Ghaemy, M., Amini Nasab, S. M., Taghavi, M., & Hassanzadeh, M. (2010). The 1 H NMR spectra of N-phenyl-4,5-imide-cyclopenthane-1,3 dicarboxylic acid (PCPA). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

  • Yadav, M., & Yadav, A. (2023). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Results in Chemistry, 5, 100829. [Link]

  • CAS. (n.d.). Cyclopentanecarboxylic acid. CAS Common Chemistry. Retrieved January 16, 2026, from [Link]

  • Wang, M. H., & Wu, H. S. (2003). Phase transfer catalytic reaction of n-bromobutane and sodium sulfide in a two-phase solution and its kinetics. Industrial & Engineering Chemistry Research, 42(1), 22-30.
  • SIELC Technologies. (2018). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved January 16, 2026, from [Link]

  • Balakrishnan, T., & Jayachandran, J. P. (2000). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br.
  • Li, Y., et al. (2023). In Silico Design of Engineering Optimization via OptHandle for Effective Synthesis of Adipic Acid Precursor, α-Aminoadipate. International Journal of Molecular Sciences, 24(18), 14364. [Link]

  • Barabe, F., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 87(5), 3376-3387. [Link]

  • Suwunwong, T., & Chantrapromma, S. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Journal of Chemical Crystallography, 43(11), 599-604.

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Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid

Welcome to the technical support center for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid (CAS No. 74316-95-3). This guide is designed for researchers, scientists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid (CAS No. 74316-95-3). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this promising, yet challenging, lipophilic compound. As a Senior Application Scientist, my goal is to provide you with not only practical, step-by-step protocols but also the underlying scientific principles to empower you to overcome these hurdles and advance your research.

Understanding the Molecule: Physicochemical Profile

Before diving into troubleshooting, it's crucial to understand the inherent properties of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid that govern its solubility.

PropertyValueImplication for Solubility
Molecular Formula C₁₅H₂₀O₃-
Molecular Weight 248.32 g/mol -
Predicted LogP 3.3718[1]A LogP value greater than 3 indicates significant lipophilicity ("fat-loving") and predicts poor aqueous solubility.
Predicted pKa ~4.5 - 5.0As a carboxylic acid, it will be predominantly in its non-ionized, less soluble form at pH values below its pKa.
Chemical Structure A propoxyphenyl group attached to a cyclopentanecarboxylic acid moiety.The aromatic and aliphatic components contribute to its hydrophobicity.

Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of my aqueous buffer?

A1: This is a classic issue for lipophilic carboxylic acids. The problem likely stems from two key factors: the compound's high lipophilicity (LogP ~3.37) and the pH of your buffer.[1] Below its pKa (estimated around 4.5-5.0), the carboxylic acid group is protonated (-COOH), rendering the molecule neutral and significantly less soluble in water. If your buffer pH is in this acidic range, the compound will have very low aqueous solubility.

Q2: I'm observing poor bioavailability in my in vivo studies. Could this be related to solubility?

A2: Absolutely. Poor aqueous solubility is a primary cause of low and variable oral bioavailability.[6] For a drug to be absorbed in the gastrointestinal tract, it must first dissolve in the gut fluids. If the compound remains in its solid form, it cannot effectively pass through the intestinal wall into the bloodstream. This is a common challenge for compounds in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[7]

Q3: Can I just add more DMSO to my cell-based assay to dissolve the compound?

A3: While tempting, this is not an ideal solution. High concentrations of organic co-solvents like DMSO can be toxic to cells, leading to artifacts in your assay results. It's always best to keep the final concentration of such solvents to a minimum (typically <0.5%) and explore formulation strategies that enhance the aqueous solubility of the compound itself.

Q4: What is the first step I should take to address the solubility issue?

A4: The first and most straightforward approach is to manipulate the pH of your aqueous vehicle. By raising the pH to at least 2 units above the compound's pKa (i.e., pH > 6.5-7.0), you will deprotonate the carboxylic acid group to a carboxylate (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.

Troubleshooting Guide: Strategies for Solubility Enhancement

If simple pH adjustment is insufficient or not appropriate for your experimental system, several formulation strategies can be employed. Below is a logical workflow for selecting and implementing a suitable technique.

solubilization_workflow start Start: Poor Solubility Observed ph_adjust pH Adjustment (Target pH > pKa + 2) start->ph_adjust check_ph Is pH adjustment sufficient & compatible with experiment? ph_adjust->check_ph physical_mod Physical Modifications check_ph->physical_mod No chem_mod Chemical/Formulation Approaches check_ph->chem_mod No success Solution Achieved: Proceed with Experiment check_ph->success Yes micronization Micronization (Jet Milling) physical_mod->micronization nanosuspension Nanosuspension (Bead Milling) physical_mod->nanosuspension cosolvency Co-solvency chem_mod->cosolvency complexation Cyclodextrin Complexation chem_mod->complexation lipid_form Lipid-Based Formulation chem_mod->lipid_form micronization->success nanosuspension->success cosolvency->success complexation->success lipid_form->success

Caption: A decision workflow for selecting a solubility enhancement strategy.

Strategy 1: Particle Size Reduction (Micronization)

Principle: The dissolution rate of a solid is directly proportional to its surface area, as described by the Noyes-Whitney equation. By reducing the particle size, we dramatically increase the surface area-to-volume ratio, which can lead to a faster dissolution rate.[7]

Best For: Pre-formulation development, improving dissolution rates for oral dosage forms.

Jet milling is a common micronization technique that uses high-velocity compressed gas to cause particle-on-particle collisions, breaking them down into smaller sizes, typically in the 1-10 micron range.[8][9]

  • Preparation: Ensure the starting material is dry and free-flowing.

  • Equipment Setup: Use a laboratory-scale spiral jet mill. Set the grinding gas pressure (e.g., nitrogen or air) to a high level (e.g., 7-8 bar) and the injection pressure to a slightly lower level (e.g., 5-6 bar). These are starting parameters and must be optimized.

  • Milling: Introduce the compound into the mill at a controlled feed rate. The fine particles are carried by the gas stream to a cyclone separator where they are collected.

  • Characterization: Analyze the particle size distribution (PSD) of the micronized powder using laser diffraction. The goal is typically to achieve a D90 (90% of particles are smaller than this diameter) of less than 10 µm.

  • Post-Milling Handling: Be aware that micronized powders can have poor flowability and may be prone to aggregation. Store in a low-humidity environment.

Strategy 2: Co-solvency

Principle: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a non-polar solute.[10][11] The co-solvent system works by reducing the polarity of the aqueous environment, making it more favorable for the lipophilic compound to dissolve.

Best For: Preparing liquid formulations for in vitro assays or parenteral administration. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[10]

  • Solvent Screening: Determine the solubility of the compound in a range of neat, pharmaceutically acceptable solvents (e.g., Ethanol, Propylene Glycol, PEG 400, N-Methyl-2-pyrrolidone).

  • Ternary Phase Diagram Construction (Optional but recommended): To create a robust formulation, prepare various mixtures of your chosen co-solvent, water, and a surfactant (e.g., Tween 80, Cremophor EL) to identify regions of miscibility and stability.

  • Titration Method:

    • Accurately weigh a known amount of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid into a clear glass vial.

    • Incrementally add your chosen co-solvent (e.g., PEG 400) while vortexing until the compound completely dissolves. Record the volume added. This gives you the solubility in the pure co-solvent.

    • To this solution, titrate in your aqueous vehicle (e.g., phosphate-buffered saline, pH 7.4) dropwise, vortexing after each addition.

    • The point at which the solution becomes persistently cloudy is the precipitation point. This helps define the boundary of your formulation's stability upon dilution.

  • Final Formulation: Based on the titration, prepare a stock solution at a concentration well within the determined solubility limits. For example, a common starting point for a pre-clinical formulation might be 10% Ethanol, 40% PEG 400, and 50% water.

Strategy 3: Cyclodextrin Inclusion Complexation

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid can be encapsulated within this cavity, forming an "inclusion complex."[12] This complex effectively shields the hydrophobic part of the molecule from water, thereby increasing its apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[13]

Best For: Aqueous formulations for oral or parenteral routes, stabilizing the compound, and potentially masking taste.

The kneading method is a simple and effective way to prepare inclusion complexes, especially for poorly water-soluble guest molecules.[12]

  • Molar Ratio Determination: A 1:1 molar ratio of the compound to HP-β-CD is a common starting point.

  • Preparation:

    • Place the HP-β-CD in a glass mortar.

    • Add a small amount of water to create a paste.

    • Add the 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid to the paste.

    • Knead the mixture thoroughly for 45-60 minutes. During this process, add small amounts of water or an alcohol-water mixture to maintain a suitable consistency.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Post-Processing: Gently pulverize the dried complex into a fine powder.

  • Characterization: Confirmation of complex formation can be achieved using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.[14] A simple solubility test of the complex compared to the free drug will demonstrate the enhancement.

Analytical Troubleshooting

Issue: Inconsistent results or poor peak shape when quantifying the compound via Reverse-Phase HPLC.

This is a common problem when dealing with poorly soluble compounds. Here are some troubleshooting steps:

1. Mobile Phase and Sample Diluent Mismatch:

  • Problem: If your sample is dissolved in a strong organic solvent (like 100% DMSO or acetonitrile) and your mobile phase is highly aqueous at the start of the gradient, the compound can precipitate on the column head, leading to peak splitting, broadening, or carryover.

  • Solution: Whenever possible, dissolve and inject your sample in a solvent that is as close in composition to the initial mobile phase as possible.[15] If a strong solvent is necessary for solubility, keep the injection volume as low as possible.

2. pH of the Mobile Phase:

  • Problem: For a carboxylic acid, running the mobile phase at a low pH (<4) will keep the molecule in its neutral, less polar form. This will increase its retention on a C18 column but can also lead to interactions with residual silanols on the silica backbone, causing peak tailing.

  • Solution: Add a buffer to your aqueous mobile phase. A buffer at a pH between 3 and 6 is often a good starting point. A low concentration of an acid modifier like 0.1% formic acid or trifluoroacetic acid can also help by protonating silanols and improving peak shape.

3. Inadequate Solubility in the Mobile Phase:

  • Problem: The compound may be soluble in the sample diluent but not in all compositions of the mobile phase gradient. This can cause precipitation within the HPLC system.

  • Solution: Ensure your gradient starts with a sufficient percentage of organic solvent to maintain solubility. For a compound with a LogP of ~3.4, a starting condition of 40-50% acetonitrile or methanol may be necessary.

hplc_troubleshooting start Poor HPLC Peak Shape (Tailing, Splitting) check_diluent Is sample diluent stronger than mobile phase? start->check_diluent solution1 Reduce injection volume OR Match diluent to mobile phase check_diluent->solution1 Yes check_ph Is mobile phase pH appropriate for a carboxylic acid? check_diluent->check_ph No success Improved Peak Shape solution1->success solution2 Add buffer (pH 3-6) OR Add 0.1% Formic Acid check_ph->solution2 No check_gradient Is the initial gradient condition too aqueous? check_ph->check_gradient Yes solution2->success solution3 Increase initial % Organic (e.g., to 40-50%) check_gradient->solution3 Yes check_gradient->success No solution3->success

Caption: Troubleshooting flowchart for HPLC analysis of the target compound.

By systematically addressing the physicochemical properties of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, you can select and implement an effective strategy to overcome its inherent solubility challenges, leading to more reliable and reproducible experimental results.

References

  • What is Micronization? - AGC Pharma Chemicals. [Link]

  • pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines - PubMed. [Link]

  • Milling, Micronization and Particle Modification of Pharmaceuticals | Veranova. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. [Link]

  • API Particle Size Reduction | Micronization & Milling | CDMO - PharmaCompass.com. [Link]

  • Jet Milling and Micronization Services| Particle Engineering - Lonza. [Link]

  • Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - NIH. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid - Semantic Scholar. [Link]

  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS - IIP Series. [Link]

  • Aqueous Solubility - Creative Biolabs. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]

  • QSPR Prediction of p K a for Benzoic Acids in Different Solvents - ResearchGate. [Link]

  • TROUBLESHOOTING GUIDE - HPLC - LabRulez LCMS. [Link]

  • Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR | Request PDF - ResearchGate. [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. [Link]

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC - NIH. [Link]

  • General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry - ResearchGate. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • (PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers - ResearchGate. [Link]

  • What is the pKa of my compound? - ACD/Labs. [Link]

  • Cosolvent - Wikipedia. [Link]

  • The Keys to Co-Solvent Selection, Part I | PCI Magazine. [Link]

  • 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Decades of Reliable pKa Predictions - ACD/Labs. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. [Link]

  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals - ResearchGate. [Link]

  • A guide to the selection of co-solvents to enable the easiest separation by distillation - ResearchGate. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH. [Link]

  • 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid | C13H16O3 | CID 98630 - PubChem. [Link]

  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Improving HPLC Resolution for Aromatic Carboxylic Acids

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their separation methods. Here, we will delve into the common challenges encountered during the analysis of these compounds and provide in-depth, scientifically-grounded solutions.

I. Core Principles: Understanding Retention of Aromatic Carboxylic Acids

Aromatic carboxylic acids are ionizable compounds, and their retention in reversed-phase HPLC is highly dependent on the mobile phase pH. The carboxyl group (-COOH) can exist in a neutral (protonated) or an anionic (deprotonated) state. This equilibrium is governed by the compound's pKa and the pH of the mobile phase.

  • At a pH below the pKa , the carboxylic acid is predominantly in its neutral, more hydrophobic form, leading to stronger retention on a reversed-phase column.

  • At a pH above the pKa , the compound is in its ionized, more polar form, resulting in weaker retention and earlier elution.

Controlling the ionization state is paramount for achieving reproducible and high-resolution separations.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Poor Peak Shape: Tailing and Fronting

Question: My peaks for aromatic carboxylic acids are showing significant tailing. What are the likely causes and how can I fix this?

Answer: Peak tailing is a common issue when analyzing acidic compounds and can compromise resolution and integration accuracy.[1] The primary causes include:

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the acidic analytes, causing tailing.[1]

    • Solution: Use a modern, high-purity silica column with advanced end-capping to minimize silanol activity. Alternatively, adding a small amount of a competing acid, like trifluoroacetic acid (TFA), to the mobile phase can help mask these active sites.[2]

  • Insufficiently Low Mobile Phase pH: If the mobile phase pH is not at least 1-2 units below the pKa of your analytes, a mixed population of ionized and non-ionized species will exist, leading to peak broadening and tailing.[1][3]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the aromatic carboxylic acids being analyzed.[2] Phosphoric acid or formic acid are common choices for pH adjustment.[2]

  • Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.[1][4]

    • Solution: Reduce the injection volume or dilute the sample.[2]

Question: My peaks are fronting. What could be the cause?

Answer: Peak fronting is less common than tailing but can occur under specific conditions:

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger (more organic content) than the mobile phase, it can cause the analyte band to move too quickly at the head of the column, leading to a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2][5] If solubility is an issue, use a solvent that is weaker than the mobile phase.[2]

  • Column Overload: In some cases, severe column overload can also manifest as fronting peaks.[5]

    • Solution: As with tailing, reduce the injection volume or sample concentration.

Resolution and Selectivity Issues

Question: I have two or more aromatic carboxylic acids that are co-eluting or have very poor resolution. How can I improve their separation?

Answer: Improving resolution requires manipulating the selectivity (α), efficiency (N), and retention factor (k) of your chromatographic system.[6]

  • Optimize Mobile Phase pH: The pH of the mobile phase is a powerful tool for manipulating the retention and selectivity of ionizable compounds like aromatic carboxylic acids.[7][8] A small change in pH can significantly alter the elution order of compounds with different pKa values.[3]

    • Protocol: Perform a pH scouting study. Prepare mobile phases with pH values ranging from 2.5 to 4.0 (for typical aromatic carboxylic acids) in 0.2-0.3 unit increments. Analyze your sample at each pH to find the optimal selectivity.

  • Change the Organic Modifier: The choice of organic solvent can influence selectivity. Acetonitrile and methanol are the most common, and switching between them can alter peak spacing.

    • Rationale: Acetonitrile and methanol have different properties that affect their interaction with the stationary phase and analytes, leading to changes in selectivity.

  • Adjust the Column Temperature: Temperature can affect the selectivity of a separation.[9][10]

    • Protocol: Screen temperatures between 30°C and 50°C in 5°C increments. Higher temperatures generally reduce retention times and can sometimes improve peak shape by increasing diffusion rates.[10][11]

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable for your analytes.

    • Recommendation: For aromatic compounds, a phenyl-hexyl or a biphenyl stationary phase can provide alternative selectivity due to π-π interactions.[12][13]

Retention Time Instability

Question: My retention times are shifting from one injection to the next. What could be causing this?

Answer: Unstable retention times can severely impact the reliability of your results. The most common culprits are:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before analysis.[2]

    • Solution: Flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.[2]

  • Mobile Phase Preparation and Composition: Inconsistent mobile phase preparation or changes in composition over time (e.g., evaporation of a volatile component) can lead to drift.[2]

    • Solution: Prepare fresh mobile phase daily, keep solvent reservoirs capped, and ensure accurate mixing if using an online gradient proportioning valve.[2]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.[2]

    • Solution: Use a column oven to maintain a constant and consistent temperature.[2]

  • Poor pH Control: An unbuffered or inadequately buffered mobile phase can lead to pH shifts, causing retention time variability for ionizable compounds.

    • Solution: Use a buffer with a pKa close to the desired mobile phase pH.[14] A buffer concentration of 10-50 mM is generally sufficient for small molecules.[14]

III. Advanced Strategies for Complex Separations

For particularly challenging separations of aromatic carboxylic acids, consider these advanced techniques.

Gradient Elution

For complex mixtures with a wide range of polarities, a simple isocratic method may not provide adequate resolution for all components. Gradient elution, where the mobile phase composition is changed over time, can significantly improve separation.[15][16]

Protocol: Generic Gradient Optimization

  • Initial Scouting Gradient: Start with a broad linear gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the elution range of your analytes.

  • Refine the Gradient Slope: Based on the scouting run, create a shallower gradient in the region where your compounds of interest elute. This will increase the separation between closely eluting peaks.

  • Incorporate Isocratic Holds: If necessary, add isocratic holds at the beginning or end of the gradient to improve the resolution of early or late eluting peaks.

Ion-Pair Chromatography

Ion-pair chromatography is a technique used to separate ionic compounds on a reversed-phase column. An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase.[17] This forms a neutral ion-pair with the analyte, which is then retained by the reversed-phase mechanism.[17]

  • Common Ion-Pairing Reagents for Acids: Tetrabutylammonium (TBA) salts are frequently used for the analysis of acidic compounds.

  • Considerations: Ion-pairing reagents can be difficult to remove from the column and the HPLC system. It is often recommended to dedicate a column specifically for ion-pair applications.

Leveraging UHPLC Technology

Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (sub-2 µm) and operates at higher pressures than conventional HPLC.[18][19] This results in:

  • Higher Resolution and Peak Capacity: UPLC can provide significantly better separation for complex mixtures.[18][19]

  • Faster Analysis Times: The higher optimal flow rates of UPLC columns can dramatically reduce run times.[19][20]

  • Increased Sensitivity: Sharper peaks lead to greater peak heights and improved sensitivity.[18][20]

For challenging separations of aromatic carboxylic acids, transferring a method from HPLC to UPLC can offer substantial performance gains.[18][21]

IV. Data Presentation & Visualization

Table 1: Effect of Mobile Phase pH on Retention and Resolution
Mobile Phase pHAnalyte A Retention Time (min)Analyte B Retention Time (min)Resolution (Rs)Peak Shape (Analyte A)
2.58.28.91.3Symmetrical
3.07.17.51.1Symmetrical
3.55.96.00.3Tailing
4.04.54.60.2Severe Tailing

This table illustrates how increasing the mobile phase pH towards the pKa of the analytes decreases retention and can lead to a loss of resolution and poor peak shape.

Diagrams

Troubleshooting_Workflow Start Poor Resolution of Aromatic Carboxylic Acids Q1 Are peaks tailing? Start->Q1 A1_Yes Adjust pH 1-2 units below analyte pKa Q1->A1_Yes Yes A1_No Proceed to Selectivity Optimization Q1->A1_No No Q2 Are peaks co-eluting? A1_Yes->Q2 A1_No->Q2 A2_Yes Optimize Selectivity (α) Q2->A2_Yes Yes Q3 Modify Mobile Phase A2_Yes->Q3 A3_1 Change Organic Modifier (ACN vs. MeOH) Q3->A3_1 A3_2 Adjust Temperature Q3->A3_2 Q4 Change Stationary Phase A3_1->Q4 If still unresolved A3_2->Q4 If still unresolved A4 Consider Phenyl or Biphenyl Column Q4->A4 End Resolution Optimized A4->End

Caption: Troubleshooting workflow for poor HPLC resolution.

pH_pKa_Relationship cluster_0 Mobile Phase pH vs. Analyte pKa cluster_1 Analyte State & Retention pH_low pH << pKa State_Neutral Neutral (R-COOH) High Retention pH_low->State_Neutral Favors pH_equal pH = pKa State_Mixed 50% Neutral 50% Ionized Poor Peak Shape pH_equal->State_Mixed Results in pH_high pH >> pKa State_Ionized Ionized (R-COO-) Low Retention pH_high->State_Ionized Favors

Sources

Optimization

troubleshooting guide for the synthesis of substituted cyclopentanecarboxylic acids

Technical Support Center: Synthesis of Substituted Cyclopentanecarboxylic Acids A Guide for Researchers and Drug Development Professionals Substituted cyclopentanecarboxylic acids are pivotal structural motifs in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Cyclopentanecarboxylic Acids

A Guide for Researchers and Drug Development Professionals

Substituted cyclopentanecarboxylic acids are pivotal structural motifs in medicinal chemistry, appearing in numerous therapeutic agents, including prostaglandins and antiviral drugs. Their synthesis, while conceptually straightforward, is often fraught with challenges ranging from low yields to complex purification and stereochemical control. This guide, designed by Senior Application Scientists, provides in-depth, field-proven insights to troubleshoot common issues encountered during their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for creating a substituted cyclopentanecarboxylic acid, and what are its main stages?

A1: A prevalent and robust pathway involves three key stages:

  • Ring Formation: Typically achieved via an intramolecular cyclization like the Dieckmann Condensation of a substituted hexane-1,6-dioate. This forms a β-keto ester intermediate.[1][2]

  • Saponification (Ester Hydrolysis): The resulting cyclic β-keto ester is hydrolyzed under basic conditions to yield a carboxylate salt.[3][4]

  • Decarboxylation & Acidification: The intermediate β-keto acid is unstable and is decarboxylated, often with gentle heating, followed by acidic workup to yield the final substituted cyclopentanone.[5] Subsequent reduction and functionalization can then lead to the desired carboxylic acid.

Q2: How critical is the choice of base in the initial cyclization step?

A2: The choice of base is paramount. For the Dieckmann condensation, a non-nucleophilic, strong base is required to generate the enolate without causing saponification of the ester starting material.[6][7] Historically, sodium ethoxide was common, but modern syntheses often employ sterically hindered bases like potassium tert-butoxide (t-BuOK) or lithium bis(trimethylsilyl)amide (LHMDS) in aprotic solvents to minimize side reactions and improve yields, especially at lower temperatures.[1]

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: Low or No Yield of the Cyclized Product (β-Keto Ester)

Q: My Dieckmann condensation is failing or giving very low yields. The starting diester is consumed, but I'm isolating a complex mixture. What are the likely causes and how can I fix it?

A: This is a classic issue often rooted in reaction conditions. The primary culprits are typically moisture, improper base selection, or suboptimal temperature.

Causality & Explanation: The Dieckmann condensation is a reversible equilibrium-driven reaction.[2] The final, irreversible step is the deprotonation of the newly formed β-keto ester, which is highly acidic (pKa ≈ 11-13). If conditions are not optimal, side reactions like intermolecular Claisen condensation or hydrolysis of the starting material can dominate.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Action: Dry all glassware thoroughly in an oven ( >120°C) and cool under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents (e.g., THF, Toluene).[1] Molecular sieves can be added to the solvent before use, but ensure they are properly activated.[8]

    • Reasoning: The enolates and strong bases used are extremely sensitive to water. Moisture will quench the base and can hydrolyze the ester groups, preventing cyclization.

  • Evaluate Your Base and Addition Method:

    • Action: Switch to a stronger, non-nucleophilic base like NaH (60% dispersion in mineral oil, washed with dry hexanes before use) or LHMDS. Add the diester substrate slowly to a solution/suspension of the base, not the other way around.

    • Reasoning: Adding the substrate to the base ensures that there is never an excess of unreacted ester available to react with the generated enolate, which minimizes intermolecular side reactions.[7]

  • Control the Temperature:

    • Action: Start the reaction at 0°C during the addition of the diester to the base. Once the addition is complete, allow the reaction to slowly warm to room temperature or gently heat to reflux (depending on the specific substrate and solvent).

    • Reasoning: Initial low temperatures help control the exothermic deprotonation and favor the kinetic enolate, while subsequent warming provides the energy needed for cyclization.

Decision Workflow for Low Yield in Dieckmann Condensation

G start Low Yield of β-Keto Ester check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous re_dry Action: Oven-dry glassware, distill solvent, use inert atm. check_anhydrous->re_dry No check_base Is the base strong and non-nucleophilic? check_anhydrous->check_base Yes re_dry->check_base switch_base Action: Switch to NaH, KH, or LHMDS. Add substrate to base. check_base->switch_base No check_temp Is temperature controlled? check_base->check_temp Yes switch_base->check_temp control_temp Action: Add substrate at 0°C, then warm to RT or reflux. check_temp->control_temp No success Yield Improved check_temp->success Yes control_temp->success

Caption: Troubleshooting logic for Dieckmann condensation.

Problem 2: Incomplete Saponification of the Cyclopentyl Ester

Q: After the basic hydrolysis step, I still see a significant amount of my ester starting material by TLC/NMR. How can I drive the saponification to completion?

A: Incomplete saponification is usually due to steric hindrance, insufficient reaction time/temperature, or phase-transfer limitations.

Causality & Explanation: Saponification is the hydrolysis of an ester under basic conditions.[3][9] The reaction rate is dependent on the concentration of both the ester and the hydroxide, temperature, and the substrate's steric accessibility.[3][10] Bulky substituents near the ester can significantly slow down the reaction.

Troubleshooting Protocol:

  • Increase Temperature and/or Time:

    • Action: If the reaction is running at room temperature, increase the temperature to reflux (e.g., 60-80°C).[4][10] Extend the reaction time and monitor by TLC until the starting material spot disappears.

    • Reasoning: Increasing the temperature provides the necessary activation energy to overcome steric hindrance and increases the reaction rate.

  • Use a Co-solvent:

    • Action: Many esters have poor solubility in purely aqueous base. Use a mixture of an alcohol (like MeOH or EtOH) and water as the solvent.[4] THF can also be an effective co-solvent.

    • Reasoning: A co-solvent system ensures that both the ester (organic) and the hydroxide (aqueous) are in the same phase, dramatically increasing the effective concentration and reaction rate.

  • Increase Hydroxide Concentration:

    • Action: Increase the molar excess of the base (NaOH or KOH) from the typical 2-3 equivalents to 5-10 equivalents.

    • Reasoning: According to Le Chatelier's principle, increasing the concentration of a reactant will push the equilibrium towards the products.

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Temperature Room TemperatureReflux (60-80°C)Overcomes activation energy barrier[10][11]
Solvent H₂O or EtOHMeOH/H₂O or THF/H₂O mixtureImproves solubility of ester in the reaction medium[4]
Base (NaOH/KOH) 2-3 equivalents5-10 equivalentsIncreases reaction rate via concentration effect
Reaction Time 2-4 hours12-24 hours (monitored)Ensures reaction goes to completion for hindered esters
Problem 3: Uncontrolled Decarboxylation or Side Reactions

Q: My β-keto acid intermediate is unstable and decarboxylates prematurely, or I'm getting side products during workup. How can I isolate my target carboxylic acid cleanly?

A: The β-keto acid intermediate is notoriously unstable and prone to decarboxylation, especially under acidic or heated conditions.[5][12] The key is to control the workup conditions carefully.

Causality & Explanation: The mechanism for decarboxylation of a β-keto acid involves a cyclic, six-membered transition state that is facilitated by heat.[5][12] Acidic conditions can also catalyze this process. If not controlled, the resulting cyclopentanone can undergo self-condensation (aldol) reactions in the acidic or basic workup.

Troubleshooting Protocol:

  • Perform Acidification at Low Temperature:

    • Action: After the saponification is complete, cool the reaction mixture in an ice bath (0-5°C) before slowly adding acid (e.g., 1M HCl) to protonate the carboxylate.[4]

    • Reasoning: Low temperatures significantly slow the rate of decarboxylation, allowing for the isolation of the β-keto acid if desired, or for a more controlled subsequent decarboxylation step.

  • Use a Buffered System for Sensitive Substrates:

    • Action: For substrates sensitive to strong acids, consider using a milder acidification method, such as adding a saturated solution of ammonium chloride (NH₄Cl) or using a buffered workup.

    • Reasoning: This avoids strongly acidic conditions that might promote unwanted side reactions on other functional groups within the molecule.

  • Control the Decarboxylation Step:

    • Action: If the goal is the decarboxylated product, perform this as a distinct step. After the cold acidic workup and extraction of the β-keto acid, gently heat the organic solution (e.g., to 50-80°C) and monitor the evolution of CO₂ gas.

    • Reasoning: Separating the acidification and decarboxylation steps provides greater control and often leads to a cleaner product than attempting both simultaneously during a harsh, hot acidic workup. For particularly stubborn or sterically hindered β-keto esters, a Krapcho decarboxylation under neutral conditions in a polar aprotic solvent like DMSO may be necessary.[13]

Workflow for Saponification and Controlled Decarboxylation

G cluster_0 Saponification cluster_1 Workup & Decarboxylation start Cyclic β-Keto Ester hydrolysis Add NaOH/H₂O/MeOH Reflux to Completion start->hydrolysis carboxylate Cyclopentanone Carboxylate Salt hydrolysis->carboxylate cool Cool to 0°C carboxylate->cool acidify Slowly add 1M HCl to pH ~2 cool->acidify extract Extract with Organic Solvent acidify->extract decarboxylate_step Gently Heat Organic Layer (e.g., 50-80°C) extract->decarboxylate_step final_product Final Substituted Cyclopentanecarboxylic Acid decarboxylate_step->final_product

Caption: Controlled workflow for hydrolysis and decarboxylation.

Problem 4: Difficulty in Product Purification

Q: How can I effectively purify my final carboxylic acid product from neutral organic impurities and unreacted starting materials?

A: Purification of carboxylic acids is best achieved by leveraging their acidic properties through an acid-base extraction.

Causality & Explanation: Carboxylic acids are acidic and can be deprotonated by a weak base to form water-soluble carboxylate salts. Neutral organic compounds (like unreacted esters or side products) will remain in the organic phase, allowing for a clean separation.

Purification Protocol:

  • Dissolve the Crude Product: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[14] Repeat the extraction 2-3 times.

    • Reasoning: The carboxylic acid will be deprotonated to its salt and move into the aqueous layer, while neutral impurities remain in the organic layer. Using a strong base like NaOH can sometimes cause hydrolysis of remaining esters, complicating the purification.

  • Separate and Wash: Separate the layers and discard the organic layer (containing impurities). Wash the combined aqueous layers once with fresh organic solvent to remove any remaining neutral impurities.

  • Re-acidify and Extract: Cool the aqueous layer in an ice bath and re-acidify to a pH of ~2 with 1-3M HCl. The protonated carboxylic acid will often precipitate or can be extracted back into a fresh portion of organic solvent (3x).[14][15]

  • Dry and Concentrate: Dry the final organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.[14] If the product is a solid, it can be further purified by recrystallization.[14]

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. [Link]

  • Process for purification of carboxylic acids.
  • How can I purify carboxylic acid?. ResearchGate. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC. [Link]

  • Purification of carboxylic acids by chemical treatment and distillation.
  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - PubMed Central. [Link]

  • 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journals. [Link]

  • Cyclopentanone ring formation with control of side chain stereochemistry. A simple stereoselective route to the prostaglandins. Journal of the American Chemical Society. [Link]

  • Cyclopentane synthesis. Organic Chemistry Portal. [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. PMC - PubMed Central. [Link]

  • A route to a wide range of cyclopentanecarboxylic acids via 4-substituted camphors. Semantic Scholar. [Link]

  • Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Cyclopentanone synthesis. Organic Chemistry Portal. [Link]

  • Alkylation of Enolates. YouTube. [Link]

  • Alkylation of enolates. University of Oxford. [Link]

  • Help with dieckmann condensation. Reddit. [Link]

  • 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

  • 22.7 Alkylation of Enolate Ions. NC State University Libraries. [Link]

  • OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. SciSpace. [Link]

  • I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. Reddit. [Link]

  • Saponification-Typical procedures. operachem. [Link]

  • Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. Agritrop. [Link]

  • How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Quora. [Link]

  • Synthesis Problems with Claisen & Diekmann Condensations. YouTube. [Link]

  • 374 BCH3023 Saponification of Esters. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid

Welcome to the technical support center for the crystallization of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As your virtual application scientist, I will provide in-depth, experience-based guidance to troubleshoot common issues and optimize your crystallization processes.

Introduction: The Criticality of Crystallization

Crystallization is a pivotal purification technique in the pharmaceutical industry, influencing purity, stability, bioavailability, and manufacturability of an active pharmaceutical ingredient (API).[1][2][3] For 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, a molecule with both polar (carboxylic acid) and non-polar (propoxyphenyl, cyclopentane) moieties, achieving a robust and reproducible crystallization process is key to ensuring consistent product quality. This guide will delve into the practical aspects of crystallization, from solvent selection to troubleshooting and solid-state characterization.

Physicochemical Properties: An Inferred Profile

  • Structure: The molecule contains a carboxylic acid group capable of hydrogen bonding, a rigid cyclopentane ring, and a relatively large, hydrophobic propoxyphenyl group.

  • Expected Solubility: Due to the significant non-polar character, the compound is expected to have low solubility in water but good solubility in many organic solvents.[4][5] The carboxylic acid group may impart some solubility in polar organic solvents like alcohols and acetone.[6][7]

  • Expected Crystalline Nature: Many carboxylic acids are crystalline solids at room temperature.[8] Structurally similar compounds, such as 1-Phenyl-1-cyclopentanecarboxylic acid (m.p. 159-161 °C) and 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid (m.p. 162-164 °C), are solids with relatively high melting points, suggesting that 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is also likely to be a crystalline solid.

This inferred profile suggests that a cooling or anti-solvent crystallization from an organic solvent or a solvent mixture is a promising starting point.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solvent selection?

A1: A good starting solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3][9] Given the structure of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, consider starting with solvents like alcohols (e.g., isopropanol, ethanol), ketones (e.g., acetone, methyl ethyl ketone), or esters (e.g., ethyl acetate).[6] A small-scale solubility screen across a range of solvents with varying polarities is highly recommended.

Q2: What is "oiling out," and why does it happen?

A2: "Oiling out" is the separation of the solute from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[10] This typically occurs when a supersaturated solution's temperature is above the melting point of the solute, or when the supersaturation is generated too rapidly for nucleation and crystal growth to occur.[10] The resulting oil is often an impure, amorphous state of your compound.

Q3: What is polymorphism and why is it important?

A3: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[2][8] Different polymorphs can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which are critical for drug development and regulatory approval.[1][11][12] It is crucial to identify and control the desired polymorphic form throughout the manufacturing process.

Q4: What analytical techniques are essential for characterizing my crystals?

A4: At a minimum, you should use X-ray Powder Diffraction (XRPD) to identify the crystalline form (polymorph).[13][14][15] Differential Scanning Calorimetry (DSC) is valuable for determining the melting point and purity, and for detecting polymorphic transitions.[16][17][18] Microscopy is useful for observing crystal habit (shape) and size.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing diagnostic workflows and potential solutions.

Problem 1: My compound is "oiling out" instead of crystallizing.

Q: I've dissolved my compound in a hot solvent, but upon cooling, it forms an oil. What should I do?

A: Oiling out is a common problem, especially with compounds that have relatively low melting points or when high supersaturation is generated quickly.[10] Here is a systematic approach to resolve this issue:

Workflow for Troubleshooting Oiling Out:

G start Oiling Out Observed step1 Re-heat the solution to re-dissolve the oil. start->step1 step2 Add more solvent (10-20% increase). step1->step2 step3 Cool the solution much more slowly. Insulate the flask. step2->step3 step4 Does it still oil out? step3->step4 step5 Try a lower concentration. Or, try a different solvent with a lower boiling point. step4->step5 Yes end Crystals Formed step4->end No step6 Consider anti-solvent crystallization at room temperature. step5->step6 step6->end

Caption: Troubleshooting workflow for oiling out.

Detailed Explanation:

  • Reduce Supersaturation Rate: The primary cause of oiling out is often that the solution becomes supersaturated too quickly and at a temperature above the compound's melting point.[10] By adding more solvent, you decrease the concentration, meaning the solution will need to cool to a lower temperature before it becomes supersaturated.

  • Slow Down Cooling: Rapid cooling does not give molecules enough time to orient themselves into an ordered crystal lattice.[9] Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) allows for a more gradual approach to supersaturation, favoring crystallization over oiling out.

  • Solvent Choice: If the issue persists, your solvent's boiling point might be too high. A solvent with a lower boiling point will allow you to work at lower temperatures, potentially below the melting point of your compound when it starts to precipitate.

  • Anti-Solvent Method: An alternative is to dissolve the compound in a "good" solvent at room temperature and then slowly add an "anti-solvent" (in which the compound is insoluble) to induce crystallization. This method avoids high temperatures altogether.

Problem 2: No crystals are forming, even after cooling.

Q: My solution is clear and at room temperature (or below), but no crystals have appeared. What's next?

A: This situation indicates that your solution is not sufficiently supersaturated, or that nucleation is kinetically hindered.

Workflow for Inducing Crystallization:

G start No Crystals Formed step1 Is the solution concentrated enough? start->step1 step2 Evaporate some solvent and cool again. step1->step2 No step3 Induce Nucleation step1->step3 Yes step2->step3 step4 Scratch the inner surface of the flask with a glass rod. step3->step4 step5 Add a seed crystal (if available). step4->step5 step6 Cool to a lower temperature (ice bath). step5->step6 step7 Does it crystallize? step6->step7 end_success Crystals Formed step7->end_success Yes end_fail Re-evaluate solvent system. step7->end_fail No

Sources

Optimization

Technical Support Center: Stability Testing of Aromatic Carboxylic Acids

Welcome to the technical support center for stability testing of aromatic carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stability testing of aromatic carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the stability assessment of these crucial compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Stability Issues

This section addresses specific problems you may encounter during the stability testing of aromatic carboxylic acids, offering explanations for the underlying causes and providing step-by-step protocols to diagnose and resolve these issues.

Issue 1: Unexpected Potency Loss and Purity Failures in Assays

Question: My stability samples of an aromatic carboxylic acid are showing a significant drop in potency and a rise in impurities, but the degradation products are not well-resolved in my HPLC analysis. What could be the cause and how do I investigate it?

Answer:

Unexpected potency loss is a common yet complex issue often rooted in the inherent chemical reactivity of the aromatic carboxylic acid moiety. The primary suspects are often overlooked degradation pathways such as decarboxylation, oxidation, and photolytic degradation, which can be exacerbated by experimental conditions.

Underlying Causes and Mechanisms:

  • Decarboxylation: Aromatic carboxylic acids, particularly those with electron-donating groups or steric hindrance, can be susceptible to losing their carboxyl group as carbon dioxide, especially under thermal stress.[1] This results in a non-acidic, often more lipophilic degradant that may co-elute with your parent compound or other excipients in a standard reversed-phase HPLC method. For instance, salicylic acid can undergo decarboxylation to form phenol.

  • Oxidation: The aromatic ring is susceptible to oxidative degradation, often initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in excipients. This can lead to the formation of hydroxylated species or even ring-opening products.[2][3] For example, salicylic acid can be oxidized to form 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[3][4]

  • Hydrolysis: While the carboxylic acid group itself is stable to hydrolysis, ester or amide derivatives of aromatic carboxylic acids are prone to hydrolysis, reverting to the parent acid and the corresponding alcohol or amine. This is a critical consideration for prodrug strategies.

  • Incompatibility with Excipients: Chemical interactions between the drug substance and excipients are a frequent cause of degradation.[5][6] Reactive functional groups on either the drug or the excipient can lead to the formation of new adducts or catalyze degradation.[6]

Troubleshooting Workflow: A Step-by-Step Guide

To systematically investigate the root cause of potency loss, a forced degradation study is the recommended approach.[7][8][9] This involves subjecting the drug substance to a range of stress conditions more severe than those used in accelerated stability testing to generate potential degradation products.[8]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of your aromatic carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution into separate, inert containers for each stress condition.

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, heat at 60-80°C for 2-8 hoursTo assess susceptibility to acid-catalyzed degradation.[7][10]
Base Hydrolysis 0.1 M - 1 M NaOH, heat at 60-80°C for 2-8 hoursTo evaluate stability in alkaline conditions.[7][10]
Oxidation 3-30% H₂O₂, room temperature for 24 hoursTo identify potential oxidative degradation products.[7][8]
Thermal Degradation Solid drug substance, 60-80°C for 24-48 hoursTo investigate the impact of heat on the solid form.[9]
Photostability Expose the drug substance (solid and in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12][13][14][15]To determine light sensitivity.
  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for new peaks (degradants) and a decrease in the peak area of the parent compound. A well-designed study should aim for 5-20% degradation of the active pharmaceutical ingredient.[10]

Issue 2: Physical Instability: Color Change and Crystallization

Question: My solid-state formulation containing an aromatic carboxylic acid is showing a yellow to brown discoloration over time. What is causing this and how can I prevent it?

Answer:

Discoloration is a common sign of physical and chemical instability in solid dosage forms.[2] For aromatic carboxylic acids, this is often linked to the formation of colored degradation products arising from oxidation or photodecomposition.

Underlying Causes and Mechanisms:

  • Oxidative Degradation: As mentioned previously, oxidation of the aromatic ring can lead to the formation of quinone-like structures, which are often highly colored. This process can be accelerated by exposure to air, light, and the presence of metal ions.

  • Photodegradation: Many aromatic compounds are chromophores that absorb UV or visible light. This energy absorption can lead to the formation of reactive excited states, which then undergo various reactions, including oxidation and polymerization, to form colored products.[7] Aromatic carboxylic acids with nitro groups or polycyclic systems are particularly susceptible.

  • Excipient Interactions: Certain excipients can either directly react with the drug substance to form colored products or contain impurities that catalyze degradation. For example, lactose can undergo the Maillard reaction with drugs containing primary or secondary amine groups, although this is less common with carboxylic acids unless other functional groups are present.

Troubleshooting and Prevention Strategy
  • Photostability Confirmation: Conduct a confirmatory photostability study as per ICH Q1B guidelines to definitively assess the impact of light.[11][12][13][14][15]

  • Excipient Compatibility Screening: Perform a systematic excipient compatibility study.

Experimental Protocol: Excipient Compatibility Study

  • Binary Mixtures: Prepare binary mixtures of the drug substance with each excipient in a 1:1 ratio.

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[16]

  • Visual and Analytical Assessment: Visually inspect the samples for color changes at regular intervals. Analyze the samples using HPLC to quantify any degradation.

  • Selection of Compatible Excipients: Based on the results, select excipients that show minimal interaction with the drug substance.[5]

Prevention:

  • Light-Resistant Packaging: If the compound is found to be photosensitive, use amber-colored containers or other light-resistant packaging.

  • Inert Atmosphere: For highly oxygen-sensitive compounds, consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen).

  • Antioxidant Addition: In some formulations, the addition of an antioxidant may be beneficial, but this requires careful evaluation for compatibility and regulatory acceptance.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for aromatic carboxylic acids?

A1: While it depends on the specific structure, decarboxylation and oxidation are two of the most frequently observed degradation pathways for aromatic carboxylic acids during stability testing.[1][3] Decarboxylation is often thermally induced, while oxidation can be triggered by atmospheric oxygen, light, or impurities.[1][2]

Q2: How do I develop a stability-indicating HPLC method for my aromatic carboxylic acid?

A2: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development process typically involves:

  • Forced Degradation: As detailed in the troubleshooting guide, perform forced degradation studies to generate the potential degradants.[7][8][9]

  • Chromatographic Separation: Develop an HPLC method (often reversed-phase) that provides baseline separation between the parent peak and all degradant peaks.[17][18][19] This may require optimizing the mobile phase composition, pH, column type, and temperature.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Q3: My aromatic carboxylic acid is sparingly soluble in aqueous media. How does this affect stability testing?

A3: Poor solubility can present challenges for solution-state stability studies and for developing certain formulations.[20] In such cases, co-solvents may be necessary to achieve the desired concentration for testing.[7][8] However, it is crucial to first establish the stability of the drug substance in the chosen co-solvent system, as the co-solvent itself could influence degradation rates or pathways. For solid-state stability, solubility is less of a direct concern for the testing protocol but is a critical factor for the drug product's ultimate bioavailability.

Q4: Are there specific storage conditions I should be aware of for aromatic carboxylic acids?

A4: Ideal storage conditions are compound-specific and should be determined through long-term stability studies.[21] However, as a general precaution, aromatic carboxylic acids should be stored in well-closed containers, protected from light, and in a cool, dry place to minimize the risk of photolytic, oxidative, and hydrolytic degradation.[2]

III. Visualizing Degradation and Workflows

To aid in the understanding of the processes described, the following diagrams illustrate a common degradation pathway and a typical experimental workflow.

Degradation Pathway of Salicylic Acid

SA Salicylic Acid Phenol Phenol + CO2 SA->Phenol Decarboxylation (Heat) DHB_2_3 2,3-Dihydroxybenzoic Acid SA->DHB_2_3 Oxidation (Hydroxylation) DHB_2_5 2,5-Dihydroxybenzoic Acid SA->DHB_2_5 Oxidation (Hydroxylation) Catechol Catechol SA->Catechol Oxidative Decarboxylation

Caption: A simplified diagram of potential degradation pathways for Salicylic Acid.

Forced Degradation Experimental Workflow

cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Start Drug Substance Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradants & Pathways Analysis->Report

Caption: A general workflow for conducting forced degradation studies.

IV. References

  • Aerobic degradation pathways for aromatic carboxylic acids (a)... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. (2016). In Applied Bioremediation and Phytoremediation. IntechOpen.

  • Díaz, E. (Ed.). (2008). Microbial Biodegradation: Genomics and Molecular Biology. Caister Academic Press.

  • Biodegradation of aromatic by Pseudomonas mira carboxylic acids - Oxford Academic. (n.d.). Retrieved January 16, 2026, from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 16, 2026, from [Link]

  • Hydrothermal stability of aromatic carboxylic acids | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Shelf Life, Expiration, and Disposal of Salicylic Acid - Lab Alley. (n.d.). Retrieved January 16, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH. [Link]

  • Initial degradation mechanism of salicylic acid via electrochemical process - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. (2002). Microbiology and Molecular Biology Reviews, 66(3), 483–528. [Link]

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  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2010). Pharmaceutical Technology, 34(2).

  • AROMATIC CARBOXYLIC ACIDS (1).pdf - Slideshare. (n.d.). Retrieved January 16, 2026, from [Link]

  • Mechanism of Acetyl Salicylic Acid (Aspirin) Degradation under Solar Light in Presence of a TiO2-Polymeric Film Photocatalyst - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products March 1996 - FDA. (2018, August 24). Retrieved January 16, 2026, from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). Retrieved January 16, 2026, from [Link]

  • Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products - Longdom Publishing. (n.d.). Retrieved January 16, 2026, from [Link]

  • SALICYLIC ACID DEGRADATION FROM AQUEOUS SOLUTIONS USING PSEUDOMONAS FLUORESCENS HK44: PARAMETERS STUDIES AND APPLICATION TOOLS - SciELO. (n.d.). Retrieved January 16, 2026, from [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions - atlas-mts.com. (2021, December 13). Retrieved January 16, 2026, from [Link]

  • Aromatic Carboxylic Acids - JEE Main & Advanced - Studyadda.com. (n.d.). Retrieved January 16, 2026, from [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals - YouTube. (2024, November 18). Retrieved January 16, 2026, from [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014, April 15). Retrieved January 16, 2026, from [Link]

  • Carboxylic acid - Aromatic, Organic, Reactions - Britannica. (n.d.). Retrieved January 16, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 16, 2026, from [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience. (n.d.). Retrieved January 16, 2026, from [Link]

  • Chromatographic separations of aromatic carboxylic acids - PlumX. (n.d.). Retrieved January 16, 2026, from [Link]

  • Analytical Techniques In Stability Testing - Separation Science. (n.d.). Retrieved January 16, 2026, from [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22.

  • Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques - PMC - NIH. (2019, September 25). Retrieved January 16, 2026, from [Link]

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  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products - T,C&A LAB. (n.d.). Retrieved January 16, 2026, from [Link]

  • How Carbolic Acid Affects Aromatic Compound Stability - Patsnap Eureka. (n.d.). Retrieved January 16, 2026, from [Link]

  • Why does aromatic carboxylic acid have a high acid strength compared to aliphatic carboxylic acid? - Quora. (2018, August 19). Retrieved January 16, 2026, from [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review - SciSpace. (2019, October 22). Retrieved January 16, 2026, from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. [Link]

  • Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface | The Journal of Physical Chemistry Letters - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid (CAS 74316-95-3). This document is designed for researchers, analytical scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid (CAS 74316-95-3). This document is designed for researchers, analytical scientists, and drug development professionals who are engaged in the synthesis, purification, and characterization of this molecule. Given its structural complexity—featuring a carboxylic acid, a saturated aliphatic ring, and an aromatic ether—researchers may encounter specific challenges. This guide provides troubleshooting solutions and in-depth explanations in a direct question-and-answer format to navigate these potential hurdles effectively.

Section 1: Purity Determination & Chromatographic Analysis

Chromatography is the cornerstone of purity assessment. However, the unique physicochemical properties of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid can lead to common issues such as poor peak shape and resolution.

Question 1: My HPLC analysis shows a broad, tailing peak for the main compound on a C18 column. What is causing this and how can I fix it?

Answer:

This is a classic issue for acidic compounds analyzed on standard silica-based reverse-phase columns.

  • Root Cause: The primary cause of peak tailing is secondary ionic interactions between the deprotonated (anionic) carboxylate group of your molecule and residual, un-capped silanol groups (Si-OH) on the silica stationary phase. These interactions are stronger than the intended hydrophobic partitioning mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

  • Troubleshooting & Solutions:

    • Mobile Phase Modification (Most Common Fix): The most effective solution is to suppress the ionization of both your analyte and the surface silanols. Add a small amount of an acidic modifier to your mobile phase.

      • For UV Detection: Start with 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid in both the aqueous and organic mobile phase components. These acids lower the mobile phase pH well below the pKa of the carboxylic acid (~4-5), keeping it in its neutral, protonated form (-COOH). This minimizes silanol interactions and dramatically improves peak shape.

      • For Mass Spectrometry (MS) Detection: Use 0.1% Formic Acid. TFA is a strong ion-pairing agent that can cause significant signal suppression in the MS source and should be avoided. A reverse-phase HPLC method for a similar compound, 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid, successfully uses a mobile phase of acetonitrile and water with an acid modifier.[1]

    • Column Selection: If mobile phase modification is insufficient, consider a different column.

      • High-Purity, End-Capped Columns: Modern columns are manufactured with higher purity silica and more exhaustive end-capping procedures, reducing the number of available free silanols.

      • Alternative Stationary Phases: Columns with phases like phenyl-hexyl or embedded polar groups can offer alternative selectivity and reduce silanol interactions.

Question 2: I am struggling to get baseline resolution between my main compound and a closely related impurity. What strategies can I employ?

Answer:

Resolving structurally similar impurities requires fine-tuning the separation parameters to exploit subtle differences in their physicochemical properties.

  • Root Cause: The impurity likely has a very similar polarity and structure to the parent compound, making it difficult to separate under standard conditions.

  • Troubleshooting & Solutions:

    • Optimize the Organic Mobile Phase: If you are using acetonitrile, try switching to methanol or a combination of both. Methanol has different solvent properties and can alter the selectivity of the separation, potentially resolving co-eluting peaks.

    • Adjust the Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of your compound. A slower increase in organic solvent concentration increases the residence time on the column and provides more opportunity for separation.

    • Change the Column Temperature: Increasing the column temperature (e.g., to 40°C) can improve efficiency and sometimes alter selectivity. However, be mindful of the compound's stability at elevated temperatures.

    • Explore Different Column Chemistries: If the above fail, a different stationary phase is the next logical step. A phenyl column, for instance, can provide alternative π-π interactions with the aromatic ring of your molecule, which may differ sufficiently from the impurity to achieve separation.

Workflow for HPLC Method Optimization

HPLC_Optimization Start Poor Resolution or Peak Shape ModifyMP Modify Mobile Phase (Add 0.1% Formic Acid) Start->ModifyMP CheckPeakShape Peak Shape Acceptable? ModifyMP->CheckPeakShape ChangeSolvent Change Organic Solvent (Acetonitrile <-> Methanol) CheckPeakShape->ChangeSolvent No CheckResolution Resolution > 1.5? CheckPeakShape->CheckResolution Yes ChangeSolvent->CheckResolution AdjustGradient Decrease Gradient Slope CheckResolution->AdjustGradient No Success Method Optimized CheckResolution->Success Yes AdjustGradient->CheckResolution ChangeColumn Select Different Column (e.g., Phenyl-Hexyl) AdjustGradient->ChangeColumn No Improvement ChangeColumn->ModifyMP Start New Optimization Fail Consult Specialist ChangeColumn->Fail No Improvement

Caption: A decision-tree workflow for troubleshooting common HPLC issues.

Section 2: Spectroscopic Analysis & Structural Confirmation

Accurate structural elucidation is paramount. The combination of aliphatic and aromatic moieties in 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid can produce complex spectra.

Question 3: The proton signals for the cyclopentane and propoxy groups in my ¹H NMR spectrum are overlapping and difficult to assign. How can I resolve this?

Answer:

Signal overlap in the aliphatic region (typically 1.5-2.5 ppm for the cyclopentane ring and 1.0-4.0 ppm for the propoxy group) is a common challenge.

  • Root Cause: The chemical environments of the methylene (-CH₂-) protons in both the cyclopentane and propoxy groups are similar, leading to closely spaced chemical shifts.

  • Troubleshooting & Solutions:

    • Use a Higher Field Spectrometer: The most direct solution is to re-run the sample on a higher field NMR (e.g., 600 MHz or higher). Signal dispersion increases with magnetic field strength, which can often resolve overlapping multiplets into distinct patterns.

    • Perform 2D NMR Experiments: Two-dimensional NMR is essential for unambiguous assignment.

      • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It will allow you to "walk" through the propoxy chain (triplet -> sextet -> triplet) and identify the coupled protons within the cyclopentane ring system.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. This is invaluable for confirming which protons belong to the cyclopentane ring versus the propoxy chain by looking at the corresponding ¹³C chemical shifts.

      • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away. It can be used to confirm the connectivity between the cyclopentane ring, the aromatic ring, and the propoxy group.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts
MoietyAtomEstimated ¹H Shift (ppm)Estimated ¹³C Shift (ppm)Notes
Carboxylic Acid-COOH10.0 - 12.0175 - 180Broad singlet, exchangeable with D₂O.
Aromatic RingAr-H (ortho to O)6.8 - 7.0 (d)~114Protons ortho to the electron-donating propoxy group are shielded.
Aromatic RingAr-H (ortho to C)7.2 - 7.4 (d)~128
Propoxy Group-OCH₂-3.9 - 4.1 (t)~70
Propoxy Group-CH₂-CH₃1.7 - 1.9 (sextet)~22
Propoxy Group-CH₃0.9 - 1.1 (t)~10
Cyclopentane-CH₂-1.6 - 2.5 (m)25 - 40Complex multiplets due to restricted rotation and diastereotopicity.
CyclopentaneQuaternary CN/A45 - 55The carbon attached to both the aromatic ring and COOH group.
Note: These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions.[2][3][4]

Question 4: What are the key absorption bands I should look for in the FTIR spectrum to confirm the structure?

Answer:

FTIR is an excellent tool for confirming the presence of key functional groups.

  • Key Bands to Observe:

    • O-H Stretch (Carboxylic Acid): A very broad, strong band from approximately 2500 to 3300 cm⁻¹. This broadness is characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state.

    • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band typically found around 1700-1725 cm⁻¹. Its exact position can be indicative of hydrogen bonding.

    • C-H Stretches (Aliphatic): Multiple peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the cyclopentane and propoxy groups.

    • C=C Stretches (Aromatic): Several medium-intensity peaks in the 1450-1610 cm⁻¹ region.

    • C-O Stretch (Aryl Ether): A strong, characteristic band around 1240-1260 cm⁻¹ (asymmetric stretch) and another near 1030-1050 cm⁻¹ (symmetric stretch).

Table 2: Key FTIR Functional Group Frequencies
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
Carboxylic AcidC=O Stretch1700 - 1725Strong, Sharp
Aryl EtherC-O-C Asymmetric Stretch1240 - 1260Strong
Aromatic RingC=C Stretch1450 - 1610Medium
Aliphatic C-HC-H Stretch2850 - 2960Medium-Strong
Reference FTIR data for similar compounds can be found in spectral databases.[5][6][7]
Section 3: Solid-State Characterization

For any compound intended for pharmaceutical use, understanding its solid-state properties is non-negotiable. Polymorphism and solubility are the most critical parameters.

Question 5: My compound shows batch-to-batch variability in its melting point and dissolution rate. Could this be due to polymorphism?

Answer:

Yes, absolutely. Batch-to-batch inconsistency in physical properties like melting point, solubility, and even stability is a classic indicator of polymorphism.

  • Scientific Rationale: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or arrangements.[8] These different forms, called polymorphs, have the same chemical composition but different crystal lattice structures. This results in different physical properties. One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable and can convert over time or with processing.[9][10] The presence of different, uncontrolled polymorphic forms can have profound implications for drug development, affecting everything from manufacturing to bioavailability.[11]

  • Initial Steps for Investigation:

    • Differential Scanning Calorimetry (DSC): Use DSC to analyze samples from different batches. A sharp, single melting endotherm is expected for a pure, single crystalline form. Different melting points or the presence of multiple thermal events (e.g., a melt-recrystallization event) strongly suggest polymorphism.

    • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying polymorphs. Each crystalline form will produce a unique diffraction pattern. Run PXRD on multiple batches to see if the patterns are identical.

    • Thermogravimetric Analysis (TGA): Run TGA to check for the presence of solvates or hydrates (pseudopolymorphs), which will show a weight loss step corresponding to the loss of solvent or water before the compound decomposes.

Diagram: Polymorph Screening Workflow

Polymorph_Screening Start Synthesized Material Crystallization Perform Crystallization Screen (Vary Solvents, Temperature, Cooling Rate) Start->Crystallization Harvest Harvest Solids from Each Condition Crystallization->Harvest Characterize Characterize Solids by PXRD, DSC, TGA Harvest->Characterize Compare Compare PXRD Patterns & DSC Thermograms Characterize->Compare UniqueForms Identify Unique Polymorphic Forms Compare->UniqueForms Different Patterns Select Select Most Stable Form for Development Compare->Select Single Pattern Stability Conduct Interconversion & Stability Studies UniqueForms->Stability Stability->Select

Caption: A systematic workflow for discovering and identifying polymorphs.

Question 6: The aqueous solubility of my compound is extremely low, making it difficult to formulate. What approaches can I take to characterize and improve this?

Answer:

Low aqueous solubility is expected for this molecule due to the large, hydrophobic propoxyphenyl and cyclopentyl groups. Overcoming this is key for bioavailability.

  • Root Cause: The molecule's structure is predominantly non-polar, making it energetically unfavorable to dissolve in a highly polar solvent like water. This is a common issue for BCS Class II drugs, which are characterized by low solubility and high permeability.[12]

  • Characterization & Enhancement Strategies:

    • Accurate Solubility Measurement: First, accurately determine the thermodynamic solubility in various media (e.g., water, pH 7.4 buffer, simulated gastric fluid). The shake-flask method followed by HPLC quantification is the gold standard.

    • Salt Formation: The carboxylic acid provides an ideal handle for salt formation. Reacting the acid with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) to form a salt can dramatically increase aqueous solubility and dissolution rate.

    • Amorphous Solid Dispersions (ASDs): If salt formation is not viable, consider creating an ASD. This involves dispersing the amorphous form of your compound within a polymer matrix (e.g., PVP, HPMC-AS). The amorphous form lacks a crystal lattice, so it does not have to overcome the lattice energy to dissolve, leading to higher apparent solubility. However, amorphous forms are metastable and must be stabilized by the polymer to prevent recrystallization.

    • Particle Size Reduction: Micronization or nanomilling increases the surface area of the solid particles, which can improve the dissolution rate according to the Noyes-Whitney equation. This does not change the thermodynamic solubility but can be very effective for dissolution rate-limited absorption.

References
  • PharmaCores. (2025).
  • Bansal, A. K., & Rawat, S. (2021). Polymorphism: The Phenomenon Affecting the Performance of Drugs. IntechOpen.
  • Fornaris, T. (2010). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Technology.
  • MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. Crystals.
  • Jagiellońskie Centrum Innowacji. (n.d.).
  • SIELC Technologies. (2018). 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid.
  • ChemRxiv. (2025).
  • Hsiao, S.-H., & Chiu, Y.-T. (n.d.). The 1 H NMR spectra of N-phenyl-4,5-imide-cyclopenthane-1,3 dicarboxylic acid (PCPA).
  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts.
  • ChemicalBook. (n.d.). Cyclopentanecarboxylic acid(3400-45-1) ¹H NMR spectrum.
  • SIELC Technologies. (n.d.). Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column.
  • BASF Pharma Polymers. (n.d.). Solubility Enhancement with BASF Pharma Polymers Solubilizer Compendium.
  • Nzikayel, S., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • ChemicalBook. (n.d.). Cyclopentanecarboxylic acid(3400-45-1)IR1.
  • NIST. (n.d.). 1-(4-Methoxyphenyl)-1-cyclopentanecarboxylic acid. NIST Chemistry WebBook.

Sources

Optimization

Technical Support Center: 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process develo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize the purification of this compound. Achieving high purity is critical for reliable downstream applications, from preclinical studies to materials science. This document provides in-depth, field-proven answers to common challenges encountered during its synthesis and purification.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

Q1: What are the most common impurities I should expect when synthesizing 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid?

A1: The impurity profile is heavily dependent on the synthetic route. Assuming a common pathway, such as the carboxylation of a Grignard reagent (formed from 4-propoxyphenyl bromide and magnesium) in the presence of cyclopentanone, you should anticipate the following:

  • Unreacted Starting Materials: Residual 4-propoxyphenyl bromide and potentially unreacted magnesium.

  • Grignard-Related Byproducts: The primary byproduct is often a biphenyl derivative, formed from the coupling of the Grignard reagent with unreacted aryl halide.[1] Its formation is favored at higher temperatures and concentrations.[1]

  • Reaction with Atmospheric Components: Grignard reagents are potent bases and will react readily with atmospheric moisture to produce 4-propoxybenzene and with carbon dioxide.[2][3]

  • Inorganic Salts: Magnesium salts (e.g., MgBr₂) are formed during the reaction and must be thoroughly removed during the aqueous workup.

Q2: My final product is a persistent oil or a sticky gum, not the expected crystalline solid. What's the cause and how do I fix it?

A2: This is a classic sign of residual impurities preventing the crystal lattice from forming correctly. The most common culprits are residual solvents or organic byproducts like the biphenyl derivative mentioned in Q1.

Troubleshooting Steps:

  • Confirm Solvent Removal: Ensure all volatile organic solvents used in the workup (e.g., diethyl ether, ethyl acetate) have been completely removed under reduced pressure. Heating gently (e.g., 40-50°C) can aid this process.

  • Perform an Acid-Base Extraction: This is the most robust method to separate your carboxylic acid from neutral impurities.[4][5][6] Refer to the detailed protocol in Section 2.1 .

  • Trituration: If the product is mostly pure but oily, trituration can induce crystallization. This involves stirring the oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes or petroleum ether).[1]

Q3: How do I decide on the best purification strategy for my crude product?

A3: The optimal strategy depends on the scale of your reaction and the nature of the impurities. The following decision tree provides a general workflow. For most lab-scale syntheses, a combination of acid-base extraction followed by recrystallization is sufficient to achieve >98% purity.

G start Crude Product check_impurities Are neutral impurities (e.g., biphenyl, starting material) a primary concern? start->check_impurities acid_base Perform Acid-Base Extraction (See Protocol 2.1) check_impurities->acid_base Yes assess_purity1 Assess Purity (TLC/HPLC/NMR) check_impurities->assess_purity1 No acid_base->assess_purity1 recrystallize Perform Recrystallization (See Protocol 2.2) assess_purity1->recrystallize Purity < 98% or Solid is discolored final_product High-Purity Product assess_purity1->final_product Purity > 98% assess_purity2 Assess Purity (TLC/HPLC/NMR) recrystallize->assess_purity2 chromatography Consider Flash Chromatography (See Protocol 2.3) assess_purity2->chromatography Impurity persists or crystallization fails assess_purity2->final_product Purity > 98% chromatography->final_product

Caption: Purification strategy decision tree.

Section 2: Troubleshooting Purification Workflows

This section provides detailed, step-by-step protocols for the most effective purification techniques.

Issue: Contamination with Neutral or Basic Impurities

Recommended Solution: Acid-Base Liquid-Liquid Extraction

This technique exploits the acidic nature of the carboxyl group. By treating the crude product with a weak aqueous base, the carboxylic acid is converted into its water-soluble carboxylate salt, while neutral organic impurities remain in the organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5]

  • Mixing & Venting: Stopper the funnel and invert it gently several times. Crucially, vent the funnel frequently by opening the stopcock to release CO₂ gas that evolves from the acid-base reaction. Failure to vent can lead to a dangerous pressure buildup.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add another portion of fresh NaHCO₃ solution to the organic layer in the funnel, shake, vent, and combine the aqueous layer with the first extract.[5]

  • Wash: (Optional but recommended) Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any last traces of neutral impurities. Discard this organic wash.

  • Acidification: Cool the aqueous extract in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). The 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts, then dry thoroughly.[5]

Sources

Troubleshooting

Technical Support Center: Quantification of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid in Biological Samples

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the quantification of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid in various biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the quantification of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid in various biological matrices. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to facilitate robust and reliable bioanalytical method development. The guidance herein is grounded in established scientific principles and aligned with regulatory expectations.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both explanations and actionable solutions.

Sample Preparation

Question 1: I am observing low and inconsistent recovery of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid from plasma samples using protein precipitation (PPT). What is causing this and how can I improve it?

Answer: Low and variable recovery with PPT is a common issue for compounds like 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, which are often bound to plasma proteins.

  • Causality: The propoxyphenyl and cyclopentyl moieties contribute to the lipophilicity of the molecule, leading to significant binding to plasma proteins like albumin. During PPT with acetonitrile or methanol, the analyte can co-precipitate with the proteins, resulting in its loss from the supernatant intended for analysis. The efficiency of protein crashing and analyte release can be inconsistent, leading to variability.

  • Solutions:

    • Acidify the Sample: Before adding the precipitation solvent, acidify your plasma sample with a small volume of a strong acid (e.g., 1-2% v/v of 1M formic acid or trichloroacetic acid). This will disrupt the ionic interactions between the carboxylic acid group of your analyte and basic residues on the proteins, promoting its release into the solvent.

    • Optimize Precipitation Solvent: While acetonitrile is common, test other organic solvents like methanol or acetone. A mixture of solvents can also be effective. The goal is to find a solvent system that efficiently precipitates proteins while maximizing the solubility of your analyte.

    • Consider Alternative Extraction Methods: If recovery issues persist, PPT may not be the optimal method. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are excellent alternatives that provide cleaner extracts and can significantly improve recovery.[1][2]

Question 2: My recoveries are still not optimal with Liquid-Liquid Extraction (LLE). How can I optimize my LLE protocol?

Answer: Optimizing an LLE protocol involves a systematic evaluation of pH and solvent choice. For an acidic compound like 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, pH control is critical.

  • Causality: The extraction efficiency of an acidic analyte into an immiscible organic solvent is dependent on its ionization state. At a pH well below its pKa, the carboxylic acid group will be protonated (neutral), making the molecule less polar and more soluble in the organic phase. At a pH above its pKa, it will be deprotonated (negatively charged), making it more soluble in the aqueous phase.

  • Step-by-Step LLE Optimization Protocol:

    • pH Adjustment: Adjust the pH of your biological sample to be at least 2 units below the predicted pKa of the analyte. For a typical carboxylic acid, a pH of 2-3 is a good starting point. Use a non-buffering acid like phosphoric acid or hydrochloric acid to avoid introducing high salt concentrations.

    • Solvent Selection: Test a range of organic solvents with varying polarities. Start with a water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[1][3][4] For more lipophilic compounds, a mixture including a less polar solvent like hexane might be beneficial (e.g., Hexane:Ethyl Acetate 80:20 v/v).

    • Extraction and Back-Extraction (for sample cleanup): For enhanced purity, a back-extraction can be performed. After the initial extraction into the organic phase, the analyte can be back-extracted into a basic aqueous solution (e.g., pH 9-10). This leaves neutral and basic impurities in the organic layer. The basic aqueous phase can then be re-acidified and the analyte re-extracted into a fresh aliquot of organic solvent.

Question 3: What type of Solid-Phase Extraction (SPE) sorbent should I use for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, and what is a good starting protocol?

Answer: For an acidic compound with both polar and non-polar characteristics, a mixed-mode SPE sorbent is often the most effective choice.

  • Causality: Mixed-mode sorbents contain both a non-polar (e.g., C8 or C18) and an ion-exchange functional group (e.g., a quaternary amine for anion exchange). This dual retention mechanism allows for a more rigorous and selective wash procedure, resulting in a cleaner final extract compared to single-mode sorbents.[5][6][7]

  • Recommended SPE Protocol (Mixed-Mode Anion Exchange):

StepProcedureRationale
1. Condition 1 mL Methanol, followed by 1 mL WaterTo activate the non-polar phase and ensure the sorbent is properly wetted.
2. Equilibrate 1 mL of a weak buffer at neutral pH (e.g., 25 mM Ammonium Acetate, pH 7)To prepare the sorbent for sample loading at a pH where the analyte is charged.
3. Load Pre-treated sample (diluted 1:1 with equilibration buffer)Loading at a neutral pH ensures the carboxylic acid is deprotonated and will bind to the anion exchange moiety.
4. Wash 1 1 mL of 5% Methanol in waterTo remove polar interferences.
5. Wash 2 1 mL MethanolTo remove non-polar interferences bound to the reversed-phase component.
6. Elute 1 mL of 2-5% Formic Acid in MethanolThe acid neutralizes the charge on the analyte, disrupting its interaction with the anion exchanger and allowing it to be eluted.
  • Workflow Diagram:

SPE_Workflow cluster_0 SPE Protocol Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (pH 7 Buffer) Condition->Equilibrate Activate Sorbent Load 3. Load Sample (pH > pKa) Equilibrate->Load Prepare for Binding Wash1 4. Wash 1 (Aqueous) Load->Wash1 Analyte Binds Wash2 5. Wash 2 (Organic) Wash1->Wash2 Remove Polar Interferences Elute 6. Elute (Acidified Organic) Wash2->Elute Remove Non-Polar Interferences Method_Dev_Logic cluster_0 LC-MS/MS Method Development cluster_1 Mass Spectrometry cluster_2 Liquid Chromatography cluster_3 Sample Preparation Start Analyte Structure Analysis (Carboxylic Acid, Lipophilic) Ionization Select Ionization Mode (ESI Negative) Start->Ionization Column Select Column (C18) Start->Column SamplePrep Develop Extraction Method (SPE or LLE) Start->SamplePrep MRM Optimize MRM Transitions (Infuse Standard) Ionization->MRM Validation Full Method Validation (FDA/EMA Guidelines) MRM->Validation MobilePhase Select Mobile Phase (Acidified Water/ACN) Column->MobilePhase Gradient Develop Gradient MobilePhase->Gradient Gradient->Validation SamplePrep->Validation

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid and Its Methoxy Analogue: A Proposed Research Guide

For correspondence: Abstract This guide provides a comprehensive framework for the comparative analysis of the biological activities of 1-(4-propoxyphenyl)cyclopentanecarboxylic acid and its methoxy analogue, 1-(4-methox...

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This guide provides a comprehensive framework for the comparative analysis of the biological activities of 1-(4-propoxyphenyl)cyclopentanecarboxylic acid and its methoxy analogue, 1-(4-methoxyphenyl)cyclopentanecarboxylic acid. In the absence of direct comparative studies in the existing scientific literature, this document outlines a proposed research plan based on the known bioactivities of structurally related molecules. The primary focus of this proposed investigation is the evaluation of potential Peroxisome Proliferator-Activated Receptor (PPAR) agonism and anti-inflammatory effects. Detailed, step-by-step methodologies for in vitro assays are provided to enable a rigorous and objective comparison of the two compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of this class of compounds.

Introduction and Rationale

The 1-phenylcyclopentanecarboxylic acid scaffold is a recurring motif in compounds with diverse pharmacological activities. The nature of the substituent on the phenyl ring can significantly influence the biological effects of these molecules. This guide focuses on two closely related analogues: 1-(4-propoxyphenyl)cyclopentanecarboxylic acid and 1-(4-methoxyphenyl)cyclopentanecarboxylic acid. The primary structural difference lies in the alkoxy group at the para position of the phenyl ring – a propoxy group in the former and a methoxy group in the latter. This seemingly minor variation in alkyl chain length can have profound effects on the compound's lipophilicity, steric profile, and ultimately, its interaction with biological targets.

The central hypothesis of the proposed research is that the difference in the length of the alkoxy chain (propoxy vs. methoxy) will modulate the potency and/or efficacy of these compounds as PPAR agonists and anti-inflammatory agents. This guide will provide the experimental framework to test this hypothesis.

Proposed Areas of Biological Investigation

Based on the activities of structurally analogous compounds, two primary areas of investigation are proposed for a comparative analysis:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: To determine if either compound can activate PPAR isoforms (PPARα and PPARγ), which are key regulators of metabolism and inflammation.[1][2]

  • Anti-inflammatory Activity: To assess the ability of the compounds to mitigate inflammatory responses in a cellular model of inflammation.

A crucial preliminary step in any biological evaluation is to assess the cytotoxicity of the compounds to ensure that any observed effects are not a result of cell death.

Experimental Design and Methodologies

This section details the proposed experimental workflows to compare the biological activities of 1-(4-propoxyphenyl)cyclopentanecarboxylic acid and its methoxy analogue.

General Cell Culture and Compound Preparation
  • Cell Lines:

    • For cytotoxicity and anti-inflammatory assays: RAW 264.7 murine macrophage cell line.

    • For PPAR agonism assays: A suitable cell line for luciferase reporter assays, such as HEK293T or HepG2.

  • Compound Handling:

    • Both 1-(4-propoxyphenyl)cyclopentanecarboxylic acid and 1-(4-methoxyphenyl)cyclopentanecarboxylic acid should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare high-concentration stock solutions.

    • Serial dilutions should be prepared in the appropriate cell culture medium to achieve the desired final concentrations for each assay. A vehicle control (DMSO at the same final concentration as the test compounds) must be included in all experiments.

Cytotoxicity Assessment

It is imperative to first determine the non-toxic concentration range for both compounds in the cell lines to be used for the bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[3]

Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with a range of concentrations of each compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

PPAR Agonist Activity Assessment

A luciferase reporter assay is a highly sensitive method to screen for PPAR agonism.[1][6][7] This assay utilizes a plasmid containing a PPAR response element (PPRE) upstream of a luciferase reporter gene. Activation of the PPAR by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission.

Protocol: PPARγ Luciferase Reporter Assay

  • Transfection: Co-transfect HEK293T cells with a PPARγ expression plasmid and a PPRE-luciferase reporter plasmid in a 96-well plate. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compounds and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[8][9]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold activation relative to the vehicle control.

A similar protocol can be followed to assess PPARα agonist activity, using a PPARα expression plasmid and a suitable positive control (e.g., GW7647).[1]

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of the compounds can be evaluated using a lipopolysaccharide (LPS)-stimulated macrophage model.[4][10] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.

Workflow for Anti-inflammatory Assays:

Figure 1: General workflow for in vitro anti-inflammatory assays.

3.4.1. Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay is a simple colorimetric method to measure nitrite, a stable breakdown product of NO, in the cell culture supernatant.[4]

Protocol: Griess Assay

  • Cell Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with non-toxic concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

3.4.2. Quantification of Pro-inflammatory Cytokines

The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).[2][11][12]

Protocol: Cytokine ELISA

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

3.4.3. Analysis of Pro-inflammatory Protein Expression

Western blotting can be used to determine the effect of the compounds on the protein expression levels of key inflammatory enzymes, iNOS and Cyclooxygenase-2 (COX-2), in the cell lysates.[13][14][15]

Protocol: Western Blotting

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Hypothetical Data Presentation and Interpretation

The following tables illustrate how the experimental data could be presented for a clear comparison of the two compounds.

Table 1: Hypothetical Cytotoxicity Data (MTT Assay)

CompoundConcentration (µM)Cell Viability (%)
1-(4-propoxyphenyl)cyclopentanecarboxylic acid 198 ± 4
1095 ± 5
5092 ± 6
10085 ± 7
1-(4-methoxyphenyl)cyclopentanecarboxylic acid 199 ± 3
1097 ± 4
5094 ± 5
10088 ± 6

Table 2: Hypothetical PPARγ Agonist Activity (Luciferase Assay)

CompoundConcentration (µM)Fold Activation (vs. Vehicle)
1-(4-propoxyphenyl)cyclopentanecarboxylic acid 11.5 ± 0.2
104.2 ± 0.5
508.5 ± 1.1
1-(4-methoxyphenyl)cyclopentanecarboxylic acid 11.2 ± 0.1
102.8 ± 0.3
505.1 ± 0.6
Rosiglitazone (Positive Control) 110.2 ± 1.5

Table 3: Hypothetical Anti-inflammatory Activity Data

TreatmentNO Production (% of LPS control)TNF-α Release (% of LPS control)
LPS + Vehicle 100100
LPS + 1-(4-propoxyphenyl)cyclopentanecarboxylic acid (25 µM) 45 ± 655 ± 8
LPS + 1-(4-methoxyphenyl)cyclopentanecarboxylic acid (25 µM) 65 ± 772 ± 9

Interpretation of Hypothetical Results:

  • Cytotoxicity: Both compounds exhibit low cytotoxicity at concentrations up to 100 µM, indicating that subsequent bioactivity data at lower concentrations would be valid.

  • PPARγ Agonism: The propoxy analogue shows a more potent activation of PPARγ compared to the methoxy analogue, suggesting that the longer alkyl chain may enhance binding to the receptor's ligand-binding pocket.

  • Anti-inflammatory Activity: The propoxy analogue demonstrates a greater reduction in NO and TNF-α production, correlating with its higher PPARγ agonist activity. This would suggest that the anti-inflammatory effects may be mediated, at least in part, through PPARγ activation.

Structure-Activity Relationship (SAR) Insights

The comparative data generated from these experiments would provide valuable insights into the structure-activity relationship of this class of compounds. A more potent activity observed for the propoxy analogue could be attributed to several factors:

  • Increased Lipophilicity: The longer propoxy chain increases the overall lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach its intracellular target.

  • Enhanced Receptor Binding: The propoxy group may form more favorable hydrophobic interactions within the ligand-binding pocket of the target protein (e.g., PPARγ) compared to the smaller methoxy group.

Conclusion

While direct experimental comparisons of 1-(4-propoxyphenyl)cyclopentanecarboxylic acid and its methoxy analogue are currently lacking in the scientific literature, this guide provides a robust and comprehensive research plan to address this knowledge gap. By systematically evaluating their cytotoxicity, PPAR agonist activity, and anti-inflammatory effects using established in vitro methodologies, a clear and objective comparison can be achieved. The proposed experiments will not only elucidate the specific biological activities of these two compounds but also contribute to a deeper understanding of the structure-activity relationships governing the pharmacological properties of 1-phenylcyclopentanecarboxylic acid derivatives. The findings from such a study would be of significant interest to researchers in medicinal chemistry and drug discovery.

References

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance, ensuring the safety and efficacy of drug substances. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance, ensuring the safety and efficacy of drug substances. This guide provides an in-depth, comparative analysis of methodologies for the validation of analytical techniques for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Our focus is to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to design and execute robust validation protocols, grounded in scientific principles and global regulatory expectations.

The Critical Role of Method Validation

The validation of an analytical method is the experimental process that confirms the procedure is suitable for its intended purpose. For a compound like 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, this means ensuring that the chosen analytical technique can accurately and reliably quantify the analyte, even in the presence of expected impurities, degradation products, and matrix components. The International Council for Harmonisation (ICH) Q2(R2) guideline, "Validation of Analytical Procedures," provides a harmonized framework for this process and is a key reference for this guide.[1][2][3] The U.S. Food and Drug Administration (FDA) also provides guidance that aligns with these principles.[4]

Comparative Analysis of Analytical Techniques

Selecting an appropriate analytical technique is the first critical decision in method development and validation. For 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, a non-volatile, moderately polar compound, several techniques are viable. This guide will compare the two most common and powerful methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode, is often the method of choice for non-volatile and thermally labile compounds. A similar compound, 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid, can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[5]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, a C18 column is a common starting point, offering good retention and resolution.

Causality of Experimental Choices:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The acidic nature of the carboxylic acid group necessitates a buffered mobile phase to ensure a consistent ionization state and reproducible retention times.

  • Detector: A UV detector is highly suitable due to the presence of the phenyl ring chromophore in the molecule. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to maximize sensitivity. For carboxylic acids lacking a strong chromophore, derivatization can be employed to enhance UV or fluorescence detection.[6]

Workflow for HPLC Method Validation:

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity Forced Degradation linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end Routine Analysis

Caption: HPLC Method Validation Workflow

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds. While 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid has limited volatility, it can be analyzed by GC after derivatization.[7]

Principle: GC separates components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. For our analyte, derivatization is necessary to increase its volatility and thermal stability. A common approach is silylation, which converts the acidic proton of the carboxylic acid into a less polar and more volatile trimethylsilyl (TMS) ester.[8]

Causality of Experimental Choices:

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating agent that efficiently derivatizes carboxylic acids.[8] Other methods, such as amidation, can also be optimized for this purpose.[9]

  • Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds and is well-suited for this analysis.

Comparative Performance Data:

ParameterHPLC-UVGC-FID (with Derivatization)
Specificity High, demonstrated by forced degradation studies.High, but requires confirmation that derivatization by-products do not interfere.
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
LOD ~0.01 µg/mL~0.05 µg/mL
LOQ ~0.03 µg/mL~0.15 µg/mL
Throughput ModerateLower due to derivatization step.
Cost per Sample LowerHigher due to derivatization reagents.

Step-by-Step Experimental Protocols for Validation

The following protocols are based on the ICH Q2(R2) guideline and represent a self-validating system where the results of one experiment inform the next.[1][3]

Specificity (Forced Degradation Study for HPLC)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of its potential degradation products.[10][11][12]

Protocol:

  • Prepare solutions of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.

  • Expose the solutions to various stress conditions as per ICH Q1A(R2) guidelines, which include acid/base hydrolysis, oxidation, thermal, and photolytic stress.[2][11]

    • Acidic: 0.1 M HCl at 80°C for 2 hours.

    • Basic: 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 24 hours (for solid drug substance).

    • Photolytic: Expose to UV light (254 nm) and visible light for a defined period.

  • Analyze the stressed samples using the developed HPLC method. The goal is to achieve about 5-20% degradation of the active ingredient.[11]

  • Assess the peak purity of the analyte peak using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products. The method is considered specific if the analyte peak is well-resolved from all degradation product peaks.

Linearity and Range

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[13]

Protocol:

  • Prepare a stock solution of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid of known concentration.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot the peak area response versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line. An R² value > 0.99 is generally considered acceptable.

Logical Relationship of Validation Parameters:

Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Requires linear response Precision Precision Linearity->Precision Requires reproducible response Robustness Robustness Linearity->Robustness Method must remain valid under varied conditions Range Range Accuracy->Range Defines concentration limits Accuracy->Robustness Method must remain valid under varied conditions Precision->Range Defines concentration limits Precision->Robustness Method must remain valid under varied conditions

Caption: Interdependence of Validation Parameters

Trustworthiness Through Self-Validating Systems

A well-designed validation protocol is inherently self-validating. For instance, the data from the linearity study can be used to assess precision. The accuracy study, performed at different concentrations within the determined range, further confirms the linearity and precision of the method. System suitability tests, performed before each analytical run, ensure the continued validity of the analytical system. These tests typically include parameters like retention time, peak area, tailing factor, and theoretical plates, with pre-defined acceptance criteria.

Conclusion

The validation of an analytical method for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is a multi-faceted process that requires a deep understanding of the analyte's chemistry and the principles of the chosen analytical technique. While HPLC-UV is generally the more direct and cost-effective method, GC-FID after derivatization presents a viable alternative, particularly for impurity profiling where different selectivity may be advantageous. The choice between these methods should be based on the specific requirements of the analysis, available instrumentation, and the expertise of the laboratory. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate robust analytical methods that meet the stringent requirements of the pharmaceutical industry.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved January 16, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(4), 753-765.
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  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved January 16, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 16, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency. Retrieved January 16, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 16, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved January 16, 2026, from [Link]

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Validation

A Comparative Guide to the Potency of Alkoxyphenyl Carboxylic Acid Derivatives: A Structure-Activity Deep Dive

This guide provides an in-depth comparative analysis of alkoxyphenyl carboxylic acid derivatives, a versatile chemical scaffold renowned for its broad therapeutic potential. We will dissect the intricate relationship bet...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of alkoxyphenyl carboxylic acid derivatives, a versatile chemical scaffold renowned for its broad therapeutic potential. We will dissect the intricate relationship between chemical structure and biological potency across various targets, moving beyond a mere catalog of compounds to explain the causal mechanisms and experimental rationale that drive drug discovery in this chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these derivatives in their own research endeavors.

The Alkoxyphenyl Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Alkoxyphenyl carboxylic acid derivatives represent a cornerstone in modern drug discovery. The core structure, characterized by a carboxylic acid group and an alkoxy-substituted phenyl ring, serves as a template for engaging with a diverse array of biological targets. This versatility has led to their development as potent anti-inflammatory agents, modulators of metabolic pathways, and even antimicrobial compounds.[1][2][3][4] The fundamental principle behind their efficacy lies in the precise spatial arrangement of a lipophilic tail (the alkoxyphenyl moiety) and a polar, hydrogen-bonding head (the carboxylic acid group), which facilitates critical interactions within receptor binding pockets.[5]

The potency and selectivity of these derivatives can be finely tuned by systematically modifying three key regions of the scaffold, as illustrated below.

G cluster_0 Generalized Alkoxyphenyl Carboxylic Acid Scaffold cluster_1 Key Structural Modifications Core Phenyl Ring (Core Scaffold) R1 R1: Alkoxy Group (Modulates Lipophilicity & Binding) Core->R1 Substitution R2 R2: Linker (Controls Geometry & Spacing) Core->R2 Attachment R3 R3: Carboxylic Acid (Key Polar Interaction Group) R2->R3 Connects to Mod1 Varying Alkoxy Chain: - Length (e.g., Methoxy, Ethoxy, Propoxy) - Branching (e.g., Isopropoxy, But-2-yloxy) Mod2 Altering the Linker: - Propanoic Acid vs. Acetic Acid - Introduction of Heterocycles (e.g., Pyrrole) Mod3 Modifying the Polar Headgroup: - Carboxylic Acid Isosteres (e.g., Tetrazole)

Caption: Generalized structure highlighting key modifiable regions.

Comparative Potency Analysis by Therapeutic Target

The true measure of this scaffold's utility is demonstrated by comparing the potency of its derivatives against different biological targets. The following sections provide quantitative data and structure-activity relationship (SAR) insights for key therapeutic areas.

Modulation of Metabolic Receptors: GPR40/FFA1 and PPARs

Alkoxyphenyl carboxylic acids have emerged as significant modulators of G protein-coupled receptor 40 (GPR40, also known as FFA1) and peroxisome proliferator-activated receptors (PPARs), both of which are critical targets for type 2 diabetes.[2][6][7]

  • GPR40/FFA1 Agonism: GPR40 is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion.[8] The 3-(4-alkoxyphenyl)-propionic acid skeleton is a well-established chemical class for GPR40 agonists.[2] High-throughput screening identified 3-(4-bromophenyl)-3-phenyl-propionic acid as a moderately potent initial hit (pED50 5.04).[2] Subsequent optimization, particularly of the alkoxy group, led to the development of highly potent agonists like TAK-875, which advanced to clinical trials.[9] The carboxylic acid is essential for activity, forming crucial interactions with the receptor.

  • PPARα/γ Dual Agonism: PPARs are nuclear receptors that regulate glucose and lipid metabolism.[6][10] Dual activation of PPARα and PPARγ can simultaneously address hyperglycemia and dyslipidemia.[11][12] Chromane-2-carboxylic acid derivatives showcase the scaffold's adaptability. SAR studies revealed that specific substitutions on the chromane ring and the nature of the alkoxy side chain are critical for achieving potent dual agonism.[12]

Table 1: Comparative Potency of Alkoxyphenyl Derivatives as Metabolic Modulators

Compound Class Specific Derivative Example Target Potency Metric Value Reference
Phenylpropionic Acid 3-(4-bromophenyl)-3-phenyl-propionic acid GPR40/FFA1 pED50 5.04 [2]
Chromane-2-carboxylic Acid (2R)-7-(3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy)-2-ethylchromane-2-carboxylic acid PPARα/γ EC50 (PPARα) 1.2 nM [12]

| | | | EC50 (PPARγ) | 48 nM |[12] |

The data clearly indicates that while the core scaffold is effective, extensive modification and optimization are required to achieve nanomolar potency, as seen with the highly substituted chromane derivative.[12]

G cluster_pathway GPR40/FFA1 Signaling Pathway in Pancreatic β-Cells Ligand Alkoxyphenyl Carboxylic Acid (Agonist) GPR40 GPR40/FFA1 Receptor Ligand->GPR40 Binds Gq Gq Protein Activation GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Insulin Insulin Vesicle Exocytosis Ca_Release->Insulin

Caption: Simplified GPR40 signaling cascade initiated by an agonist.

Anti-inflammatory Activity

Arylpropionic acids are a well-known class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with ibuprofen being a prime example.[4] Research into novel alkoxyphenyl carboxylic acid derivatives continues to yield compounds with potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[13][14]

For instance, a synthesized pyrrole-containing derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant, dose-dependent anti-inflammatory activity in a carrageenan-induced paw edema model.[13][15] After 14 days of administration at 40 mg/kg, this compound significantly reduced serum levels of the pro-inflammatory cytokine TNF-α, showcasing its potential for treating chronic inflammation.[13][15] This highlights the benefit of embedding the core propanoic acid structure within more complex heterocyclic systems.

Antimicrobial Potency

Expanding the therapeutic scope, certain N-alkoxyphenyl derivatives have been shown to possess significant antibacterial and antimycobacterial activity.[1][16][17] A study on N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid provides an excellent case for a structure-activity relationship analysis.

The key findings from this study were:

  • Impact of Alkoxy Chain: Potency against methicillin-resistant S. aureus (MRSA) was enhanced with larger, branched alkoxy groups.

  • Positional Isomerism: The position of the alkoxy group on the phenyl ring was crucial for activity.

Table 2: Comparative Antimicrobial Potency (MIC, µM) of N-Alkoxyphenyl Derivatives

Derivative Alkoxy Group Position MIC vs. MRSA MIC vs. M. tuberculosis Reference
Ampicillin (Standard) - - 49.8 - [1][17]
Rifampicin (Standard) - - - 0.06 [1][17]
Compound A 2-propoxy ortho 12 23 [1][17]
Compound B 2-(but-2-yloxy) ortho 12 >45 [1][17]
Compound C 3-isopropoxy meta 48 24 [1][17]

| Compound D | 4-propoxy | para | >100 | >47 |[1][17] |

As shown in Table 2, the ortho-substituted propoxy and but-2-yloxy derivatives (Compounds A and B) were four times more potent than ampicillin against MRSA strains.[1][16][17] Moving the substituent to the meta or para position (Compounds C and D) dramatically reduced or abolished this activity, respectively. This demonstrates a stringent structural requirement for fitting into the bacterial target's binding site. For M. tuberculosis, the ortho-propoxy and meta-isopropoxy derivatives showed the best activity.[1][17]

Experimental Protocol: Assessing GPR40/FFA1 Agonist Potency via Calcium Flux Assay

To ensure the trustworthiness and reproducibility of potency data, a well-defined, self-validating experimental protocol is essential. The following is a detailed methodology for a cell-based calcium flux assay, a standard method for quantifying the potency of GPR40 agonists.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds by measuring the transient increase in intracellular calcium concentration following GPR40 activation.

Materials:

  • HEK293 cells stably expressing human GPR40 (hGPR40).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Probenecid.

  • Test Compounds (Alkoxyphenyl carboxylic acid derivatives).

  • Reference Agonist (e.g., Linoleic Acid).

  • 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FDSS).

Protocol Workflow:

G cluster_workflow GPR40 Calcium Flux Assay Workflow P1 1. Cell Plating Seed hGPR40-HEK293 cells in 384-well plates. Incubate 24h. P2 2. Dye Loading Load cells with Fluo-4 AM calcium indicator. Incubate 1h at 37°C. P1->P2 P3 3. Compound Preparation Prepare serial dilutions of test and reference compounds in a separate plate. P2->P3 P4 4. Fluorescence Reading Place both plates in reader. Establish baseline fluorescence. P3->P4 P5 5. Compound Addition Automated addition of compounds to the cell plate. P4->P5 P6 6. Signal Detection Measure kinetic fluorescence response (calcium flux) over ~2 minutes. P5->P6 P7 7. Data Analysis Calculate EC50 values from dose-response curves. P6->P7

Caption: Step-by-step workflow for the GPR40 potency assay.

Detailed Steps:

  • Cell Culture and Plating:

    • Culture hGPR40-HEK293 cells in appropriate media until ~80-90% confluency.

    • Trypsinize and resuspend cells. Seed 10,000 cells per well into a 384-well plate.

    • Incubate overnight at 37°C, 5% CO2. Causality: This allows cells to adhere and form a monolayer, ensuring a consistent cell population for the assay.

  • Preparation of Dye Loading Solution:

    • Prepare a 2X loading buffer in Assay Buffer containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid. Causality: Fluo-4 AM is a fluorescent calcium indicator. Pluronic F-127 aids in its dispersion, and Probenecid inhibits anion exchange transporters to prevent dye leakage from the cells.

  • Dye Loading:

    • Remove cell culture media from the plate.

    • Add 20 µL of the 2X loading buffer to each well.

    • Incubate for 1 hour at 37°C in the dark.

  • Compound Plate Preparation:

    • Prepare a 10-point, 3-fold serial dilution of each test compound in Assay Buffer, starting from a top concentration of 100 µM.

    • Include a reference agonist and a vehicle control (e.g., 0.1% DMSO).

  • Assay Execution and Data Acquisition:

    • Place the cell plate and compound plate into the fluorescence plate reader.

    • Set the instrument to read fluorescence intensity (Excitation: 494 nm, Emission: 516 nm).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Initiate the automated addition of 20 µL of compound from the compound plate to the cell plate.

    • Immediately continue kinetic fluorescence reading for an additional 90-120 seconds to capture the calcium flux.

  • Data Analysis:

    • The response is measured as the maximum fluorescence intensity minus the baseline intensity.

    • Normalize the data by setting the vehicle control response to 0% and the maximum response of the reference agonist to 100%.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound. Self-Validation: The inclusion of a reference agonist with a known EC50 validates the assay's performance in each run.

Conclusion

The alkoxyphenyl carboxylic acid scaffold is a remarkably fruitful platform for medicinal chemistry. As demonstrated, subtle modifications to its core components—the alkoxy group, the linker, and the phenyl ring—can dramatically alter biological potency and selectivity across a wide range of therapeutic targets, from metabolic receptors to bacterial enzymes. The comparative data presented herein underscores the importance of a rational, structure-based approach to drug design. By leveraging detailed SAR insights and employing robust, validated experimental protocols, researchers can continue to unlock the full potential of this privileged chemical class to develop novel and effective therapeutics.

References

  • Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules. Available at: [Link][1]

  • Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed. Available at: [Link][16]

  • Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. ResearchGate. Available at: [Link][17]

  • Tikhonova, I. G., et al. (2009). Progress in the discovery and development of small-molecule modulators of G-protein-coupled receptor 40 (GPR40/FFA1/FFAR1): An emerging target for type 2 diabetes. Journal of Medicinal Chemistry. Available at: [Link][2]

  • Castillo-Arellano, J., et al. (2021). Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity. ACS Omega. Available at: [Link][11]

  • Terashima, T., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry. Available at: [Link][3]

  • Srivastava, R. A. K., et al. (2021). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules. Available at: [Link][6]

  • Hudson, B. D., et al. (2014). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology. Available at: [Link][9]

  • Avdiu, A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Medicina. Available at: [Link][13]

  • Sharma, G., et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry. Available at: [Link][7]

  • Oh, D. Y., et al. (2004). (2R)-2-ethylchromane-2-carboxylic Acids: Discovery of Novel PPARalpha/gamma Dual Agonists as Antihyperglycemic and Hypolipidemic Agents. Journal of Medicinal Chemistry. Available at: [Link][12]

  • Hauge, M., et al. (2020). Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. International Journal of Molecular Sciences. Available at: [Link][18]

  • Eda, S., et al. (2006). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry. Available at: [Link][14]

  • Hou, X., et al. (2013). Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. ACS Medicinal Chemistry Letters. Available at: [Link][8]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Available at: [Link][5]

  • Avdiu, A., et al. (2024). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. Available at: [Link][15]

  • Zhou, J., et al. (2023). Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. ACS Medicinal Chemistry Letters. Available at: [Link][19]

  • Aiello, C., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs. Available at: [Link][10]

  • Kumar, P., et al. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link][4]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-Phenylcyclopentanecarboxylic Acid Analogues

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-phenylcyclopentanecarboxylic acid analogues, a class of compounds with significant pharmacological interest due to their div...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-phenylcyclopentanecarboxylic acid analogues, a class of compounds with significant pharmacological interest due to their diverse biological activities. By objectively comparing the performance of various structural modifications with supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to design novel therapeutic agents with enhanced potency and selectivity.

Introduction: The Versatile Scaffold of 1-Phenylcyclopentanecarboxylic Acid

The 1-phenylcyclopentanecarboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds targeting a range of biological systems. Notably, analogues have shown significant activity as N-methyl-D-aspartate (NMDA) receptor antagonists and as ligands for sigma (σ) receptors, highlighting their potential in neuroscience and beyond.[1][2] Understanding how subtle changes to this core structure influence its interaction with these targets is paramount for the rational design of new chemical entities.

This guide will dissect the SAR of this compound class by examining three key structural regions:

  • The Phenyl Ring: Substitutions on the aromatic ring.

  • The Cyclopentyl Ring: Modifications including ring size variation.

  • The Carboxylic Acid Moiety and its Derivatives: Replacement of the carboxylate with other functional groups.

Comparative Analysis of Receptor Binding and Functional Activity

The pharmacological profile of 1-phenylcyclopentanecarboxylic acid analogues is heavily dictated by their affinity for and activity at various receptors. The following sections provide a comparative overview of their interactions with the NMDA and sigma receptors.

NMDA Receptor Antagonism: A Link to Dissociative Anesthetics

Many analogues of 1-phenylcyclopentanecarboxylic acid are structurally related to phencyclidine (PCP) and ketamine, both of which are well-characterized non-competitive antagonists of the NMDA receptor.[3][4][5] This interaction is believed to underlie their dissociative anesthetic and, in some cases, psychotomimetic effects.[3][5] The affinity for the PCP binding site within the NMDA receptor ion channel is a key determinant of their potency.[1][6]

Key SAR Insights for NMDA Receptor Activity:

  • Phenyl Ring Substitution:

    • Substituents at the 4-position, such as chloro, methyl, and nitro groups, generally lead to inactive compounds.[1]

    • A 4-fluoro or 4-methoxy group can result in active compounds, albeit with reduced potency compared to the unsubstituted parent compound.[1]

    • A 4-hydroxy substituent on the phenyl ring appears to maintain or even enhance activity.[1]

    • A 2-chloro group, as seen in ketamine, likely decreases overall potency but may enhance analgesic activity.[1]

  • Cycloalkyl Ring Modification:

    • Expansion of the cyclopentyl ring to a cyclohexyl ring, as in PCP, is a well-known modification that can significantly impact potency.[1] The SAR of these 1-phenylcyclohexylamine analogs has been extensively studied.[7]

  • Amine Moiety (in PCP-like analogues):

    • Replacement of the piperidine ring in PCP with a morpholine ring reduces potency to about one-tenth of PCP.[1]

    • Increasing the size of the piperidine to a seven-membered hexamethyleneimine ring can yield a compound with potency similar to PCP.[1]

The following diagram illustrates the key modification points on the related 1-phenylcyclohexylamine scaffold, which shares structural similarities and pharmacological targets with 1-phenylcyclopentanecarboxylic acid analogues.

SAR_NMDA cluster_scaffold 1-Phenylcyclohexylamine Scaffold cluster_modifications Structural Modifications Scaffold Phenyl Phenyl Ring (Position 1) Phenyl_Subs Substituents: - 4-OH (Active) - 4-F, 4-OMe (Reduced Potency) - 4-Cl, 4-Me, 4-NO2 (Inactive) - 2-Cl (Reduced Potency, Enhanced Analgesia) Phenyl->Phenyl_Subs Impacts Potency & Selectivity Cyclohexyl Cyclohexyl Ring (Position 1) Cycloalkyl_Mod Ring Size: - Cyclopentyl vs. Cyclohexyl Cyclohexyl->Cycloalkyl_Mod Influences Potency Amine Amine Moiety Amine_Mod Ring Variation: - Piperidine - Morpholine (Reduced Potency) - Hexamethyleneimine (Similar Potency) Amine->Amine_Mod Critical for Activity

Caption: Key modification points on the 1-phenylcycloalkylamine scaffold influencing NMDA receptor activity.

Sigma Receptor Ligands: A Pathway to Novel Therapeutics

Derivatives of 1-phenylcyclopentanecarboxylic acid have also been identified as potent and selective ligands for sigma receptors, particularly the sigma-1 subtype.[2][8] This is significant as sigma-1 receptor modulators are being investigated for a variety of therapeutic applications, including as antitussives, anticonvulsants, and for the treatment of ischemia.[2][8]

A study on carbetapentane, an ester of 1-phenylcyclopentanecarboxylic acid, and its analogues revealed the following SAR for sigma-1 receptor binding:[2]

  • Phenyl Ring Substitution: The impact of various substitutions was investigated, contributing to the overall understanding of the ligand-receptor interaction.

  • Cyclopentyl Ring Modification:

    • Contraction to a cyclopropyl ring or expansion of the ring system was explored.[2]

    • Replacing the cyclopentyl ring with a smaller system like cyclopropyl resulted in high selectivity over muscarinic receptors.[2]

  • Carboxylate Function Modification:

    • Replacement of the ester function with an amide, methyl ether, or methylamine was found to significantly increase selectivity over muscarinic receptors.[2]

  • N,N-Diethyl Substituent Modification:

    • Replacing the diethylamino moiety with a morpholino or piperidino group also enhanced selectivity against muscarinic receptors.[2]

Importantly, many of these novel sigma-1 selective ligands were found to be inactive at PCP sites on the NMDA receptor, demonstrating that structural modifications can tune the selectivity between these two receptor systems.[2]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the binding affinities of representative 1-phenylcyclopentanecarboxylic acid analogues and related compounds at their primary molecular targets. This data provides a quantitative basis for the SAR discussions.

Table 1: Binding Affinities of Selected Analogues at the NMDA Receptor

CompoundModificationReceptor Affinity (Ki, nM)Reference
Phencyclidine (PCP)1-Phenylcyclohexyl piperidine~50[9]
Ketamine2-Cl-phenyl, methylamino~500[9]
4-Methoxy-PCP4-MeO-phenylHigher than PCP[3]
3-Methoxy-PCP3-MeO-phenylSimilar to PCP[4]

Table 2: Binding Affinities of Carbetapentane Analogues at Sigma-1 Receptors

CompoundKey ModificationSigma-1 Affinity (Ki, nM)Selectivity (Sigma-1 vs Sigma-2)Reference
CarbetapentaneParent EsterHigh-[2]
Analogue 34-Potent65-fold[2]
Analogue 35-Potent78-fold[2]
Analogue 39-Potent51-fold[2]

Note: Specific Ki values for analogues 34, 35, and 39 were not provided in the abstract, but their high potency and selectivity were highlighted.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section details standardized experimental protocols for the synthesis and biological evaluation of 1-phenylcyclopentanecarboxylic acid analogues.

Synthesis of 1-Phenylcyclopentanecarboxylic Acid

A common and efficient method for the synthesis of the parent compound is via the alkylation of phenylacetonitrile followed by hydrolysis.[10]

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile

  • Combine phenylacetonitrile, 1,4-dibromobutane, a 50% aqueous sodium hydroxide solution, and a phase transfer catalyst (e.g., benzyltriethylammonium chloride) in a suitable solvent like benzene.[10]

  • Stir the mixture vigorously at a controlled temperature (e.g., 40-45°C) for several hours.[10]

  • After cooling, separate the organic layer, wash with water, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure.[10]

  • Purify the crude product by vacuum distillation to yield 1-phenylcyclopentanecarbonitrile.[10]

Step 2: Hydrolysis to 1-Phenylcyclopentanecarboxylic Acid

  • Reflux the 1-phenylcyclopentanecarbonitrile with a strong acid (e.g., a mixture of concentrated sulfuric acid, acetic acid, and water).[10]

  • After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ether).[10]

  • Wash the organic extract with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent.[10]

  • Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether/ether) to obtain pure 1-phenylcyclopentanecarboxylic acid.[10]

The following workflow diagram illustrates this synthetic route.

Synthesis_Workflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Hydrolysis Start Phenylacetonitrile + 1,4-Dibromobutane Reaction1 Phase Transfer Catalysis (NaOH, Benzyltriethylammonium chloride) Start->Reaction1 Workup1 Organic Extraction & Washing Reaction1->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Product1 1-Phenylcyclopentanecarbonitrile Purification1->Product1 Reaction2 Acid Hydrolysis (H2SO4, Acetic Acid, Water) Product1->Reaction2 Intermediate Workup2 Extraction & Washing Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 Product2 1-Phenylcyclopentanecarboxylic Acid Purification2->Product2

Caption: Two-step synthesis of 1-phenylcyclopentanecarboxylic acid.

Biological Evaluation: Receptor Binding Assays

To determine the affinity of the synthesized analogues for their respective targets, radioligand binding assays are commonly employed.

NMDA Receptor Binding Assay (PCP Site):

  • Preparation: Prepare membrane homogenates from a suitable tissue source rich in NMDA receptors (e.g., rat forebrain).

  • Incubation: Incubate the membrane preparation with a radiolabeled ligand specific for the PCP site (e.g., [³H]MK-801 or [³H]TCP) in the presence of varying concentrations of the test compound.

  • Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Sigma-1 Receptor Binding Assay:

  • Preparation: Prepare membrane homogenates from a tissue source expressing sigma-1 receptors (e.g., guinea pig brain).

  • Incubation: Incubate the membranes with a specific sigma-1 radioligand (e.g., -pentazocine) and various concentrations of the test compound.

  • Separation and Detection: Follow the same procedure as for the NMDA receptor binding assay.

  • Analysis: Calculate the IC50 and Ki values for the test compounds.

The following diagram outlines the general workflow for a radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., Rat Brain) Membrane Membrane Preparation (Centrifugation) Tissue->Membrane Incubation Incubate: - Membranes - Radioligand ([³H]L) - Test Compound Membrane->Incubation Filtration Rapid Filtration (Separates Bound from Free L) Incubation->Filtration Counting Scintillation Counting (Quantifies Bound L*) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: General workflow for a radioligand binding assay.

Conclusion and Future Directions

The structure-activity relationship of 1-phenylcyclopentanecarboxylic acid analogues is a rich field of study, with subtle structural modifications leading to profound changes in pharmacological activity and receptor selectivity. By systematically altering the phenyl ring, the cyclopentyl ring, and the carboxylic acid moiety, researchers can fine-tune the properties of these compounds to favor either NMDA receptor antagonism or sigma receptor binding.

The data presented in this guide highlights the potential for developing highly selective ligands for these important neurological targets. Future research should focus on:

  • Expanding the diversity of substituents on the phenyl ring and exploring heterocyclic replacements.

  • Investigating the stereochemistry of these analogues, as enantiomers often exhibit different pharmacological profiles.

  • Conducting in vivo studies to correlate receptor binding affinities with functional outcomes and to assess the therapeutic potential of novel analogues.

By leveraging the SAR insights outlined in this guide, the scientific community can continue to advance the development of novel probes and therapeutic agents derived from the versatile 1-phenylcyclopentanecarboxylic acid scaffold.

References

  • Erowid. (n.d.). Structure Activity of PCP analogs. Retrieved from [Link]

  • Kuehne, M. E., et al. (1995). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 38(21), 4238-4246. Retrieved from [Link]

  • Reddy, T. S., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society, 81(10), 1125-1136. Retrieved from [Link]

  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel 1-Phenylcycloalkanecarboxylic Acid Derivatives are Potent and Selective σ1 Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative pKi values for ketamine, PCP and analogues. Retrieved from [Link]

  • French, E. D., et al. (1989). The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. Journal of Pharmacology and Experimental Therapeutics, 250(3), 1019-1027. Retrieved from [Link]

  • Ornstein, P. L., et al. (1992). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 35(18), 3419-3425. Retrieved from [Link]

  • ResearchGate. (n.d.). Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues). Retrieved from [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rammes, G., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylcyclopentanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Fletcher, E. J., et al. (1995). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. British Journal of Pharmacology, 116(1), 901–904. Retrieved from [Link]

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Validation

A Comparative Guide to Validating the Mechanism of Action of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid as a Novel GPR40 Agonist

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, a no...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, a novel compound with structural characteristics suggesting agonism at the G-protein coupled receptor 40 (GPR40). We will refer to this molecule as "Compound P" throughout this guide. The narrative follows a logical progression from foundational hypothesis to in vivo proof-of-concept, objectively comparing Compound P's potential performance against established alternatives with supporting experimental designs.

Part 1: Foundational MoA Hypothesis: GPR40 Agonism and the Dual Pathways of Glycemic Control

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes.[1][2] Its activation by endogenous long-chain fatty acids or synthetic agonists enhances insulin secretion in a strictly glucose-dependent manner, a feature that significantly reduces the risk of hypoglycemia associated with older insulin secretagogues like sulfonylureas.[3][4]

The mechanism of GPR40 agonists is multifaceted, involving two primary axes of action:

  • The Pancreatic Axis (Direct Action): GPR40 is highly expressed in pancreatic β-cells.[2] Canonical agonists activate the Gαq/11 signaling cascade, leading to phospholipase C (PLC) activation. PLC hydrolyzes PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and the elevated intracellular Ca²⁺ levels augment glucose-stimulated insulin secretion (GSIS).[3][5]

  • The Entero-insular Axis (Indirect Action): GPR40 is also expressed in enteroendocrine K- and L-cells of the gut.[6][7][8] Certain GPR40 agonists, often termed "full agonists" or "Ago-PAMs," can additionally couple to Gαs, leading to the production of cyclic AMP (cAMP).[6][9] This pathway stimulates the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][9] These incretins, in turn, act on their own receptors on pancreatic β-cells to further potentiate insulin secretion.[6][7]

This dual mechanism presents an opportunity to address two key defects in type 2 diabetes: impaired insulin secretion and a diminished incretin effect.[10]

GPR40_Signaling cluster_membrane Cell Membrane cluster_pancreas Pancreatic β-Cell cluster_gut Enteroendocrine L-Cell GPR40 GPR40 (FFAR1) Gaq Gαq/11 GPR40->Gaq Activates Gas Gαs GPR40->Gas Activates (Full Agonists) Agonist Compound P (Putative Agonist) Agonist->GPR40 Binds PLC PLC Gaq->PLC Activates IP3 IP3 → ↑[Ca²⁺]i PLC->IP3 Generates GSIS Potentiation of Glucose-Stimulated Insulin Secretion IP3->GSIS Augments AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Generates Incretins Incretin Secretion (GLP-1, GIP) cAMP->Incretins Stimulates Incretins->GSIS Indirectly Potentiates

Figure 1. Dual signaling pathways of GPR40 agonism.

To rigorously validate Compound P's MoA, we will benchmark it against well-characterized molecules:

  • Fasiglifam (TAK-875): A selective partial agonist/ago-allosteric modulator of GPR40.[11][12][13] It primarily engages the Gαq pathway and serves as a standard for direct pancreatic action.[9][14] Its development was halted due to liver toxicity, a critical reminder of the importance of safety profiling.[15][16][17]

  • AM-1638: A potent full agonist that activates both Gαq and Gαs signaling, stimulating both insulin and incretin secretion.[10][18][19] It is a benchmark for the dual-axis mechanism.

  • Glimepiride: A sulfonylurea that stimulates insulin release independent of glucose levels by closing ATP-sensitive potassium channels in β-cells. It serves as a comparator with a distinct, glucose-independent MoA.[1]

Part 2: In Vitro Validation of Target Engagement and Pathway Activation

The initial step is to confirm that Compound P directly interacts with GPR40 and to characterize its signaling signature. This is achieved through a cascade of cell-based assays using engineered cell lines (e.g., CHO or HEK293) stably overexpressing human GPR40.

In_Vitro_Workflow cluster_assays In Vitro Assay Cascade cluster_outputs Key Outputs start Compound P calcium Experiment 1: Calcium Mobilization (Gαq Pathway) start->calcium ip1 Experiment 2: IP1 Accumulation (Gαq Pathway) start->ip1 camp Experiment 3: cAMP Production (Gαs Pathway) start->camp ec50_gaq EC50 & Emax (Gαq Activation) calcium->ec50_gaq ip1->ec50_gaq ec50_gas EC50 & Emax (Gαs Activation) camp->ec50_gas conclusion Classify Compound P: - Partial Agonist (Gαq only) - Full Agonist (Gαq + Gαs) ec50_gaq->conclusion ec50_gas->conclusion

Figure 2. Workflow for in vitro characterization of Compound P.

Experiment 1 & 2: Gαq Pathway Activation Assays (Calcium Mobilization & IP1 Accumulation)

Causality: The primary signaling event for GPR40 in β-cells is Gαq activation, culminating in an intracellular calcium increase.[5] Therefore, measuring calcium flux provides a direct, real-time readout of receptor activation. Measuring the accumulation of IP1, a stable downstream metabolite of IP3, offers a robust, endpoint confirmation of the same pathway.[20][21]

Experimental Protocol (Calcium Mobilization):

  • Cell Plating: Seed HEK293 cells stably expressing human GPR40 into 384-well microplates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use a fluorescent imaging plate reader (FLIPR) to add serial dilutions of Compound P and comparators (TAK-875, AM-1638) to the wells.

  • Data Acquisition: Monitor fluorescence changes in real-time immediately following compound addition.

  • Analysis: Calculate EC₅₀ (potency) and Eₘₐₓ (efficacy) values from the dose-response curves.

Experimental Protocol (IP1 Accumulation):

  • Cell Stimulation: Incubate GPR40-expressing CHO cells with serial dilutions of test compounds in the presence of an IP1 accumulation blocker (e.g., LiCl).

  • Cell Lysis: Lyse the cells after a defined incubation period.

  • Detection: Quantify IP1 levels in the lysate using a competitive immunoassay kit (e.g., HTRF).[21][22]

  • Analysis: Generate dose-response curves to determine EC₅₀ and Eₘₐₓ values.

Experiment 3: Gαs Pathway Activation Assay (cAMP Production)

Causality: The ability to stimulate incretin secretion is linked to a GPR40 agonist's capacity to engage the Gαs pathway, leading to cAMP production.[9] This assay is critical for differentiating a potential "full" agonist from a "partial" one.

Experimental Protocol (cAMP Assay):

  • Cell Plating: Plate GPR40-expressing cells in a multi-well format.

  • Compound Stimulation: Incubate cells with test compounds in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a bioluminescence-based assay (e.g., Promega's cAMP-Glo™ Assay) or an immunoassay.[21][23]

  • Analysis: Determine EC₅₀ and Eₘₐₓ from dose-response curves.

Table 1: Expected In Vitro Signaling Profiles

Compound Gαq (Calcium/IP1) EC₅₀ Gαq Eₘₐₓ (% of AM-1638) Gαs (cAMP) EC₅₀ Gαs Eₘₐₓ (% of AM-1638) Predicted Profile
Compound P TBD TBD TBD TBD TBD
TAK-875 ~70 nM[24] ~50-70% Inactive[9] Minimal Partial Agonist

| AM-1638 | ~3 nM[18] | 100% | Active | 100% | Full Agonist |

Part 3: Cellular and Ex Vivo Functional Validation

Objective: To confirm that the observed in vitro signaling translates into the desired physiological outcome—glucose-dependent insulin secretion—in the native cellular environment of pancreatic islets.

Experiment 4: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

Causality: This is the definitive assay for validating a potential new therapy for type 2 diabetes. It directly tests the two most critical properties: efficacy in potentiating insulin secretion and the glucose-dependency that ensures a low risk of hypoglycemia.[5] Using islets from GPR40 knockout (GPR40⁻/⁻) mice is the gold standard for proving that the compound's effect is mediated on-target.[4][5]

Experimental Protocol (Static GSIS):

  • Islet Isolation: Isolate pancreatic islets from both wild-type (WT) C57BL/6 and GPR40⁻/⁻ mice via collagenase digestion.

  • Pre-incubation: Pre-incubate batches of size-matched islets in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Stimulation: Transfer islet batches to buffers containing:

    • Low glucose (2.8 mM) ± test compounds.

    • High glucose (16.7 mM) ± test compounds.

  • Incubation: Incubate for 60-90 minutes at 37°C.

  • Quantification: Collect the supernatant and measure insulin concentration using ELISA or radioimmunoassay.

  • Analysis: Express results as fold-change over high glucose alone.

Table 2: Expected GSIS Profiles in Isolated Pancreatic Islets

Compound Effect at Low Glucose (2.8 mM) Fold-Increase in Insulin at High Glucose (16.7 mM) - WT Islets Fold-Increase in Insulin at High Glucose (16.7 mM) - GPR40⁻/⁻ Islets Key Conclusion
Compound P TBD TBD TBD TBD
TAK-875 None Significant increase[25] No effect[5] GPR40-dependent, glucose-sensitive
AM-1638 None Robust increase[10] No effect GPR40-dependent, glucose-sensitive

| Glimepiride | Significant increase | Significant increase | Significant increase | Glucose-independent, GPR40-independent |

Part 4: In Vivo Validation of Glycemic Control

Objective: To demonstrate that Compound P is orally bioavailable and effective at improving glucose homeostasis in a disease-relevant animal model.

Experiment 5 & 6: Oral Glucose Tolerance Test (OGTT) and Incretin Measurement

Causality: The OGTT is a cornerstone in vivo model that assesses a compound's ability to control glucose excursions after a meal-like challenge.[25] Measuring plasma insulin confirms the secretagogue mechanism, while measuring active GLP-1 levels allows for the dissection of the direct pancreatic versus the indirect entero-insular contribution to the overall effect.[10][26]

Experimental Protocol (OGTT):

  • Animal Model: Use an established model of type 2 diabetes, such as male diet-induced obese (DIO) C57BL/6 mice or Zucker Diabetic Fatty (ZDF) rats.[1][25]

  • Fasting: Fast the animals overnight.

  • Dosing: Administer Compound P or comparator compounds via oral gavage.

  • Glucose Challenge: After a set pre-treatment time (e.g., 30-60 min), administer a bolus of glucose solution orally.

  • Blood Sampling: Collect blood samples from the tail vein at t=0 (pre-glucose) and at multiple time points post-glucose challenge (e.g., 15, 30, 60, 120 min).

  • Analysis:

    • Measure blood glucose at each time point.

    • Process plasma to measure insulin and active GLP-1 levels by ELISA.

    • Calculate the Area Under the Curve (AUC) for glucose and insulin to quantify the overall effect.

Table 3: Expected In Vivo Performance in a Diabetic Rodent OGTT

Compound Glucose AUC Reduction Insulin AUC Increase Active GLP-1 Increase Inferred Primary MoA
Compound P TBD TBD TBD TBD
TAK-875 Robust[25] Robust[25] Minimal/None[27] Pancreatic Axis

| AM-1638 | Very Robust[10] | Very Robust[10] | Significant[10] | Pancreatic + Entero-insular Axis |

Part 5: Comparative Summary and Path Forward

This structured validation path will position Compound P on the known spectrum of GPR40 agonists.

Table 4: Final MoA Validation Scorecard for Compound P

Validation Step Key Question Favorable Outcome for Compound P
Gαq Activation Does it activate the primary pancreatic pathway? Potent activation (low nM EC₅₀) of Ca²⁺/IP1.
Gαs Activation Does it have the potential to stimulate incretins? Potent activation of cAMP production.
GSIS (WT Islets) Does it enhance insulin secretion when needed? Robust, dose-dependent increase at high glucose.
GSIS (Glucose-Dependence) Is it safe from hypoglycemia risk? No effect on insulin secretion at low glucose.
GSIS (GPR40⁻/⁻ Islets) Is it on-target? Complete loss of activity.
OGTT (Glucose Lowering) Does it work in vivo? Significant reduction in glucose AUC.

| OGTT (Incretin Effect) | Does it engage the entero-insular axis? | Significant increase in plasma active GLP-1. |

Conclusion and Future Directions: A favorable outcome across these experiments would validate 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid as a GPR40 agonist. The relative efficacy in the cAMP and GLP-1 assays compared to benchmarks like AM-1638 will classify it as a partial or full agonist, defining its therapeutic potential to act via both the pancreatic and entero-insular axes.

Crucially, the cautionary tale of Fasiglifam (TAK-875) underscores the absolute necessity of early and thorough safety pharmacology.[15][16] Following MoA validation, the path forward must include rigorous investigation into potential liabilities, including the formation of reactive metabolites (e.g., acyl glucuronides), inhibition of hepatic transporters like BSEP and MRPs, and mitochondrial toxicity.[17][28] These self-validating protocols provide the foundational data package required to confidently advance a novel GPR40 agonist toward clinical development.

References

  • Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2630–2632. [Link]

  • Wang, T., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1016833. [Link]

  • Patsnap Synapse. (2024). What are GPR40 agonists and how do they work? Patsnap. [Link]

  • Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. [Link]

  • Li, S., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 11(10), 2917–2931. [Link]

  • Tan, K. P., et al. (2008). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes, 57(8), 2211–2219. [Link]

  • Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLOS ONE, 8(10), e76280. [Link]

  • Sun, D., et al. (2015). GPR40: A therapeutic target for mediating insulin secretion (Review). International Journal of Molecular Medicine, 36(5), 1187–1192. [Link]

  • Edfalk, S., et al. (2008). Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion. Diabetes, 57(9), 2280–2287. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Evotec. Unravelling the Mechanism of TAK875 DILI. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • Yabuki, C., et al. (2013). A novel antidiabetic drug, fasiglifam/TAK-875, acts as an ago-allosteric modulator of FFAR1. PLoS One, 8(10), e76280. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. fasiglifam. [Link]

  • Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLoS One, 8(10), e76280. [Link]

  • Hwang, H. J., et al. (2020). GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway. BMB Reports, 53(10), 535–540. [Link]

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 161(2), 385–396. [Link]

  • Kim, M. H., et al. (2019). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Biological & Pharmaceutical Bulletin, 42(4), 647–654. [Link]

  • Hwang, H. J., et al. (2023). AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner. Endocrinology and Metabolism, 38(6), 689–700. [Link]

  • Luo, J., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the Entero-Insular Axis to Promote Glucose Control in Rodents. PLOS ONE, 7(10), e46300. [Link]

  • Hwang, H. J., et al. (2023). AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner. Endocrinology and Metabolism, 38(6), 689–700. [Link]

  • Engelstoft, M. S., et al. (2014). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. [Link]

  • Edfalk, S., et al. (2008). Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion. Diabetes, 57(9), 2280–2287. [Link]

  • Chen, G., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9694–9715. [Link]

  • Edfalk, S., et al. (2008). Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion. ResearchGate. [Link]

  • Hwang, H. J., et al. (2019). GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells. Endocrinology and Metabolism, 34(3), 305–313. [Link]

  • Ueno, H., et al. (2019). GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve. PLOS ONE, 14(9), e0222527. [Link]

  • Singh, A. B., et al. (2015). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Protein & Peptide Science, 16(6), 533–542. [Link]

  • Houze, J. B., et al. (2013). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 4(6), 551–555. [Link]

  • Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2630–2632. [Link]

  • Holliday, N. D., et al. (2014). Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists. Current Topics in Medicinal Chemistry, 14(18), 2114–2131. [Link]

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Validation

A Comparative Guide to the Synthesis of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid for Pharmaceutical Research

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 1-(4-Propoxyphenyl)cyclope...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is a valuable building block in the synthesis of various potential therapeutic agents. This guide provides an in-depth comparison of three distinct synthetic routes to this target molecule, offering a critical evaluation of their respective efficacies based on established chemical principles and available experimental data for analogous transformations.

Introduction

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid possesses a unique structural motif, combining a substituted aromatic ring with a cycloalkane carboxylic acid. This combination of features makes it an attractive starting point for the development of novel drugs. The selection of an optimal synthetic route is a critical decision in the drug development pipeline, impacting factors such as yield, purity, cost, and scalability. This document will explore three plausible synthetic pathways, providing a detailed analysis to aid researchers in making an informed choice for their specific needs.

Route 1: Alkylation of (4-Propoxyphenyl)acetonitrile followed by Hydrolysis

This route commences with the readily available (4-propoxyphenyl)acetonitrile, which is then subjected to cycloalkylation followed by hydrolysis of the nitrile to the desired carboxylic acid.

Scientific Rationale

The acidity of the α-protons of the acetonitrile group allows for deprotonation by a suitable base, forming a carbanion that can act as a nucleophile. This nucleophile can then undergo a double alkylation with a 1,4-dihalobutane, such as 1,4-dibromobutane, to form the cyclopentane ring. The resulting 1-(4-propoxyphenyl)cyclopentanecarbonitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 1-(4-Propoxyphenyl)cyclopentanecarbonitrile

A detailed kinetic study of the cycloalkylation of the analogous phenylacetonitrile with 1,4-dibromobutane has been conducted under phase transfer catalysis (PTC) conditions.[1] This approach offers a robust and efficient method for the formation of the cyclopentane ring.

  • Reaction: (4-Propoxyphenyl)acetonitrile is reacted with 1,4-dibromobutane in the presence of a strong base, such as aqueous sodium hydroxide, and a phase transfer catalyst.

  • Rationale for Reagent Selection: The use of a phase transfer catalyst is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase to deprotonate the acetonitrile, and for facilitating the reaction between the resulting carbanion and the alkyl halide.

  • Expected Outcome: This reaction is anticipated to produce 1-(4-propoxyphenyl)cyclopentanecarbonitrile in good yield.

Step 2: Hydrolysis of 1-(4-Propoxyphenyl)cyclopentanecarbonitrile

The hydrolysis of nitriles to carboxylic acids is a well-established transformation in organic synthesis.[2]

  • Reaction: The 1-(4-propoxyphenyl)cyclopentanecarbonitrile is heated under reflux with a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide).[2][3]

  • Mechanism: The reaction proceeds via hydration of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

  • Work-up: If acidic hydrolysis is employed, the carboxylic acid can often be isolated by simple cooling and filtration. In the case of basic hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid.

Visualization of Route 1

Route 1 cluster_start Starting Materials cluster_step1 Step 1: Cycloalkylation cluster_step2 Step 2: Hydrolysis start1 (4-Propoxyphenyl)acetonitrile step1_reagents NaOH (aq), Phase Transfer Catalyst start2 1,4-Dibromobutane intermediate 1-(4-Propoxyphenyl)cyclopentanecarbonitrile step1_reagents->intermediate step2_reagents H3O+ or OH-, Heat intermediate->step2_reagents product 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid step2_reagents->product

Caption: Synthetic pathway for Route 1.

Route 2: Grignard Reagent Addition to a Cyclopentanone Derivative

This approach utilizes a Grignard reagent, a cornerstone of C-C bond formation in organic chemistry, to construct the carbon skeleton of the target molecule.

Scientific Rationale

A Grignard reagent is prepared from 4-propoxybromobenzene. This organometallic species then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a suitable cyclopentanone derivative. Subsequent carboxylation would lead to the desired product. A more direct approach involves the reaction of the Grignard reagent with a cyclopentanone derivative already bearing a leaving group at the 1-position, which can then be displaced by a carboxylate or a precursor.

A well-documented analogous reaction is the addition of propylmagnesium bromide to cyclopentanone to form 1-propylcyclopentanol, which can then be dehydrated.[4] This provides a solid foundation for the conditions required for the Grignard addition step.

Experimental Protocol

Step 1: Preparation of 4-Propoxyphenylmagnesium Bromide

The preparation of Grignard reagents from aryl halides is a standard procedure.

  • Reaction: Magnesium turnings are reacted with 4-propoxybromobenzene in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.

  • Critical Parameters: The exclusion of moisture is paramount, as even trace amounts of water will quench the Grignard reagent. The magnesium turnings should be activated to ensure the initiation of the reaction.

Step 2: Reaction with Cyclopentanone and Subsequent Carboxylation

  • Reaction: The freshly prepared 4-propoxyphenylmagnesium bromide solution is cooled and reacted with cyclopentanone. This nucleophilic addition yields a tertiary alkoxide intermediate.

  • Work-up and Carboxylation: The reaction is quenched with an aqueous acid to produce 1-(4-propoxyphenyl)cyclopentanol. This alcohol would then need to be converted to the carboxylic acid, for instance, by oxidation of a derivative. A more direct, albeit potentially lower-yielding, one-pot approach would involve quenching the alkoxide intermediate with carbon dioxide (dry ice) to directly form the carboxylate salt, which upon acidification would yield the final product.

Visualization of Route 2

Route 2 cluster_start Starting Materials cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Nucleophilic Addition & Carboxylation start1 4-Propoxybromobenzene step1_reagents Anhydrous Ether start2 Magnesium start3 Cyclopentanone step2_reagents 1. Cyclopentanone 2. CO2 (dry ice) 3. H3O+ intermediate1 4-Propoxyphenylmagnesium Bromide step1_reagents->intermediate1 product 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid step2_reagents->product

Caption: Synthetic pathway for Route 2.

Route 3: Williamson Ether Synthesis on a Phenolic Precursor

This route is a convergent synthesis where the propoxy group is introduced in the final step onto a pre-formed cyclopentanecarboxylic acid scaffold.

Scientific Rationale

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[5] It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. In this case, the phenolic hydroxyl group of 1-(4-hydroxyphenyl)cyclopentanecarboxylic acid is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a propyl halide.

Experimental Protocol

Step 1: Deprotonation of 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid

  • Reaction: The starting material, 1-(4-hydroxyphenyl)cyclopentanecarboxylic acid (which is commercially available), is treated with a suitable base to deprotonate the phenolic hydroxyl group. A base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used.

  • Consideration: It is important to use a base that selectively deprotonates the more acidic phenolic hydroxyl group over the carboxylic acid, or to use a sufficient amount of base to deprotonate both. The phenoxide is a stronger nucleophile than the carboxylate.

Step 2: Alkylation with a Propyl Halide

  • Reaction: A propyl halide, such as 1-bromopropane or 1-iodopropane, is added to the solution of the phenoxide.

  • Mechanism: The phenoxide undergoes an SN2 reaction with the propyl halide to form the desired ether linkage.

  • Work-up: After the reaction is complete, an aqueous work-up is performed to remove the inorganic salts and any unreacted base. The product is then extracted with an organic solvent and purified, typically by crystallization or chromatography.

Visualization of Route 3

Route 3 cluster_start Starting Materials cluster_step1 Williamson Ether Synthesis start1 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid step1_reagents Base (e.g., K2CO3), Solvent (e.g., DMF) start2 1-Bromopropane product 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid step1_reagents->product

Sources

Comparative

Benchmarking 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid: A Comparative Analysis Against Known GPR40/FFAR1 Modulators

Introduction: The Therapeutic Potential of GPR40/FFAR1 in Metabolic Disease The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of GPR40/FFAR1 in Metabolic Disease

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM).[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent potentiation of insulin secretion.[1][3] This glucose-sensitive mechanism of action presents a significant advantage over traditional insulin secretagogues, offering the potential for robust glycemic control with a reduced risk of hypoglycemia.[4] The clinical evaluation of GPR40 agonists, such as TAK-875 (fasiglifam), has provided proof-of-concept for this therapeutic strategy, despite some candidates facing challenges related to off-target effects.[4][5]

This guide introduces 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid , a novel small molecule with structural motifs suggestive of potential GPR40/FFAR1 interaction. Given the therapeutic interest in GPR40 modulation, a rigorous evaluation of this compound's activity against established benchmarks is crucial. This document provides a comprehensive framework for this comparative analysis, detailing the necessary experimental protocols and data interpretation to elucidate the pharmacological profile of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. We will benchmark it against well-characterized GPR40 agonists, including partial and full agonists, to determine its potency, efficacy, and potential for biased signaling.

The GPR40/FFAR1 Signaling Cascade: A Rationale for Assay Selection

GPR40 is primarily coupled to the Gαq subunit of heterotrimeric G proteins.[6][7] Ligand binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger in glucose-stimulated insulin secretion.[6][8] Some synthetic GPR40 agonists have also been shown to engage Gαs signaling pathways, leading to the accumulation of cyclic AMP (cAMP), which can further potentiate insulin release and stimulate the secretion of incretins like glucagon-like peptide-1 (GLP-1).[9][10]

This understanding of the GPR40 signaling pathway dictates our choice of assays for benchmarking 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. We will employ a tiered approach, beginning with receptor binding to establish direct interaction, followed by functional assays to characterize the downstream signaling events.

Caption: GPR40/FFAR1 Gαq Signaling Pathway.

Comparative Benchmarking Workflow

Our experimental workflow is designed to provide a head-to-head comparison of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid with established GPR40 modulators.

Benchmarking_Workflow cluster_phase1 Phase 1: Receptor Engagement cluster_phase2 Phase 2: Functional Characterization cluster_phase3 Phase 3: Cellular Response Binding Radioligand Binding Assay (Determine Ki) Ca_Flux Calcium Mobilization Assay (Determine EC50) Binding->Ca_Flux Proceed if binding confirmed cAMP cAMP Accumulation Assay (Assess Gαs coupling) Ca_Flux->cAMP Insulin_Secretion Glucose-Stimulated Insulin Secretion (GSIS) Assay Ca_Flux->Insulin_Secretion

Caption: Experimental Workflow for Benchmarking.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid for the human GPR40 receptor.

Rationale: This assay provides direct evidence of target engagement and allows for a quantitative comparison of binding affinities between the test compound and known ligands.[11][12]

Protocol:

  • Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing human GPR40/FFAR1.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).[13]

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable GPR40 radioligand (e.g., [3H]-AMG 837 or another commercially available radiolabeled agonist).[14]

    • Add increasing concentrations of unlabeled 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid or a known competitor (e.g., TAK-875).

    • Incubate the plate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid in activating Gαq-mediated signaling.

Rationale: This assay quantifies the ability of the compound to elicit the primary downstream signaling event of GPR40 activation, the release of intracellular calcium.[16]

Protocol:

  • Cell Preparation:

    • Plate GPR40-expressing cells in a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Performance:

    • Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure fluorescence intensity.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid or a reference agonist to the wells.

    • Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[17]

cAMP Accumulation Assay

Objective: To assess the potential for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid to induce Gαs-coupled signaling.

Rationale: While GPR40 primarily signals through Gαq, some synthetic agonists exhibit biased agonism by also activating Gαs.[9] Detecting cAMP accumulation can reveal such a signaling profile.

Protocol:

  • Cell Treatment:

    • Plate GPR40-expressing cells and treat with varying concentrations of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid or a known Gαs-coupled GPCR agonist (positive control) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 and Emax for cAMP accumulation.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and concise table to facilitate direct comparison.

CompoundBinding Affinity (Ki, nM)Calcium Mobilization (EC50, nM)Calcium Mobilization (Emax, % of Control)cAMP Accumulation (EC50, nM)cAMP Accumulation (Emax, % of Control)
1-(4-Propoxyphenyl)cyclopentanecarboxylic acid Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
TAK-875 (Partial Agonist)Reference ValueReference ValueReference ValueReference ValueReference Value
AM-1638 (Full/Biased Agonist)Reference ValueReference ValueReference ValueReference ValueReference Value
GW9508 (Reference Agonist)Reference ValueReference ValueReference ValueReference ValueReference Value

Interpretation of Results:

  • Binding Affinity (Ki): A lower Ki value indicates a higher binding affinity for the receptor. Comparing the Ki of the test compound to known ligands will establish its relative affinity.

  • Potency (EC50): A lower EC50 value in the calcium mobilization assay signifies greater potency in activating the Gαq pathway.

  • Efficacy (Emax): The Emax value reflects the maximal response a compound can elicit. By comparing the Emax to that of a full agonist, one can classify the test compound as a full agonist, partial agonist, or antagonist.

  • Biased Agonism: Significant cAMP accumulation upon treatment with 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid would suggest biased agonism towards the Gαs pathway, a characteristic that has been linked to enhanced incretin secretion.[10][18]

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization and benchmarking of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid against known GPR40/FFAR1 modulators. The data generated from these assays will provide critical insights into its potential as a novel therapeutic agent for metabolic diseases. Positive results from these in vitro studies would warrant further investigation, including selectivity profiling against other free fatty acid receptors (e.g., GPR120/FFAR4) and in vivo studies to assess its impact on glucose homeostasis and insulin secretion in animal models of type 2 diabetes.

References

  • The Physiological Society. (n.d.). Regulation and mechanism of action of FFAR1/GPR40. Retrieved from [Link]

  • Reactome Pathway Database. (n.d.). Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion. Retrieved from [Link]

  • Kryvalap, Y., et al. (2015). Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1853(12), 3248-3257.
  • Grunddal, K. V., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14.
  • Milligan, G., & Stoddart, L. A. (2010). Constitutive activity of GPR40/FFA1 intrinsic or assay dependent? Methods in Enzymology, 484, 143-158.
  • ResearchGate. (n.d.). FFAR-related signalling pathways. Retrieved from [Link]

  • ICE Bioscience. (n.d.). GPCR Assays. Retrieved from [Link]

  • Suzuki, T., et al. (2008). Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Journal of Pharmacological Sciences, 107(3), 329-335.
  • Stoddart, L. A., et al. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Current Protocols in Pharmacology, 78, 2.70.1-2.70.19.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • Wikipedia. (n.d.). Free fatty acid receptor 1. Retrieved from [Link]

  • Singh, R., et al. (2015). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters, 6(12), 1143-1148.
  • Poitout, V., & Lin, D. C. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1016694.
  • Wang, Y., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation.
  • Schols, D., et al. (2017). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of Visualized Experiments, (126), 55971.
  • Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164.
  • Houze, J., et al. (2013). Optimization of GPR40 Agonists for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 4(10), 990-994.
  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
  • Poitout, V., & Lin, D. C. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1016694.
  • BioWorld. (n.d.). GPR40 agonists. Retrieved from [Link]

  • Kumar, S., et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 264, 115990.
  • Zhang, H., et al. (2022). Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators.
  • Bio-Rad. (n.d.). Protein Assays. Retrieved from [Link]

  • Hudson, B. D., et al. (2013). Radioligand binding characterization of GPR40 agonists. Journal of Medicinal Chemistry, 56(17), 6827-6839.
  • Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. The American Journal of Physiology, 270(3 Pt 1), C648-C655.

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Validation

Comparative In Vitro Efficacy and Potency Analysis of a Novel GPR40/FFA1 Agonist: 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

A Senior Application Scientist's Guide to In Vitro Characterization and Statistical Analysis Introduction: The Therapeutic Promise of GPR40/FFA1 Agonism G protein-coupled receptor 40 (GPR40), also known as Free Fatty Aci...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Characterization and Statistical Analysis

Introduction: The Therapeutic Promise of GPR40/FFA1 Agonism

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), has emerged as a compelling therapeutic target for type 2 diabetes.[1][2] Primarily expressed in pancreatic β-cells and enteroendocrine cells, GPR40 activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][3] This dual mechanism offers a promising approach for glycemic control with a potentially lower risk of hypoglycemia compared to other secretagogues.[1]

This guide provides a comprehensive framework for the in vitro statistical analysis of a novel GPR40 agonist, 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. We will delineate a series of robust in vitro assays to characterize its potency and efficacy, comparing it against established GPR40 agonists, such as AMG-837 and TAK-875. The focus will be on the causality behind experimental choices and the generation of a self-validating data package.

Comparative Compounds

A thorough in vitro assessment necessitates comparison with well-characterized reference compounds. For this guide, we will compare 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid with:

  • AMG-837: A known GPR40/FFA1 partial agonist.[2]

  • TAK-875 (Fasiglifam): A GPR40/FFA1 agonist that advanced to clinical trials.[2][3]

These comparators provide a valuable context for interpreting the potency and efficacy of our test compound.

Experimental Workflow for In Vitro Characterization

The logical flow of in vitro experiments is crucial for a comprehensive understanding of a novel compound's pharmacological profile. The following workflow is designed to first establish target engagement and then elucidate the functional consequences of receptor activation.

GPR40_Workflow cluster_binding Target Engagement cluster_signaling Signal Transduction cluster_functional Cellular Function Binding_Assay Competitive Binding Assay (Radioligand Displacement) Ca_Flux Calcium Mobilization Assay (Aequorin or Fluo-4) Binding_Assay->Ca_Flux Confirms functional activity IP3 IP3 Accumulation Assay Ca_Flux->IP3 Elucidates Gq pathway cAMP cAMP Assay (for Gs signaling) Ca_Flux->cAMP Investigates Gs coupling Insulin_Secretion Glucose-Stimulated Insulin Secretion (GSIS) (RIN-m5F or MIN6 cells) Ca_Flux->Insulin_Secretion Links to physiological response

Caption: Experimental workflow for GPR40 agonist characterization.

Detailed Experimental Protocols and Data Analysis

GPR40 Target Engagement: Competitive Radioligand Binding Assay

Rationale: This assay directly measures the affinity of the test compound for the GPR40 receptor by quantifying its ability to displace a radiolabeled ligand. This provides the inhibitory constant (Ki), a fundamental measure of binding affinity.

Protocol:

  • Cell Culture: Utilize a stable cell line overexpressing human GPR40, such as CHO-K1 or HEK293 cells.

  • Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.

  • Binding Reaction: Incubate cell membranes with a known concentration of a high-affinity radiolabeled GPR40 antagonist (e.g., [³H]-AMG-837) and increasing concentrations of the test compound (1-(4-Propoxyphenyl)cyclopentanecarboxylic acid) and reference compounds.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
1-(4-Propoxyphenyl)cyclopentanecarboxylic acidValueValue
AMG-837ValueValue
TAK-875ValueValue
GPR40 Signal Transduction: Gq Pathway Activation

Rationale: GPR40 is primarily known to couple to the Gq alpha subunit, leading to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca²+). We will assess this pathway through two complementary assays.

a) Intracellular Calcium Mobilization Assay

Protocol:

  • Cell Loading: Load GPR40-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or utilize a cell line co-expressing a photoprotein like aequorin.[1]

  • Compound Addition: Add varying concentrations of the test and reference compounds.

  • Signal Detection: Measure the change in fluorescence or luminescence, which is proportional to the increase in intracellular calcium concentration, using a plate reader.

  • Data Analysis: Plot the change in signal against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).

b) IP3 Accumulation Assay

Protocol:

  • Cell Stimulation: Treat GPR40-expressing cells with various concentrations of the test and reference compounds in the presence of LiCl (to inhibit inositol monophosphatase).

  • Cell Lysis: Lyse the cells to release intracellular IP3.

  • Quantification: Measure IP3 levels using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Similar to the calcium mobilization assay, determine the EC50 and maximum response from a dose-response curve.

Data Presentation:

CompoundCalcium Mobilization EC50 (nM)IP3 Accumulation EC50 (nM)
1-(4-Propoxyphenyl)cyclopentanecarboxylic acidValueValue
AMG-837ValueValue
TAK-875ValueValue
GPR40 Signal Transduction: Potential Gs Pathway Coupling

Rationale: While primarily Gq-coupled, some GPR40 agonists have been shown to also signal through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP).[3] This can have distinct downstream effects and is important to characterize for a novel agonist.

GPR40_Signaling cluster_gq Gq Pathway cluster_gs Gs Pathway Agonist GPR40 Agonist GPR40 GPR40 Receptor Agonist->GPR40 Gq Gq GPR40->Gq Gs Gs GPR40->Gs Agonist-dependent PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Insulin_Secretion_Gq Insulin Secretion Ca_Release->Insulin_Secretion_Gq AC Adenylate Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Insulin_Secretion_Gs Insulin Secretion PKA->Insulin_Secretion_Gs

Caption: GPR40 signaling pathways.

Protocol:

  • Cell Treatment: Incubate GPR40-expressing cells with various concentrations of the test and reference compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: Lyse the cells.

  • cAMP Measurement: Quantify cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Generate dose-response curves to determine the EC50 and maximal cAMP production.

Data Presentation:

CompoundcAMP Accumulation EC50 (nM)
1-(4-Propoxyphenyl)cyclopentanecarboxylic acidValue
AMG-837Value
TAK-875Value
AM-1638 (Positive Control)Value
Cellular Function: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: The ultimate goal of a GPR40 agonist for type 2 diabetes is to enhance insulin secretion in a glucose-dependent manner. This assay in a pancreatic β-cell line (e.g., RIN-m5F or MIN6) provides a physiologically relevant readout of the compound's activity.

Protocol:

  • Cell Seeding: Plate pancreatic β-cells and allow them to adhere.

  • Starvation: Incubate cells in a low-glucose medium to establish a basal state.

  • Stimulation: Treat the cells with low (e.g., 2.5 mM) and high (e.g., 16.7 mM) glucose concentrations in the presence of varying concentrations of the test and reference compounds.

  • Supernatant Collection: Collect the cell culture supernatant after a defined incubation period.

  • Insulin Quantification: Measure the concentration of insulin in the supernatant using an ELISA or HTRF assay.

  • Data Analysis: Plot the amount of secreted insulin against the logarithm of the agonist concentration for both low and high glucose conditions. Determine the EC50 and maximal insulin secretion at high glucose.

Data Presentation:

CompoundGSIS EC50 (nM) at High GlucoseFold-Increase in Insulin Secretion (High vs. Low Glucose)
1-(4-Propoxyphenyl)cyclopentanecarboxylic acidValueValue
AMG-837ValueValue
TAK-875ValueValue

Statistical Analysis and Interpretation

For all assays, dose-response curves should be generated from at least three independent experiments, with each concentration tested in triplicate. Statistical significance between the test compound and reference compounds should be determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant.

The collective data will allow for a comprehensive profiling of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. A high binding affinity (low Ki) coupled with potent activation of the Gq pathway (low EC50 in Ca²+ and IP3 assays) and a robust, glucose-dependent increase in insulin secretion would indicate a promising candidate for further preclinical development. The presence or absence of Gs coupling will further refine its classification as a biased agonist, which may have implications for its long-term efficacy and safety profile.

Conclusion

This guide outlines a systematic and robust approach for the in vitro characterization of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, a novel GPR40/FFA1 agonist. By employing a logical experimental workflow, standardized protocols, and appropriate statistical analysis, researchers can generate a high-quality, self-validating data package. This will enable a clear comparison with existing compounds and provide the necessary foundation for informed decisions regarding the continued development of this potential therapeutic for type 2 diabetes.

References

  • Bhattacharya, S., et al. (2018). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters. [Link]

  • Lin, D., et al. (2013). Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Tikhonova, I. G. (2009). Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Journal of Biomolecular Screening. [Link]

  • Christiansen, E., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. [Link]

  • Milligan, G., et al. (2015). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology. [Link]

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Comparative

A Researcher's Guide to the Analysis of Substituted Carboxylic Acids: A Comparative Review of Peer-Reviewed Methodologies

For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of substituted carboxylic acids is a cornerstone of successful research. These organic compounds are pivotal in a vas...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of substituted carboxylic acids is a cornerstone of successful research. These organic compounds are pivotal in a vast array of biological processes and are common moieties in active pharmaceutical ingredients (APIs). The selection of an appropriate analytical technique is therefore a critical decision that directly impacts data quality and experimental outcomes. This guide provides an in-depth, objective comparison of the principal peer-reviewed methods for the analysis of substituted carboxylic acids, supported by experimental data and detailed protocols, to empower you to make informed decisions in your analytical workflow.

The Analytical Challenge: The Nature of Carboxylic Acids

Substituted carboxylic acids, while structurally diverse, share a common analytical challenge: the carboxyl group. While this functional group imparts advantageous properties in biological systems, it can complicate analysis. Many carboxylic acids lack a strong chromophore, rendering direct UV detection in High-Performance Liquid Chromatography (HPLC) difficult and resulting in poor sensitivity.[1] Furthermore, their polarity and potential for hydrogen bonding can lead to poor peak shape and volatility issues in Gas Chromatography (GC). Consequently, derivatization is a common and often necessary step in the analytical workflow for both HPLC and GC-MS to enhance detectability and improve chromatographic performance.[1][2]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Carboxylic Acid Analysis

HPLC is a versatile and widely employed technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many substituted carboxylic acids.[3] However, as previously mentioned, the frequent lack of a strong UV-absorbing chromophore necessitates a pre-column derivatization step to introduce a fluorescent or UV-active tag.[1][4]

The "Why" of Derivatization in HPLC

The primary goal of derivatization in the HPLC analysis of carboxylic acids is to attach a molecule with a high molar absorptivity (a chromophore) or one that fluoresces (a fluorophore) to the analyte. This chemical modification dramatically increases the sensitivity of the detection method, allowing for the quantification of low-level analytes.[1] The choice of derivatizing agent is critical and depends on the nature of the carboxylic acid, the sample matrix, and the available detection capabilities.

Comparative Performance of Common HPLC Derivatization Reagents

Several reagents are available for the derivatization of carboxylic acids for HPLC analysis. The following table provides a comparative overview of some commonly used agents.

Derivatization ReagentDetection MethodLinearity (r²)Limit of Detection (LOD)Key AdvantagesKey Disadvantages
3-Nitrophenylhydrazine (3-NPH) LC-MS/MS> 0.99[5]25 nM[5]High sensitivity and specificity with MS detection.[6]Requires careful optimization of reaction conditions.[6]
9-Aminoanthracene Derivatives Fluorescence≥ 0.99[1]0.18 - 2.53 pmol[1]Excellent sensitivity with fluorescence detection.[1]Can be less specific than MS-based methods.
Aniline LC-MS/MSVariable (0.85-0.99)Generally higher than 3-NPHSimple reagentVariable derivatization efficiency and lower recoveries.[7]
Detailed Experimental Protocol: HPLC Analysis with 3-NPH Derivatization

This protocol outlines a validated method for the derivatization and analysis of carboxylic acids using 3-nitrophenylhydrazine (3-NPH), a reagent that imparts favorable chromatographic and mass spectrometric properties to the analytes.[2][6]

Materials:

  • Carboxylic acid standard or sample

  • 3-Nitrophenylhydrazine (3-NPH) solution (e.g., 50 mM in a suitable solvent)[2]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 50 mM)[2]

  • Pyridine solution (e.g., 7% v/v)[2]

  • Formic acid solution (e.g., 2% v/v) to quench the reaction[2]

  • Acetonitrile (ACN) and water (LC-MS grade)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[2]

Protocol:

  • Sample Preparation: Prepare a stock solution of the carboxylic acid standard or sample in a suitable solvent (e.g., a mixture of water and methanol).

  • Derivatization Reaction:

    • In a microcentrifuge tube or LC vial, combine 100 µL of the sample/standard with 50 µL of 50 mM 3-NPH, 50 µL of 50 mM EDC, and 50 µL of 7% pyridine.[2]

    • Vortex the mixture gently.

    • Incubate the reaction at a controlled temperature (e.g., 20°C for 60 minutes or 37°C for 30 minutes). Reaction conditions may require optimization for specific analytes.[2]

  • Reaction Quenching: Add 62.5 µL of 2% formic acid to the reaction mixture to stop the derivatization process.[2]

  • HPLC-MS/MS Analysis:

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analytes, and then return to the initial conditions for column re-equilibration.[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Column Temperature: 50°C.[2]

    • Injection Volume: 5 µL.[2]

    • Detection: Tandem mass spectrometry (MS/MS) in negative ion mode.[6]

Workflow for HPLC Analysis of Substituted Carboxylic Acids

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-MS/MS Analysis Sample Sample/Standard Solution Add_Reagents Add 3-NPH, EDC, Pyridine Sample->Add_Reagents Incubate Incubate (e.g., 20°C, 60 min) Add_Reagents->Incubate Quench Quench with Formic Acid Incubate->Quench Inject Inject into HPLC Quench->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Workflow for the derivatization and HPLC-MS/MS analysis of carboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analytes

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds.[8] For most carboxylic acids, which are polar and have low volatility, a derivatization step is essential to make them amenable to GC analysis.[9] This process, typically silylation or esterification, increases the volatility and thermal stability of the analytes.[9][10]

The Rationale for Derivatization in GC-MS

The primary reasons for derivatizing carboxylic acids for GC-MS analysis are:

  • Increased Volatility: Derivatization replaces the active hydrogen of the carboxyl group with a less polar, more volatile group (e.g., a trimethylsilyl group), allowing the analyte to be vaporized in the GC inlet without decomposition.[11]

  • Improved Thermal Stability: The resulting derivatives are generally more stable at the high temperatures used in GC.[11]

  • Enhanced Chromatographic Performance: Derivatization reduces the polarity of the analytes, leading to more symmetrical peak shapes and better resolution on common non-polar GC columns.[11]

Silylation vs. Esterification: A Comparative Overview

The two most common derivatization approaches for GC-MS analysis of carboxylic acids are silylation and esterification.[9]

Derivatization MethodCommon Reagent(s)Key AdvantagesKey Disadvantages
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)High conversion efficiency, derivatives can be directly injected, lower detection limits, and better reproducibility for a wider range of dicarboxylic acids.[9][10]Reagents are moisture-sensitive, and derivatives can be prone to hydrolysis.[10]
Esterification BF₃/alcohol (e.g., butanol)Butyl esters are less volatile, which can be advantageous in some cases.[10]More time-consuming procedure.[10]

A study comparing these two methods for the analysis of low-molecular-weight dicarboxylic acids found that while both are suitable, silylation with BSTFA provides lower detection limits (≤2 ng m⁻³) and higher reproducibility (RSD% ≤ 10%).[9]

Detailed Experimental Protocol: GC-MS Analysis with BSTFA Silylation

This protocol details the silylation of carboxylic acids using BSTFA, a powerful and widely used silylating agent.[1][12]

Materials:

  • Carboxylic acid standard or sample (must be anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., acetonitrile)

  • GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Protocol:

  • Sample Preparation: Accurately weigh 1-10 mg of the anhydrous carboxylic acid sample into a clean, dry reaction vial.[11] If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.[12]

  • Derivatization Reaction:

    • Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended.[11][12]

    • Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[12] The optimal time and temperature may need to be adjusted for specific analytes.

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for direct injection into the GC-MS.[12]

    • Injector Temperature: Typically 250-300°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 260°C) at a controlled rate (e.g., 7°C/min).[13]

    • Carrier Gas: Helium or hydrogen.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range.

Workflow for GC-MS Analysis of Substituted Carboxylic Acids

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Anhydrous Sample/Standard Add_Reagents Add BSTFA + 1% TMCS Sample->Add_Reagents Incubate Heat (e.g., 60-70°C, 30-60 min) Add_Reagents->Incubate Cool Cool to Room Temperature Incubate->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Data Analysis & Identification Detect->Identify

Caption: Workflow for the silylation and GC-MS analysis of carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation and Quantification

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including substituted carboxylic acids. It can also be a powerful tool for quantitative analysis (qNMR), offering the advantage of not always requiring an identical standard to the analyte.[14]

Characteristic NMR Signatures of Carboxylic Acids
  • ¹H NMR: The acidic proton of the carboxyl group (–COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, around 10–12 ppm.[4][15] Protons on the carbon atom alpha to the carboxyl group usually resonate between 2.0 and 2.5 ppm.[16] A key diagnostic feature is that the –COOH proton signal will disappear upon the addition of deuterium oxide (D₂O) to the sample due to proton-deuterium exchange.[4]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is also significantly deshielded and appears in the range of 160–185 ppm.[15][16]

Quantitative NMR (qNMR) for Carboxylic Acid Analysis

qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. For absolute quantification, a certified internal standard of known concentration is added to the sample.[17]

Key Considerations for qNMR:

  • Internal Standard Selection: The internal standard must have a signal that does not overlap with any of the analyte signals, be chemically inert, and have a known purity.[14][17]

  • Sample Preparation: Accurate weighing of both the sample and the internal standard is crucial for accurate quantification.[14] The sample and standard must be completely dissolved in the deuterated solvent.[14][16]

  • Acquisition Parameters: To ensure accurate integration, a sufficient relaxation delay (D1) must be used to allow for complete relaxation of all nuclei between scans. A signal-to-noise ratio of at least 250:1 is recommended for an integration error of less than 1%.[17]

Detailed Protocol: Sample Preparation for Quantitative ¹H NMR

This protocol provides a general guideline for preparing a sample for quantitative ¹H NMR analysis of a substituted carboxylic acid.

Materials:

  • Substituted carboxylic acid sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • High-precision analytical balance

  • NMR tube

Protocol:

  • Weighing:

    • Accurately weigh a specific amount of the carboxylic acid sample into a clean, dry vial.

    • Accurately weigh a specific amount of the chosen internal standard into the same vial.

  • Dissolution:

    • Add a precise volume of the deuterated solvent to the vial.

    • Ensure complete dissolution of both the sample and the internal standard. Gentle vortexing or sonication may be required.

  • Transfer: Transfer the solution to a clean NMR tube.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a long relaxation delay and a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Quantification:

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the concentration of the analyte based on the known concentration of the internal standard and the ratio of their integral values, accounting for the number of protons contributing to each signal.

Decision Tree for qNMR Sample Preparation

qNMR_Decision_Tree Start Start: Quantitative NMR Analysis Select_Standard Select Internal Standard (No signal overlap, high purity) Start->Select_Standard Weigh Accurately Weigh Sample & Standard Select_Standard->Weigh Dissolve Completely Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum (Long D1, High S/N) Transfer->Acquire Process Process Data & Integrate Signals Acquire->Process Calculate Calculate Concentration Process->Calculate End End: Quantified Result Calculate->End

Caption: Decision-making and workflow for quantitative NMR sample preparation.

Infrared (IR) Spectroscopy: A Rapid Qualitative Tool

While not a primary quantitative technique for this application, Infrared (IR) spectroscopy is an excellent, rapid method for the qualitative identification of the carboxylic acid functional group.

Characteristic IR Absorptions:

  • O–H Stretch: A very broad and strong absorption band is observed in the region of 3300–2500 cm⁻¹, which is characteristic of the hydrogen-bonded O–H group in carboxylic acid dimers.[9][11]

  • C=O Stretch: An intense carbonyl stretching absorption appears between 1760 and 1690 cm⁻¹. The exact position depends on whether the acid is monomeric or dimeric and if there is conjugation with a double bond or aromatic ring.[9][11]

Comparative Summary and Method Selection

The choice of the optimal analytical method for substituted carboxylic acids depends on a multitude of factors, including the specific analyte, the sample matrix, the required sensitivity, and the available instrumentation.

FeatureHPLC-UV/FluorescenceHPLC-MS/MSGC-MSqNMR
Primary Application QuantificationQuantification & IdentificationQuantification & IdentificationQuantification & Structural Elucidation
Analyte Volatility Non-volatileNon-volatileVolatile (after derivatization)Soluble
Derivatization Often requiredOften requiredRequiredNot required
Sensitivity Good to excellentExcellentExcellentModerate
Selectivity GoodExcellentExcellentGood
Throughput HighHighModerateLow to moderate
Quantitative Accuracy HighHighHighHigh
Instrumentation Cost ModerateHighModerate to HighHigh

General Recommendations:

  • For routine quantification of non-volatile or thermally labile carboxylic acids where high sensitivity is required, HPLC with derivatization and fluorescence or MS/MS detection is often the method of choice.

  • For volatile carboxylic acids or when very high sensitivity and selectivity are paramount, GC-MS with derivatization is a powerful option.

  • For structural confirmation and absolute quantification without the need for a specific analyte standard, qNMR is an invaluable tool.

  • For rapid qualitative confirmation of the presence of a carboxylic acid functional group, IR spectroscopy is a simple and effective technique.

By understanding the principles, advantages, and limitations of each of these peer-reviewed methods, researchers can confidently select and implement the most appropriate analytical strategy for their specific research needs, ensuring the generation of high-quality, reliable, and reproducible data.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis using 9-Aminoanthracene Derivatization.
  • BenchChem. (n.d.). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
  • Cavalli, F., Viana, M., Yttri, K. E., Genberg, J., & Putaud, J. P. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures.
  • Sigma-Aldrich. (n.d.). BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Technical Bulletin.
  • Schwarz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1269-1280.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Raparini, C., et al. (2008). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Atmospheric Environment, 42(8), 1845-1857.
  • JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • Han, J., & Lin, K. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Metabolites, 4(3), 636–651.
  • University of [University Name]. (2017). Quantitative NMR Spectroscopy.
  • LibreTexts. (2023, November 23). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Fujiwara, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883.
  • Chen, Y., et al. (2020). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Journal of Proteome Research, 19(9), 3751–3759.
  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry.
  • Włodarczyk, B., et al. (2021). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with in-port derivatization and GC-MS.
  • Kloos, D., & Derks, R. J. (2014). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 436, 17-29.
  • Lab Manager. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • Jham, G. N., Fernandes, S. A., Garcia, C. F., & da Silva, A. A. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Phytochemical Analysis, 13(2), 99–104.
  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Jham, G. N., et al. (2007). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. Journal of the Brazilian Chemical Society, 18(4), 838-844.
  • Gonsalves, D., & El-Rachidi, A. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
  • Dei Cas, M., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 221, 115060.
  • ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with 3-nitrophenylhydrazine.
  • Liebisch, G., et al. (2021). Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarboxylic acid cycle metabolites by LC-qToF-MS. Metabolites, 11(10), 666.
  • ResearchGate. (2013, August 15). Which method of separation is more preferable, GC/MS or HPLC, for the identification of chemical components in plant samples?

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Propoxyphenyl)cyclopentanecarboxylic Acid

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. As this compound is primarily for research and development, specific regulatory d...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. As this compound is primarily for research and development, specific regulatory data may be limited. Therefore, this guide synthesizes best practices from general laboratory chemical waste management, Occupational Safety and Health Administration (OSHA) and Environmental Protection Agency (EPA) guidelines, and hazard data extrapolated from structurally analogous compounds. The core principle is to manage this chemical with a high degree of caution, treating it as hazardous waste to ensure personnel safety and environmental protection.

Hazard Assessment and Regulatory Context

Based on these analogs, the primary hazards are anticipated to be:

  • Skin Corrosion/Irritation : Like many carboxylic acids, it can cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation : Direct contact with eyes is likely to cause serious irritation.[3][4]

  • Acute Toxicity (Oral) : May be harmful if swallowed.[2][4][5]

  • Specific Target Organ Toxicity : May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

Regulatory Framework

In the United States, chemical waste disposal is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) and by OSHA, which ensures worker safety.[6][7][8] Laboratory personnel must treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an Environmental Health & Safety (EHS) professional.[9] This compound is not expected to be a P-listed (acutely hazardous) waste, but it must be managed as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[10][11]

Anticipated Hazard Classification (GHS) Category Source (Analogous Compounds)
Acute Toxicity, OralCategory 4[2][4][5]
Skin Corrosion/IrritationCategory 2[1][3]
Serious Eye Damage/IrritationCategory 2 / 2A[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)[2][3]

Pre-Disposal Planning and Waste Minimization

Effective disposal begins with proactive laboratory management. The goal is to minimize waste generation, which not only enhances safety but also reduces disposal costs.

  • Source Reduction : Order only the quantity of chemical required for your experiments.[9][10]

  • Inventory Management : Maintain a meticulous inventory of all chemicals to prevent the accumulation of expired or unused reagents.[12]

  • Scale Reduction : When possible, reduce the scale of experiments to decrease the volume of waste produced.[10]

Personal Protective Equipment (PPE)

Based on the anticipated hazards, the following minimum PPE must be worn when handling 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid for disposal:

Equipment Specification Justification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against splashes and airborne particles causing eye irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact and potential irritation.[13] Inspect gloves before use.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required for small quantities. Use in a chemical fume hood.If handling large quantities of powder where dust may be generated, consult your institution's EHS for respirator requirements.

Step-by-Step Disposal Protocol

This protocol ensures that the chemical waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations.

Step 1: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.

  • Identify : Confirm the container to be disposed of is 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid. Do not dispose of unknown materials through this stream.[10]

  • Segregate : This compound is an organic acid. It must be stored separately from bases, oxidizers, and reactive metals.[14][15] Combining incompatible waste streams can lead to violent reactions, gas evolution, or fire.

  • Designate : Keep solid and liquid waste separate.[12] If the acid is dissolved in a solvent, it should be disposed of in the appropriate non-halogenated or halogenated solvent waste stream, as determined by the solvent used.

Step 2: Containerization and Labeling

Proper containment is mandated by law and is essential for safety.

  • Select Container : Use a container made of compatible material (e.g., the original container, a clean glass bottle, or a high-density polyethylene (HDPE) jug).[9][15] Ensure the container is in good condition with no leaks and has a tightly sealing cap.[9]

  • Fill Level : Do not overfill liquid waste containers. A general rule is to fill to no more than 75-80% capacity to allow for vapor expansion.[16]

  • Labeling : As soon as the first drop of waste enters the container, it must be labeled.[9] Use a hazardous waste tag provided by your institution's EHS department. The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(4-Propoxyphenyl)cyclopentanecarboxylic acid"

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date accumulation started and the date the container was filled.

    • Your name, lab, and contact information.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored correctly pending pickup.

  • Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10]

  • Containment : The container must be kept in secondary containment (e.g., a spill tray or bin) to contain any potential leaks.[9][12]

  • Closure : Keep the waste container closed at all times except when actively adding waste.[9][10] A funnel left in the opening is not considered a closed container.

Step 4: Spill Management

Accidents can happen, and a clear plan is essential.

  • Evacuate & Alert : If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Contain : For minor spills, contain the material using a chemical spill kit with an appropriate absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities.

  • Clean : Wearing appropriate PPE, carefully collect the absorbent material and spilled chemical using non-sparking tools.

  • Dispose : Place all cleanup materials into a designated hazardous waste container and label it accordingly. All materials used in the spill cleanup should be treated as hazardous waste.[9]

Step 5: Final Disposal

The final step is to transfer the waste to trained professionals.

  • Request Pickup : Once the waste container is full, submit a chemical waste collection request to your institution's EHS or equivalent department.[9]

  • Do Not Treat : Do not attempt to neutralize this chemical with a base unless you are following a specific, validated EHS protocol. The reaction could be exothermic, and the resulting salt solution may still require disposal as hazardous waste.

  • No Drain Disposal : Under no circumstances should this chemical be disposed of down the drain.[17] This can damage plumbing, harm the environment, and violate EPA and local wastewater regulations.[18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Handling & Containment cluster_events Phase 3: Event Response & Final Disposal A Identify Waste: 1-(4-Propoxyphenyl) cyclopentanecarboxylic acid B Assess Hazards: Review SDS of analogous compounds (Irritant, Toxic) A->B Consult C Select & Don PPE: Goggles, Lab Coat, Nitrile Gloves B->C Mandates D Segregate Waste: Keep in 'Organic Acid' stream. Separate from bases/oxidizers. C->D Proceed to handle E Select Compatible Container: Glass or HDPE, good condition. D->E F Label Container Immediately: 'Hazardous Waste' + Full Chemical Name + Hazards + Dates E->F Required G Store in SAA: Secondary containment, always closed. F->G Store H Spill Occurs? G->H I Follow Spill Protocol: Contain, Absorb, Collect, Dispose of cleanup material as waste. H->I Yes J Container Full? H->J No I->J K Request Pickup from EHS J->K Yes L Continue Accumulation Safely J->L No

Sources

Handling

Personal protective equipment for handling 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

A Researcher's Guide to Safely Handling 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid Our approach is grounded in the fundamental principles of risk assessment and hazard control. We will explore the anticipated hazards...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

Our approach is grounded in the fundamental principles of risk assessment and hazard control. We will explore the anticipated hazards based on analogous compounds, delineate the necessary personal protective equipment (PPE), outline safe handling and disposal protocols, and provide clear, actionable steps for emergency situations.

Hazard Identification: An Evidence-Based Assessment

Based on data from structurally related compounds such as 1-(4-Hydroxyphenyl)cyclopentane-1-carboxylic acid and Cyclopentanecarboxylic acid, we can anticipate the primary hazards associated with 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.[1][2] The consistent hazard profile among these analogs suggests a strong likelihood of the following:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation, particularly as a powder or dust.[1][2][3]

These hazards are typical for carboxylic acids and underscore the necessity of preventing direct contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and should be based on a thorough risk assessment.[4] The following table summarizes the minimum required PPE for handling 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[5]Protects against splashes of solutions and airborne powder, preventing serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[6]Prevents skin contact and subsequent irritation. It is crucial to inspect gloves before use and change them immediately if contaminated.[4][6]
Body Protection A fully fastened lab coat.[6]Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).[5]Required when handling the solid compound outside of a chemical fume hood to prevent inhalation of airborne particles that can cause respiratory irritation.[5]
Footwear Closed-toe shoes.[7]Protects feet from spills and falling objects.

Engineering Controls and Safe Handling Protocols

Engineering controls are the most effective way to minimize exposure. Always handle 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid within a certified chemical fume hood to control airborne particles and vapors.[7]

Step-by-Step Weighing and Handling Procedure:
  • Preparation: Designate a specific area for handling the compound.[8] Cover the work surface with absorbent bench paper.[8] Ensure all necessary PPE is donned correctly.

  • Weighing:

    • Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure.[8]

    • Use weigh boats to minimize spills.[8]

    • Handle the compound with a spatula. Avoid pouring directly from the bottle to prevent generating dust.[8]

    • Keep the container sealed when not in use.[8]

  • Dissolution:

    • If preparing a solution, add the solid acid to the solvent slowly.

    • For aqueous solutions, remember the adage: Always add acid to water , not the other way around, to control any exothermic reactions.

  • Post-Handling:

    • Thoroughly clean the work area using a wet wipe or a HEPA-filtered vacuum.[8] Do not dry sweep, as this can generate dust.

    • Wash hands thoroughly with soap and water after handling is complete.[2][9]

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Designate Work Area & Don Appropriate PPE Controls 2. Verify Chemical Fume Hood is Operational Prep->Controls Weigh 3. Weigh Compound (Use Weigh Boat) Controls->Weigh Dissolve 4. Prepare Solution (Add Acid to Solvent) Weigh->Dissolve Clean 5. Decontaminate Work Area (Wet Wipe/HEPA Vac) Dissolve->Clean Waste 6. Dispose of Waste in Labeled Container Clean->Waste PPE_Removal 7. Doff PPE & Wash Hands Waste->PPE_Removal

Caption: Safe Handling Workflow for 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid.

Emergency Procedures: Be Prepared

Accidents can happen despite the best precautions. Knowing how to respond is critical.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[9] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[11]

  • Spills: For minor spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a suitable, labeled container for disposal.[1] For major spills, evacuate the area and contact your institution's environmental health and safety department.[1]

Storage and Disposal: A Lifecycle Approach

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage:

Store 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[9][12] Keep it away from incompatible materials such as strong bases and oxidizing agents.[9][11]

Disposal Plan:

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[9] Consult with your environmental health and safety department for specific procedures.

By adhering to these guidelines, researchers can confidently and safely handle 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid, fostering a culture of safety and scientific excellence.

References

  • Carl ROTH. Cyclopentane Safety Data Sheet. [Link]

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  • University of California, Berkeley, Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]

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  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • KPA. Safety Rules in Chemical Laboratories: A Practical Guide. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

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  • University of California, Santa Barbara, Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First![Link]

  • Princeton University, Environmental Health and Safety. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

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